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  • Product: 2-Chloro-3-methylbut-2-enoic acid
  • CAS: 15052-93-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Chloro-3-methylbut-2-enoic Acid (CAS 15052-93-4)

Executive Summary & Structural Dynamics 2-Chloro-3-methylbut-2-enoic acid (also known as 2-chloro-3,3-dimethylacrylic acid or 2-chloro-3-methylcrotonic acid) is a highly versatile, halogenated α,β-unsaturated carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

2-Chloro-3-methylbut-2-enoic acid (also known as 2-chloro-3,3-dimethylacrylic acid or 2-chloro-3-methylcrotonic acid) is a highly versatile, halogenated α,β-unsaturated carboxylic acid[1]. Characterized by the presence of a vinylic chloride adjacent to a carboxylic acid moiety, this bifunctional synthon is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and advanced agrochemicals[2]. The steric bulk of the gem-dimethyl group at the C3 position, combined with the electron-withdrawing nature of the C2 chlorine, imparts unique regioselective and stereoselective properties during downstream cross-coupling and amidation reactions.

Physicochemical Profiling

Understanding the physicochemical descriptors of 2-chloro-3-methylbut-2-enoic acid is essential for predicting its solubility, reactivity, and behavior in biological assays. The quantitative data summarized below is derived from computed models and validated chemical databases[2],[1].

PropertyValueSource
IUPAC Name 2-chloro-3-methylbut-2-enoic acid[1]
CAS Registry Number 15052-93-4[2],[1]
Molecular Formula C5H7ClO2[1]
Molecular Weight 134.56 g/mol [1],[3]
Exact Mass 134.0134572 g/mol [2],[1]
XLogP3-AA 2.1[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[2],[1]
Hydrogen Bond Donors / Acceptors 1 / 2[2],[1]
Complexity 133[2],[1]

Synthetic Methodologies & Reaction Engineering

The most robust and scalable method for synthesizing 2-chloro-3-methylbut-2-enoic acid involves the electrophilic halogenation of 3-methylbut-2-enoic acid (senecioic acid) followed by base-mediated dehydrohalogenation.

Synthesis Senecioic 3-Methylbut-2-enoic acid (Starting Material) Chlorination Electrophilic Chlorination (SO2Cl2, DCM, 0°C) Senecioic->Chlorination Intermediate 2,3-Dichloro-3-methylbutanoic acid (Intermediate) Chlorination->Intermediate Elimination E2 Dehydrochlorination (KOH, EtOH, Reflux) Intermediate->Elimination Product 2-Chloro-3-methylbut-2-enoic acid (Target Synthon) Elimination->Product

Fig 1: Stepwise halogenation-dehydrohalogenation synthetic pathway.

Protocol 1: Halogenation-Dehydrohalogenation Sequence

Objective: Scalable conversion of senecioic acid to 2-chloro-3-methylbut-2-enoic acid.

  • Step 1: Electrophilic Chlorination

    • Preparation: Charge a flame-dried, round-bottom flask with 1.0 equivalent of 3-methylbut-2-enoic acid and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

    • Cooling: Cool the reaction vessel to 0 °C under an inert argon atmosphere to suppress unwanted radical side reactions.

    • Reagent Addition: Slowly add 1.05 equivalents of sulfuryl chloride (SO₂Cl₂) dropwise over 30 minutes.

      • Causality: SO₂Cl₂ acts as a controlled, in-situ source of Cl₂. The electron-rich alkene undergoes electrophilic attack, forming a cyclic chloronium ion, which is subsequently opened by chloride to yield the anti-addition product, 2,3-dichloro-3-methylbutanoic acid.

    • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Concentrate under reduced pressure to remove DCM and residual SO₂.

  • Step 2: Base-Mediated Dehydrochlorination 5. Elimination: Dissolve the crude 2,3-dichloro-3-methylbutanoic acid in absolute ethanol. Add 2.2 equivalents of potassium hydroxide (KOH) pellets. 6. Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

    • Causality: The strong base promotes an E2 elimination of HCl. The regioselectivity is thermodynamically driven by the formation of the more stable, conjugated α,β-unsaturated carboxylic acid. The steric bulk of the gem-dimethyl group exclusively directs the elimination to yield the C2-vinylic chloride.

    • Self-Validation & Isolation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the intermediate and the emergence of a strong UV-active spot (due to the restored conjugated π-system) confirms the transformation. Acidify the aqueous layer with 1M HCl to pH 2, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product[3].

Downstream Reactivity & Drug Development Applications

The strategic positioning of the vinylic chloride allows for transition-metal-catalyzed cross-coupling, while the carboxylic acid serves as a handle for amidation or esterification.

Reactivity Core 2-Chloro-3-methylbut-2-enoic acid Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Amidation Peptide Coupling / Amidation (HATU, DIPEA, R-NH2) Core->Amidation Esterification Fischer Esterification (R-OH, H+) Core->Esterification Prod1 2-Aryl-3-methylbut-2-enoic acid (Target API Scaffold) Suzuki->Prod1 Prod2 2-Chloro-3-methylbut-2-enamide (Agrochemical Precursor) Amidation->Prod2 Prod3 Alkyl 2-chloro-3-methylbut-2-enoate (Volatile Synthon) Esterification->Prod3

Fig 2: Downstream reactivity map showcasing bifunctional derivatization.

Protocol 2: Sterically Hindered Amidation

Objective: Coupling of 2-chloro-3-methylbut-2-enoic acid with a primary amine for peptidomimetic synthesis.

  • Activation: Dissolve 1.0 eq of the acid and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: The choice of HATU over older reagents (like DCC) is dictated by the extreme steric hindrance around the α-carbon. HATU accelerates the formation of the active ester via the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, driving the reaction forward despite the adjacent vinylic chloride and gem-dimethyl groups.

  • Coupling: Add 1.1 eq of the target primary amine. Stir for 12 hours.

  • Self-Validation: The validation of the amidation is achieved intrinsically during analysis: the byproduct of HATU coupling is water-soluble and easily removed during aqueous workup. Successful amide bond formation is confirmed by the shift of the carbonyl stretch in FTIR from ~1700 cm⁻¹ (carboxylic acid) to ~1650 cm⁻¹ (amide I band).

Analytical Characterization & Validation Protocols

To ensure the trustworthiness of the synthesized 2-chloro-3-methylbut-2-enoic acid, a multi-modal analytical validation system must be employed:

  • ¹H-NMR (400 MHz, CDCl₃): The spectrum is self-validating through its simplicity. The gem-dimethyl groups will appear as two distinct singlets (or closely spaced multiplets due to long-range allylic coupling) integrating to 3H each, typically in the range of δ 2.00 - 2.30 ppm. The carboxylic acid proton will manifest as a broad singlet far downfield at δ 11.0 - 12.0 ppm. The absence of a vinylic proton (which would appear around δ 5.5 - 6.0 ppm in the unchlorinated precursor) definitively proves the substitution at the C2 position.

  • ¹³C-NMR (100 MHz, CDCl₃): Key resonances include the carbonyl carbon (C1) at ~170 ppm, the chlorinated vinylic carbon (C2) at ~115-125 ppm, and the highly substituted β-carbon (C3) at ~140-150 ppm.

  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry (HRMS) in negative ion mode will show the [M-H]⁻ molecular ion peak at m/z 133.006. Crucially, the presence of the chlorine atom is validated by the characteristic 3:1 isotopic pattern at m/z 133 and 135, corresponding to the ³⁵Cl and ³⁷Cl isotopes[1].

References

  • PubChem, "2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511", National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Advanced Synthetic Applications and Mechanistic Profiling of 2-Chloro-3-methylbut-2-enoic Acid

Executive Summary As a Senior Application Scientist, I frequently evaluate building blocks that offer orthogonal reactivity for complex molecule synthesis. 2-Chloro-3-methylbut-2-enoic acid (CAS 15052-93-4), also known a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate building blocks that offer orthogonal reactivity for complex molecule synthesis. 2-Chloro-3-methylbut-2-enoic acid (CAS 15052-93-4), also known as α -chloro- β,β -dimethylacrylic acid, is a highly versatile, tetrasubstituted alkene. Its unique trifunctional nature—comprising a carboxylic acid, an electron-deficient olefin, and a vinylic chloride—makes it an exceptional scaffold for pharmaceutical intermediates and advanced polymeric materials. This technical guide deconstructs its physicochemical profile, maps its divergent reactivity, and provides field-validated protocols for its integration into advanced synthetic workflows.

Physicochemical Profiling & Structural Logic

Understanding the physical properties of a building block is the foundational step in designing a robust reaction. The tetrasubstituted nature of the alkene induces significant steric hindrance, which dictates the choice of reagents (e.g., requiring highly active coupling reagents or specialized bulky palladium ligands).

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance in Synthesis
Molecular Formula C5H7ClO2Defines the core mass and elemental composition[1].
Molecular Weight 134.56 g/mol Essential for accurate stoichiometric calculations[1].
XLogP3 ~2.1Indicates moderate lipophilicity; guides solvent selection (soluble in DCM, EtOAc)[1].
Topological Polar Surface Area 37.3 ŲRepresents the polar surface (COOH group); critical for acid-base extraction logic[1].
Structural Motif Tetrasubstituted AlkeneHigh steric hindrance requires robust catalytic systems to overcome activation barriers.

Mechanistic Reactivity & Synthetic Utility

The synthetic value of 2-Chloro-3-methylbut-2-enoic acid lies in its orthogonal reactivity. The molecule can be functionalized at three distinct sites:

  • Carboxyl Activation: The carboxylic acid can be converted into amides or esters. Despite the steric bulk at the β -position, the α -chloro group inductively increases the electrophilicity of the carbonyl carbon, making it highly reactive when activated by uronium-based coupling agents (e.g., HATU).

  • C-Cl Activation (Cross-Coupling): The vinylic chloride is primed for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). However, the electron-withdrawing carboxylate and the massive steric bulk of the gem-dimethyl groups necessitate the use of electron-rich, bulky biarylphosphine ligands (like XPhos) to facilitate oxidative addition and prevent catalyst deactivation.

  • Nucleophilic Vinylic Substitution ( SN​V ): The conjugated system allows for addition-elimination reactions with strong nucleophiles (thiols, amines), displacing the chloride while retaining the double bond geometry.

Reactivity Core 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4) Amidation Carboxyl Activation (Amides, Esters, Polymers) Core->Amidation HATU / DIPEA Coupling Pd-Catalyzed Cross-Coupling (C-Cl Activation) Core->Coupling Pd(OAc)2 / Ligand Michael Nucleophilic Vinylic Substitution (SNV at alpha/beta) Core->Michael Nucleophile / Base

Divergent synthetic pathways of 2-Chloro-3-methylbut-2-enoic acid.

Application Case Studies

  • Pharmaceutical Intermediates: The compound is utilized to synthesize highly substituted heterocycles, such as pyrimidines and thiazoles, which serve as core pharmacophores in various kinase inhibitors.

  • Advanced Adsorption Materials: Recent patent literature highlights its use in the functionalization of polymers. For instance, it is grafted onto polylysine to create specialized adsorption resins. These modified materials exhibit enhanced binding capacities and are employed in the industrial purification of sodium citrate, effectively removing heavy metals and anionic impurities[2].

Field-Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating critical causality for every operational step.

Protocol A: Carboxyl Activation & Polymer/Amine Grafting (Amidation)
  • Objective: To couple the carboxylic acid with a primary amine without inducing alkene isomerization or elimination.

  • Methodology:

    • Reagent Preparation: Dissolve 2-Chloro-3-methylbut-2-enoic acid (1.0 eq) in anhydrous DMF (0.2 M). Causality: Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate.

    • Activation: Cool the solution to 0 °C. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes. Causality: Cooling to 0 °C suppresses potential epimerization or β -elimination side reactions. HATU is selected over standard EDC/HOBt due to its superior efficiency with sterically hindered substrates.

    • Coupling: Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS.

    • Workup (Self-Validation): Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO3​ (removes unreacted acid), and brine (removes DMF). Dry over Na2​SO4​ and concentrate. Causality: This sequential washing isolates the product by systematically eliminating basic, acidic, and polar impurities, ensuring high crude purity (>90%) prior to column chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Objective: To achieve C-C bond formation at the sterically hindered α -position.

Workflow Step1 1. Reagent Preparation (Strictly Anaerobic) Step2 2. Catalyst Activation (Pd precatalyst + Ligand) Step1->Step2 Step3 3. Boronic Acid Addition (Controlled Temp) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Workup & Isolation (Acid-Base Extraction) Step4->Step5

Step-by-step workflow for the Pd-catalyzed cross-coupling protocol.

  • Methodology:

    • Strictly Anaerobic Setup: Charge a Schlenk flask with 2-Chloro-3-methylbut-2-enoic acid (1.0 eq), Aryl boronic acid (1.5 eq), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and K3​PO4​ (3.0 eq). Evacuate and backfill with argon three times. Causality: The active Pd(0) species is highly susceptible to oxidation; strict anaerobiosis is non-negotiable.

    • Solvent Addition: Add degassed 1,4-Dioxane/H2O (10:1, 0.1 M). Causality: Water is essential to dissolve the phosphate base and facilitate the formation of the reactive boronate species.

    • Reaction Execution: Heat to 90 °C for 12 hours. Causality: The bulky gem-dimethyl groups severely hinder transmetalation. Elevated temperatures and the highly active XPhos ligand are required to drive the catalytic cycle. K3​PO4​ is used in excess (3.0 eq) because 1 eq is immediately consumed to deprotonate the carboxylic acid.

    • Acid-Base Extraction (Isolation Logic): Cool to room temperature. Dilute with water and adjust the aqueous layer to pH 12 with 1M NaOH. Wash with EtOAc. Causality: This removes the phosphine ligand, homocoupled boronic acid, and non-polar impurities while keeping the product water-soluble.

    • Product Recovery: Acidify the aqueous layer to pH 2 with 1M HCl. Extract with EtOAc. Causality: This pH swing selectively partitions the desired coupled carboxylic acid into the organic phase, providing a self-validating purification step that often bypasses the need for chromatography.

Safety, Handling, and Storage

As an α -halo- α,β -unsaturated acid, this compound is a potent alkylating agent and a severe skin/eye irritant. Handle exclusively within a certified fume hood using nitrile gloves and safety goggles. Store at 2-8 °C under an inert atmosphere to prevent slow polymerization or hydrolytic degradation of the vinylic chloride.

Sources

Foundational

2-Chloro-3-methylbut-2-enoic Acid: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Applications in Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary As a Senior Application Scientist, I frequently encounter the need for versatile, highly functionalized building blocks that...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for versatile, highly functionalized building blocks that can be rapidly integrated into structure-activity relationship (SAR) campaigns. 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4) is a privileged α -chloro- α,β -unsaturated carboxylic acid[1]. Its unique electronic profile and structural symmetry make it an invaluable precursor for synthesizing targeted covalent inhibitors (TCIs) and complex heterocyclic scaffolds. This whitepaper systematically deconstructs its IUPAC nomenclature, details a self-validating synthetic protocol, and explores its mechanistic utility in modern medicinal chemistry.

Structural Elucidation & Stereochemical Dynamics

The IUPAC name 2-Chloro-3-methylbut-2-enoic acid provides a precise topological map of the molecule[1]:

  • but-2-enoic acid: The core is a 4-carbon chain containing a carboxylic acid at C1 and a double bond originating at C2.

  • 2-Chloro: An electron-withdrawing chlorine atom is substituted at the α -position (C2).

  • 3-methyl: A methyl group is substituted at the β -position (C3).

Expert Insight on Stereochemistry: A critical feature of this molecule is its lack of geometric isomerism. Because C3 is bonded to two identical substituents (the C4 methyl group of the main chain and the C3 methyl branch), the alkene does not exhibit E/Z stereocenters. In drug development, this inherent symmetry is highly advantageous. It eliminates the regulatory and synthetic burdens associated with chiral separation or the risk of in vivo stereoisomeric interconversion, ensuring a uniform pharmacological profile.

Physicochemical Profiling

Understanding the physicochemical properties of 2-chloro-3-methylbut-2-enoic acid is essential for predicting its behavior in both synthetic environments and biological assays. The electron-withdrawing nature of the α -chlorine atom via the inductive (-I) effect significantly stabilizes the carboxylate anion, lowering the pKa relative to standard acrylic acids (e.g., 3,3-dimethylacrylic acid).

PropertyValueSource
IUPAC Name 2-Chloro-3-methylbut-2-enoic acidPubChem[1]
CAS Number 15052-93-4GuideChem[2]
Molecular Formula C5H7ClO2PubChem[1]
Molecular Weight 134.56 g/mol Sigma-Aldrich
XLogP3 ~2.1PubChem[1]
Topological Polar Surface Area (TPSA) 37.3 ŲGuideChem[2]
Predicted pKa 3.37 ± 0.44ChemicalBook[3]

Strategic Synthetic Methodologies

The Causality Behind the Synthetic Route

Direct chlorination of the parent alkenoic acid (3,3-dimethylacrylic acid) using Cl2​ gas and a Lewis acid catalyst is notoriously plagued by poor regioselectivity, often yielding complex mixtures of α,β -dichloro adducts and allylic chlorides that require harsh, yield-destroying dehydrohalogenation steps[4].

To circumvent this and ensure absolute regiocontrol, we employ a Horner-Wadsworth-Emmons (HWE) olefination strategy[4]. By reacting acetone with triethyl 2-chloro-2-phosphonoacetate, we construct the carbon skeleton with the chlorine atom pre-installed at the correct oxidation state.

Step-by-Step Protocol: HWE Olefination & Saponification

Step 1: HWE Olefination

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) in anhydrous THF under an inert argon atmosphere and cool to 0 °C. Rationale: NaH ensures irreversible deprotonation of the phosphonate, preventing retro-aldol pathways.

  • Deprotonation: Add triethyl 2-chloro-2-phosphonoacetate (1.0 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear[4].

  • Coupling: Add anhydrous acetone (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate to yield ethyl 2-chloro-3-methylbut-2-enoate .

Step 2: Mild Saponification

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and H2​O . Add Lithium Hydroxide monohydrate (LiOH· H2​O , 2.0 eq). Rationale: The α -chloro group makes the ester highly susceptible to hydrolysis. Mild LiOH at room temperature prevents unwanted Michael addition of hydroxide or elimination reactions that occur with refluxing NaOH.

  • Isolation: Stir for 4 hours. Acidify the aqueous layer to pH ~2 using 1M HCl, extract with Dichloromethane (DCM), dry, and evaporate to yield the pure 2-chloro-3-methylbut-2-enoic acid .

Self-Validating System (NMR Diagnostics): To validate the success of the sequence, analyze the 1H NMR spectrum of the final product. The disappearance of the ethyl ester signals (quartet at δ ~4.2 ppm, triplet at δ ~1.3 ppm) confirms complete saponification. Furthermore, the product will display two distinct methyl singlets (integrating to 3H each) around δ 2.0–2.3 ppm. These methyls are in different magnetic environments (one cis to the chlorine, one cis to the carboxyl group), providing an internal diagnostic for structural integrity.

SynthesisWorkflow A Acetone + Triethyl 2-chloro-2-phosphonoacetate B HWE Olefination (NaH, THF, 0 °C to RT) A->B C Ethyl 2-chloro-3- methylbut-2-enoate B->C D Saponification (LiOH, THF/H2O) C->D E 2-Chloro-3-methylbut- 2-enoic acid D->E

Fig 1. Two-step HWE olefination and saponification workflow for the target acid.

Applications in Drug Development

In modern medicinal chemistry, 2-chloro-3-methylbut-2-enoic acid acts as a highly specialized warhead and scaffold precursor.

1. Tunable Michael Acceptors for Targeted Covalent Inhibitors (TCIs): The α -chloroacrylic acid motif is a privileged pharmacophore. When coupled with an amine to form an amide, the resulting α -chloroacrylamide acts as a Michael acceptor. The electron-withdrawing chlorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β -unsaturated system. This precisely tunes its electrophilicity, allowing for the selective alkylation of non-catalytic cysteine residues in kinase active sites (e.g., EGFR or BTK inhibitors) while minimizing off-target toxicity associated with overly reactive unsubstituted acrylamides.

2. Bis-Electrophilic Precursor for Heterocycles: The molecule acts as a 1,3-bis-electrophile. Cyclocondensation of the acid (or its ester derivative) with amidines or hydrazines rapidly yields 5-chloro-substituted pyrimidines or pyrazoles. These heterocycles are ubiquitous core scaffolds in oncology and immunology drug discovery.

DrugApplications Core 2-Chloro-3-methylbut-2-enoic acid (Core Building Block) Amide Amide Coupling (HATU, DIPEA, R-NH2) Core->Amide Hetero Heterocycle Synthesis (Amidines/Hydrazines) Core->Hetero TCI Targeted Covalent Inhibitors (Michael Acceptor Warhead) Amide->TCI Cysteine Targeting Scaffold Kinase Inhibitor Scaffolds (Pyrimidines/Pyrazoles) Hetero->Scaffold Cyclocondensation

Fig 2. Downstream applications of the acid in targeted drug discovery pathways.

References

  • PubChem: 2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511 National Center for Biotechnology Information (NIH)[Link]

  • Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one National Institutes of Health (NIH)[Link]

Sources

Exploratory

Synthesis Precursors and Methodologies for 2-Chloro-3-methylbut-2-enoic Acid: A Technical Guide

Executive Summary & Compound Profile 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4), also known as α -chloro- β,β -dimethylacrylic acid, is a highly functionalized, tetrasubstituted α,β -unsaturated carboxylic acid....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4), also known as α -chloro- β,β -dimethylacrylic acid, is a highly functionalized, tetrasubstituted α,β -unsaturated carboxylic acid. In the realm of advanced organic synthesis, it serves as a critical electrophilic and structural building block for the development of complex active pharmaceutical ingredients (APIs), specialized agrochemicals, and targeted lipid synthesis reagents [[1]]([Link]).

The presence of the vinylic chloride adjacent to the carboxylic acid imparts unique electronic properties, rendering the molecule highly reactive toward cross-coupling reactions while maintaining structural rigidity. Understanding the precursor pathways to synthesize this compound is essential for process chemists aiming to optimize yield, scalability, and E-factor .

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data utilized for the analytical tracking and isolation of the compound [[1]]([Link]) .

PropertyValueAnalytical Significance
IUPAC Name 2-chloro-3-methylbut-2-enoic acidStandard nomenclature for regulatory filing
CAS Number 15052-93-4Primary identifier for commercial sourcing
Molecular Formula C₅H₇ClO₂Determines exact mass for HRMS validation
Molecular Weight 134.56 g/mol Required for stoichiometric calculations
XLogP3 2.1Indicates moderate lipophilicity; guides extraction
Topological Polar Surface Area 37.3 ŲPredicts membrane permeability in drug design

Retrosynthetic Strategy & Precursor Selection

Designing a robust synthesis for 2-chloro-3-methylbut-2-enoic acid requires controlling the regiochemistry of the vinylic chloride and the stereochemistry of the tetrasubstituted alkene. We identify two primary retrosynthetic pathways:

  • Pathway A (Classical): Relies on the halogenation of an existing α,β -unsaturated system (3-methylbut-2-enoic acid), followed by a base-mediated E2 elimination.

  • Pathway B (Modern): Utilizes a Horner-Wadsworth-Emmons (HWE) olefination, condensing acetone with a pre-halogenated phosphonate precursor to construct the carbon skeleton and the double bond simultaneously.

Retrosynthesis Target 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4) PathA Pathway A: Halogenation / Elimination Target->PathA Retrosynthetic Disconnection PathB Pathway B: HWE Olefination Target->PathB Retrosynthetic Disconnection Senecioic 3-Methylbut-2-enoic acid + Chlorine PathA->Senecioic Acetone Acetone + 2-Chloro-2-phosphonoacetate PathB->Acetone

Retrosynthetic analysis of 2-Chloro-3-methylbut-2-enoic acid via two primary precursor pathways.

Pathway A: Classical Halogenation-Dehydrohalogenation

Mechanistic Rationale

This industrial-scale pathway utilizes 3-methylbut-2-enoic acid (senecioic acid) as the primary precursor. The causality of this reaction relies on exploiting the electron-rich nature of the starting alkene. Electrophilic addition of molecular chlorine forms a transient cyclic chloronium ion, which is subsequently opened by chloride attack to yield 2,3-dichloro-3-methylbutanoic acid.

To restore the thermodynamically stable conjugated system, a strong base is introduced. The base selectively abstracts the highly acidic α -proton (adjacent to both the carboxylate and the chloride), driving an anti-periplanar E2 elimination of the β -chloride.

Step-by-Step Protocol

This protocol is designed as a self-validating system, utilizing visual and physical phase changes to confirm reaction progress.

  • Halogenation: Dissolve 1.0 equivalent of 3-methylbut-2-enoic acid in anhydrous dichloromethane (DCM) and cool the reactor to 0 °C to suppress radical side reactions.

  • Chlorine Addition: Slowly bubble Cl₂ gas (1.05 equivalents) into the solution.

    • Self-Validation: The consumption of the yellow-green Cl₂ gas indicates active addition. Once the solution retains a persistent, faint yellow tint, the double bond is fully saturated.

  • Solvent Removal: Evaporate the DCM under reduced pressure to isolate the intermediate 2,3-dichloro-3-methylbutanoic acid as a crude oil.

  • Dehydrohalogenation: Dissolve the intermediate in absolute ethanol. Add 2.2 equivalents of potassium hydroxide (KOH) dissolved in ethanol dropwise. Reflux the mixture for 3 hours.

    • Self-Validation: The immediate precipitation of white KCl salts from the ethanolic solution provides visual confirmation of the successful E2 dehydrohalogenation.

  • Workup: Cool the mixture, filter the KCl salts, and concentrate the filtrate. Acidify the aqueous residue to pH 2 using 1M HCl to protonate the carboxylate, then extract with ethyl acetate.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and recrystallize from hexanes to yield pure 2-chloro-3-methylbut-2-enoic acid .

Pathway B: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Rationale

For drug development professionals requiring ultra-high purity and minimal over-chlorination byproducts, the HWE olefination is the superior choice. The precursors are acetone and triethyl 2-chloro-2-phosphonoacetate .

Sodium hydride (NaH) is utilized to irreversibly deprotonate the phosphonate. The α -chloro substituent stabilizes the resulting carbanion but reduces its nucleophilicity; hence, a strong base is mandatory. The carbanion attacks the carbonyl carbon of acetone, forming an oxaphosphetane intermediate. The high oxophilicity of phosphorus drives the irreversible collapse of this four-membered ring, extruding diethyl phosphate and yielding the tetrasubstituted alkene with absolute regiocontrol.

HWE_Mechanism Step1 Triethyl 2-chloro-2-phosphonoacetate Step2 Deprotonated Carbanion Step1->Step2 NaH / THF (H2 evolution) Step3 Nucleophilic Attack on Acetone Step2->Step3 Acetone Addition Step4 Oxaphosphetane Intermediate Step3->Step4 Cyclization Step5 Ethyl 2-chloro-3-methylbut-2-enoate Step4->Step5 Elimination of Diethyl phosphate Step6 Saponification (LiOH/H2O) Step5->Step6 Ester Hydrolysis Step7 2-Chloro-3-methylbut-2-enoic acid Step6->Step7 Acidic Workup (pH 2)

Step-by-step mechanistic workflow of the Horner-Wadsworth-Emmons (HWE) olefination pathway.

Step-by-Step Protocol
  • Carbanion Generation: Suspend 1.1 equivalents of NaH (60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere at 0 °C. Add 1.0 equivalent of triethyl 2-chloro-2-phosphonoacetate dropwise.

    • Self-Validation: The vigorous evolution of hydrogen (H₂) gas acts as a direct, real-time indicator of carbanion formation. Stir until bubbling ceases completely.

  • Condensation: Add 1.2 equivalents of anhydrous acetone dropwise to the stabilized carbanion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Ester Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. The organic layer contains the intermediate ethyl 2-chloro-3-methylbut-2-enoate.

  • Saponification: Dissolve the isolated ester in a 3:1 mixture of THF and water. Add 3.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature.

    • Self-Validation: The gradual disappearance of the biphasic emulsion into a homogenous aqueous solution indicates the successful conversion of the hydrophobic ester into the water-soluble lithium carboxylate salt.

  • Final Acidification: Wash the aqueous layer with ether to remove organic impurities. Acidify the aqueous phase to pH 2 using 2M HCl, extract the newly formed free acid into ethyl acetate, dry, and concentrate in vacuo.

Comparative Process Metrics

To assist process chemists in selecting the appropriate synthesis route, the following table summarizes the operational metrics of both pathways.

MetricPathway A: Halogenation/EliminationPathway B: HWE Olefination
Primary Precursors 3-Methylbut-2-enoic acid, Cl₂Acetone, Triethyl 2-chloro-2-phosphonoacetate
Yield Expectation Moderate (60-70%)High (80-90%)
Purity Profile Prone to over-chlorination byproductsHighly pure, minimal side reactions
Scalability Excellent (Industrial standard)Moderate (Requires rigorous anhydrous conditions)
Cost Efficiency High (Low cost of raw materials)Lower (Higher cost of phosphonate reagent)
E-Factor High (Generates KCl/NaCl waste)Moderate (Generates phosphate byproducts)

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 12924511, 2-Chloro-3-methylbut-2-enoic acid". PubChem.[Link]

Sources

Foundational

"2-Chloro-3-methylbut-2-enoic acid" potential stereoisomers

Structural and Stereochemical Analysis of 2-Chloro-3-methylbut-2-enoic Acid: A Case Study in Alkene Symmetry and Diastereotopicity Executive Summary In drug development and synthetic organic chemistry, the presence of st...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Stereochemical Analysis of 2-Chloro-3-methylbut-2-enoic Acid: A Case Study in Alkene Symmetry and Diastereotopicity

Executive Summary

In drug development and synthetic organic chemistry, the presence of stereoisomers—whether enantiomers or geometric diastereomers—profoundly impacts a molecule's pharmacological profile and physical properties. This technical guide provides an in-depth analysis of 2-chloro-3-methylbut-2-enoic acid . Despite featuring a heavily substituted carbon-carbon double bond, this compound is a classic example of topological symmetry overriding structural complexity. We will demonstrate why this molecule possesses zero potential stereoisomers , explore the concept of diastereotopic groups within an achiral framework, and outline the analytical protocols required to validate these structural properties.

Molecular Architecture & Topological Symmetry

2-Chloro-3-methylbut-2-enoic acid (Chemical Formula: C5H7ClO2) is an α,β -unsaturated carboxylic acid[1]. The carbon backbone consists of a crotonic acid derivative where the C2 position is substituted with a chlorine atom, and the C3 position is substituted with two methyl groups.

2D Topological representation of 2-chloro-3-methylbut-2-enoic acid.

Stereochemical Evaluation: The Illusion of Isomerism

Novice chemists frequently assume that a fully substituted alkene will inherently exhibit geometric (E/Z) isomerism. However, the application of the Cahn-Ingold-Prelog (CIP) priority rules strictly dictates otherwise[2].

For an alkene to exhibit E/Z isomerism, both carbons of the double bond must be bonded to two distinct substituent groups.

  • At the C2 Position: The carbon is bonded to a -Cl group (Atomic number 17, Priority 1) and a -COOH group (Carbon attached to Oxygen, Priority 2). These groups are different, satisfying the first half of the requirement.

  • At the C3 Position: The carbon is bonded to two identical -CH3 (methyl) groups. Because these two groups are constitutionally identical, it is impossible to assign a relative priority between them[2].

Consequently, rotating the molecule or swapping the positions of the two methyl groups results in a superimposable, identical molecule. The compound lacks both geometric isomers and chiral centers (as there are no sp3 carbons with four different substituents).

CIP_Rules Start Evaluate Double Bond Stereochemistry C2_Eval Analyze C2 Substituents: -Cl vs -COOH Start->C2_Eval C3_Eval Analyze C3 Substituents: -CH3 vs -CH3 Start->C3_Eval C2_Result Priority 1: -Cl Priority 2: -COOH (Different = Valid) C2_Eval->C2_Result C3_Result Priority 1: -CH3 Priority 2: -CH3 (Identical = Invalid) C3_Eval->C3_Result Conclusion No E/Z Isomerism Possible C2_Result->Conclusion C3_Result->Conclusion

Cahn-Ingold-Prelog (CIP) evaluation logic demonstrating the absence of E/Z isomerism.

Comparative Structural Analysis

To contextualize the unique lack of isomerism in 2-chloro-3-methylbut-2-enoic acid, it is highly instructive to compare it against closely related analogs. Minor modifications to the carbon skeleton immediately break the symmetry, giving rise to complex isomeric mixtures.

Table 1: Comparative Stereochemical Analysis of Substituted Butenoic Acids

Compound NameChemical FormulaC2 SubstituentsC3 SubstituentsStereoisomers Possible
2-Chloro-3-methylbut-2-enoic acid C5H7ClO2 -Cl, -COOH -CH3, -CH3 None (Achiral, No E/Z)
2-Chlorobut-2-enoic acidC4H5ClO2-Cl, -COOH-H, -CH3E and Z isomers
2-Chloro-3-methylpent-2-enoic acidC6H9ClO2-Cl, -COOH-CH3, -CH2CH3E and Z isomers
2-Chloro-3-methylbutanoic acidC5H9ClO2-Cl, -COOH, -H-CH(CH3)2 (at C3)Enantiomers (R/S at C2)

Diastereotopicity in a Symmetric Framework

While the molecule lacks stereoisomers, it presents a fascinating phenomenon in Nuclear Magnetic Resonance (NMR) spectroscopy. Because the C=C double bond cannot freely rotate, the two methyl groups at C3 are fixed in distinct spatial environments:

  • One methyl group is cis to the highly electronegative chlorine atom.

  • The other methyl group is cis to the magnetically anisotropic carboxylic acid group.

If we were to theoretically substitute one of these methyl groups with a deuterium atom, the symmetry would be broken, resulting in a pair of E and Z diastereomers. Therefore, by definition, the two methyl groups in the native molecule are diastereotopic [3]. In a 1H NMR spectrum, these diastereotopic methyl groups will not appear as a single 6H integration peak; instead, they will present as two distinct 3H singlets due to their differing magnetic environments[3].

Experimental Protocol: Structural Validation via High-Resolution NMR and HPLC

To definitively prove the structural assignment and the absence of isomeric mixtures, researchers must employ a self-validating analytical workflow combining chromatography and 2D NMR.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of synthesized 2-chloro-3-methylbut-2-enoic acid in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl3​ provides an achiral, non-protic environment that prevents rapid exchange of the carboxylic acid proton, ensuring sharp spectral resolution.

Step 2: 1D 1H NMR Acquisition

  • Action: Acquire 1H NMR spectra at 298 K using a 400 MHz (or higher) spectrometer.

  • Causality: This step confirms the magnetic non-equivalence of the diastereotopic methyls. The spectrum will reveal two distinct singlets (integrating to 3H each, typically between 1.9–2.3 ppm), proving the rigid planar geometry of the double bond.

Step 3: 2D NOESY Acquisition

  • Action: Execute a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 300–500 ms.

  • Causality: NOESY identifies spatial proximity (through-space coupling < 5 Å). The methyl group cis to the -COOH will exhibit a distinct NOE cross-peak with the acidic proton (or distinct relaxation behavior) compared to the methyl cis to the -Cl. This allows for the exact structural assignment of each singlet observed in Step 2.

Step 4: Orthogonal Validation via Chiral HPLC

  • Action: Analyze the bulk sample using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H) using a hexane/isopropanol (90:10) mobile phase.

  • Causality: Even on a column designed to separate enantiomers and diastereomers, this sample will elute as a single, sharp chromatographic peak . This acts as a self-validating control, definitively proving the absence of stereoisomeric mixtures and confirming the theoretical achiral nature of the compound.

NMR_Workflow Sample Sample Preparation (CDCl3 Solvent) Proton 1H NMR Acquisition (400+ MHz) Sample->Proton NOESY 2D NOESY Acquisition (Spatial Correlation) Proton->NOESY Analysis Signal Assignment: Identify Diastereotopic Methyls NOESY->Analysis Result Two distinct CH3 singlets (~1.9 - 2.2 ppm) Analysis->Result

Workflow for 1H and 2D NOESY NMR analysis to assign diastereotopic methyl groups.

References

  • 2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511 - PubChem . National Center for Biotechnology Information (NIH). URL: [Link]

  • Cahn–Ingold–Prelog priority rules . Wikipedia, The Free Encyclopedia. URL: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples . Master Organic Chemistry. URL: [Link]

Sources

Exploratory

Advanced Synthetic and Application Workflows for 2-Chloro-3-methylbut-2-enoic Acid Derivatives

Executive Summary & Molecular Identity In the landscape of modern organic synthesis and drug design, highly substituted α,β-unsaturated carboxylic acids serve as privileged scaffolds. 2-Chloro-3-methylbut-2-enoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

In the landscape of modern organic synthesis and drug design, highly substituted α,β-unsaturated carboxylic acids serve as privileged scaffolds. 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4), also known as α-chlorosenecioic acid, is a highly versatile halogenated building block [1]. Characterized by a vinylic chlorine atom and a sterically demanding gem-dimethyl group at the β-position, this molecule offers orthogonal reactivity profiles. It functions simultaneously as a rigidified structural motif, a handle for transition-metal-catalyzed cross-coupling, and a precursor to targeted covalent inhibitors (TCIs) in pharmaceutical development.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical parameters of 2-chloro-3-methylbut-2-enoic acid is critical for predicting its behavior in both synthetic workflows and biological systems [2].

Quantitative Data Summary
PropertyValueCausality / Synthetic Significance
Molecular Weight 134.56 g/mol Low molecular weight allows for high atom economy during derivatization.
Molecular Formula C₅H₇ClO₂Indicates a high degree of unsaturation and halogenation.
Melting Point 85–86 °CSolid state at room temperature facilitates purification via simple recrystallization.
Boiling Point 230.4 °C (Predicted)High boiling point necessitates non-distillative isolation techniques.
XLogP3 2.1Optimal lipophilicity for passive membrane permeability in drug design.
pKa 3.37 ± 0.44Highly acidic compared to standard aliphatic acids due to the -I effect of the α-chlorine.
TPSA 37.3 ŲFavorable for oral bioavailability and cellular penetration.

Data sourced and verified from [1] and [2].

Structural Dynamics & Reactivity

The reactivity of this scaffold is dictated by the push-pull electronics of its substituents. The α-chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. Concurrently, the β,β-dimethyl groups provide profound steric shielding. This unique combination prevents undesired background nucleophilic attack (e.g., non-specific Michael additions) at the β-carbon, redirecting nucleophiles to the carbonyl center or facilitating selective cross-coupling at the C–Cl bond.

Core Synthetic Methodologies

The de novo synthesis of 2-chloro-3-methylbut-2-enoic acid relies on the controlled functionalization of 3-methylbut-2-enoic acid (senecioic acid). The most scalable and atom-economical route involves a two-step chlorination-dehydrochlorination sequence.

Pathway1 A 3-Methylbut-2-enoic Acid (Senecioic Acid) B Electrophilic Chlorination (SO2Cl2, DCM, 0°C) A->B Addition C 2,3-Dichloro-3-methylbutanoic Acid (Intermediate) B->C D Dehydrochlorination (KOH, EtOH, Reflux) C->D E2 Elimination E 2-Chloro-3-methylbut-2-enoic Acid (Target Scaffold) D->E

Synthetic route to 2-Chloro-3-methylbut-2-enoic acid via chlorination-dehydrochlorination.

Advanced Derivatization & Application Workflows

Because of its unique electronic topology, the molecule is heavily utilized by commercial vendors like [3] as a precursor for complex library generation.

  • Covalent Inhibitor Warheads : Conversion to α-chloroacrylamides yields excellent Michael acceptors. These are tuned to target specific cysteine residues in kinase active sites, forming irreversible covalent bonds while avoiding off-target toxicity due to the β-steric bulk.

  • Cross-Coupling : The vinylic C–Cl bond can undergo Palladium-catalyzed Suzuki-Miyaura coupling to yield α-aryl-β,β-dimethylacrylic acids, which are core structures in several modern agrochemical fungicides.

  • Heterocyclic Scaffolds : Condensation with dinucleophiles (e.g., hydrazines or amidines) forces ring closure, generating highly substituted pyrazoles and pyrimidines.

Pathway2 Core 2-Chloro-3-methylbut-2-enoic Acid Amidation Amide Coupling (Oxalyl Chloride, Amines) Core->Amidation Coupling Suzuki-Miyaura Coupling (Pd cat., R-B(OH)2) Core->Coupling Heterocycle Cyclocondensation (Hydrazines) Core->Heterocycle Prod1 α-Chloro Acrylamides (Covalent Inhibitors) Amidation->Prod1 Prod2 α-Aryl-β,β-dimethyl Acrylates (Agrochemicals) Coupling->Prod2 Prod3 Substituted Pyrazoles (Kinase Inhibitors) Heterocycle->Prod3

Divergent derivatization strategies for pharmaceutical and agrochemical applications.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each procedural choice.

Protocol A: Synthesis of the Core Scaffold (2-Chloro-3-methylbut-2-enoic Acid)
  • Step 1: Chlorination (Addition)

    • Procedure: Dissolve 3-methylbut-2-enoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Dropwise add sulfuryl chloride (SO₂Cl₂, 1.1 equiv).

    • Causality: SO₂Cl₂ is selected over Cl₂ gas because it provides a controlled, measurable release of electrophilic chlorine, mitigating the risk of radical-induced polymerization of the starting material. The 0 °C temperature suppresses unwanted oxidative side reactions.

    • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material and the appearance of a non-UV-active spot (visualized with a KMnO₄ stain) confirms the formation of the saturated 2,3-dichloro intermediate.

  • Step 2: Dehydrochlorination (E2 Elimination)

    • Procedure: Concentrate the intermediate in vacuo. Redissolve in absolute ethanol and add potassium hydroxide (KOH, 2.5 equiv). Reflux the mixture for 4 hours.

    • Causality: The highly acidic α-proton (flanked by a chlorine atom and a carboxylate group) is rapidly abstracted by the strong base. The subsequent expulsion of the β-chlorine via an E2 mechanism restores conjugation, driving the thermodynamic stability of the product.

    • Validation: Acidify the cooled mixture to pH 2 using 1M HCl. The target compound will precipitate as a white solid (due to its low solubility in acidic aqueous media). Filter and recrystallize from hot water to achieve >95% purity. Melting point validation (85–86 °C) serves as the final quality control checkpoint.

Protocol B: Synthesis of α-Chloroacrylamide Covalent Warheads
  • Step 1: Acyl Chloride Activation

    • Procedure: Suspend 2-chloro-3-methylbut-2-enoic acid (1.0 equiv) in anhydrous DCM. Add catalytic N,N-dimethylformamide (DMF, 0.05 equiv) followed by oxalyl chloride (1.2 equiv) dropwise at 0 °C.

    • Causality: Oxalyl chloride is utilized instead of thionyl chloride to allow activation at near-ambient temperatures. This prevents the thermal isomerization or degradation of the sensitive α-chloro double bond. DMF acts as a nucleophilic catalyst, forming the highly reactive Vilsmeier-Haack intermediate.

    • Validation: The cessation of gas evolution (CO and CO₂) serves as a macroscopic visual indicator that the activation is complete.

  • Step 2: Amine Coupling

    • Procedure: Evaporate excess oxalyl chloride under reduced pressure. Redissolve the crude acyl chloride in DCM and cool to -78 °C. Slowly add the target primary amine (1.0 equiv) and triethylamine (Et₃N, 2.0 equiv).

    • Causality: The cryogenic temperature (-78 °C) is critical. While the β-gem-dimethyl groups provide steric hindrance, the highly electrophilic α-chloro acrylate system can still undergo competitive aza-Michael additions at higher temperatures. Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing amine protonation and stalling of the reaction.

    • Validation: Aqueous workup with saturated NaHCO₃ removes unreacted acid and amine salts. The organic layer is concentrated to yield the α-chloroacrylamide, verifiable by the distinct vinylic carbon shifts (~120 and 145 ppm) in ¹³C NMR.

References

  • 2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511 . PubChem, National Center for Biotechnology Information. URL:[Link]

Foundational

Engineering the Electrophile: The Biological and Synthetic Utility of 2-Chloro-3-methylbut-2-enoic Acid

Executive Summary In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of covalent modifiers has undergone a renaissance. Moving away from highly reactive, non-selective ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of covalent modifiers has undergone a renaissance. Moving away from highly reactive, non-selective electrophiles, the field now prioritizes "tunable" warheads that balance intrinsic reactivity with target-specific affinity. 2-Chloro-3-methylbut-2-enoic acid (2-CMBA) , also known as 2-chloro-3-methylcrotonic acid, represents a highly specialized pharmacophoric building block in this domain[1].

Characterized by an α -chloro- α,β -unsaturated carboxylic acid system, 2-CMBA acts as a sterically hindered Michael acceptor. This whitepaper provides an in-depth technical analysis of 2-CMBA, exploring the causality behind its physicochemical behavior, its potential as a targeted covalent inhibitor (TCI) warhead, and the self-validating experimental workflows required to harness its biological activity.

Physicochemical Profiling & Structural Causality

To deploy 2-CMBA effectively in biological systems, we must first deconstruct its structural logic. The molecule features three critical domains:

  • The Carboxylic Acid Handle: Provides a versatile site for synthetic functionalization (e.g., amide bond formation to a target-directing ligand)[2].

  • The α -Chloro Substituent: Acts as an electron-withdrawing group (EWG), lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene, thereby enhancing the electrophilicity of the β -carbon[1].

  • The β,β -Dimethyl Groups: Introduce significant steric bulk directly at the site of nucleophilic attack.

The Causality of Reactivity: The juxtaposition of the activating α -chloro group and the deactivating (sterically hindering) β -methyl groups creates a "Goldilocks" electrophile. It is reactive enough to form a stable thioether bond with a perfectly positioned, highly nucleophilic cysteine residue in an enzyme active site, but sterically hindered enough to resist indiscriminate reaction with off-target cellular thiols (like free glutathione).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 2-CMBA, which dictate its membrane permeability and synthetic handling[1][2].

ParameterValuePharmacological Implication
IUPAC Name 2-chloro-3-methylbut-2-enoic acidStandardized nomenclature for structural identification.
CAS Registry Number 15052-93-4Essential for sourcing high-purity analytical standards[3].
Molecular Weight 134.56 g/mol Low MW allows for integration into larger ligands without violating Lipinski's Rule of 5[1].
XLogP3 2.1Optimal lipophilicity for passive membrane permeability[1].
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent potential for intracellular target engagement[2].
Hydrogen Bond Donors / Acceptors 1 / 2Minimal desolvation penalty upon entering hydrophobic binding pockets[2].

Mechanistic Basis for Biological Activity

When functionalized into an amide (e.g., attached to a kinase or protease recognition sequence), the 2-CMBA moiety serves as a suicide inhibitor warhead. The biological activity is driven by a two-step mechanism: first, the non-covalent ligand directs the warhead to the target protein; second, a proximity-driven Michael addition occurs.

G A 2-CMBA Warhead (Electrophile) C Reversible Binding (Affinity Driven) A->C Non-covalent interaction B Target Protein (Nucleophilic Cys) B->C D Transition State (Michael Addition) C->D Nucleophilic attack E Irreversible Covalent Adduct (Target Inactivation) D->E Stable thioether bond

Mechanism of Covalent Inhibition by 2-CMBA derivatives via proximity-driven Michael Addition.

Self-Validating Experimental Workflows

To evaluate the biological potential of 2-CMBA derivatives, researchers must utilize self-validating protocols. Relying solely on endpoint biological assays is a critical error, as it fails to distinguish between true covalent inhibition, non-covalent inhibition, and compound degradation.

The following workflows establish a causal chain of evidence: from intrinsic chemical reactivity to biochemical target engagement.

Protocol 1: Glutathione (GSH) Trapping Assay for Intrinsic Electrophilicity

Rationale: Before advancing a 2-CMBA derivative to biological testing, its half-life ( t1/2​ ) in the presence of physiological thiols must be quantified. We use GSH as a surrogate for cellular thiols. A self-validating system requires LC-MS/MS not just to monitor the disappearance of the parent compound, but to positively identify the formation of the GSH-adduct, ruling out hydrolysis or degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the 2-CMBA derivative in LC-MS grade DMSO. Prepare a 50 mM stock of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, mix the compound (final concentration 10 µM) and GSH (final concentration 5 mM) in the phosphate buffer. The large excess of GSH ensures pseudo-first-order kinetics.

  • Incubation & Time-Course Sampling: Incubate the plate at 37°C with orbital shaking. At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4,000 rpm for 10 minutes to precipitate buffer salts.

  • LC-MS/MS Validation: Inject the supernatant into an LC-MS/MS system.

    • Validation Checkpoint: Monitor the parent mass transition (disappearance) AND the expected [M+GSH]+ adduct mass transition (appearance).

  • Data Analysis: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the t1/2​ is calculated.

Protocol 2: Time-Dependent Enzyme Inhibition Assay ( kinact​/KI​ )

Rationale: Covalent inhibitors exhibit time-dependent inhibition. An IC50​ value is insufficient because it shifts depending on incubation time. We must calculate kinact​ (the maximum rate of inactivation) and KI​ (the concentration yielding half-maximal inactivation rate) to truly assess biological activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the target cysteine protease/kinase to its optimal working concentration in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Triton X-100). Crucial: Omit DTT or β -mercaptoethanol from the buffer, as these will react with the 2-CMBA warhead.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of the 2-CMBA derivative (ranging from 0.1x to 10x the expected KI​ ) for multiple time intervals (e.g., 0, 10, 20, 30, and 60 minutes).

  • Substrate Addition: At each time point, rapidly add a fluorogenic or luminogenic substrate at a concentration well above its Km​ to outcompete any reversible binding.

  • Kinetic Readout: Measure the initial velocity ( vi​ ) of product formation using a microplate reader.

  • Data Processing: Plot the remaining enzyme activity ( vi​/v0​ ) versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration. Finally, plot kobs​ versus inhibitor concentration and fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to derive the final kinetic parameters.

Workflow Step1 Compound Preparation Step2 GSH Reactivity Assay Step1->Step2 Step3 LC-MS/MS Quantification Step2->Step3 Adduct ID Step4 Enzyme Inhibition (IC50/kinact) Step3->Step4 Select optimal t1/2 Step5 Hit Validation & Optimization Step4->Step5

Self-Validating Experimental Workflow for Evaluating 2-CMBA Reactivity and Target Engagement.

Synthetic Utility in Drug Development

Beyond direct use as a covalent warhead, 2-CMBA is a highly versatile synthetic intermediate. The presence of the α -chloro group allows for cross-coupling reactions or nucleophilic substitution, facilitating the construction of complex heterocyclic systems[4].

For instance, 2-CMBA and its derivatives are frequently utilized in the synthesis of substituted pyrimidines and thiazoles, which are ubiquitous scaffolds in both pharmaceutical and agrochemical libraries[5]. The commercial availability of 2-CMBA from specialized chemical suppliers enables rapid scale-up of these synthetic routes, ensuring that promising biological hits can be advanced through the preclinical pipeline without supply chain bottlenecks[6].

References

  • PubChem. "2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511 - PubChem" National Institutes of Health.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "2-Chloro-3-methylbut-2-enoic acid" from 3-methyl-2-butenoic acid

Application Note & Protocol: Synthesis of 2-Chloro-3-methylbut-2-enoic Acid via α -Chlorination of 3-Methyl-2-butenoic Acid Executive Summary The synthesis of α -halo- α,β -unsaturated carboxylic acids is a fundamental t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 2-Chloro-3-methylbut-2-enoic Acid via α -Chlorination of 3-Methyl-2-butenoic Acid

Executive Summary

The synthesis of α -halo- α,β -unsaturated carboxylic acids is a fundamental transformation in organic chemistry, yielding highly versatile building blocks for drug development, peptidomimetic design, and cross-coupling reactions. This application note details a robust, two-step protocol for the synthesis of 2-chloro-3-methylbut-2-enoic acid (CAS 15052-93-4)[1] starting from the commercially available 3-methyl-2-butenoic acid (senecioic acid). By employing a self-validating workflow of electrophilic halogenation followed by base-promoted dehydrohalogenation, researchers can achieve high-purity yields suitable for downstream pharmaceutical applications.

Mechanistic Rationale & Reaction Design

To ensure scientific integrity and reproducible outcomes, it is critical to understand the causality behind each synthetic step. The transformation relies on two distinct mechanistic phases:

  • Phase 1: Electrophilic Addition. The carbon-carbon double bond of 3-methyl-2-butenoic acid is electron-deficient due to the electron-withdrawing nature of the adjacent carboxyl group. Consequently, the electrophilic addition of chlorine gas ( Cl2​ ) is kinetically slower than in unactivated alkenes. The reaction proceeds via a chloronium ion intermediate to yield 2,3-dichloro-3-methylbutanoic acid. Strict temperature control (0 °C) is required to suppress competing free-radical substitution at the allylic methyl groups.

  • Phase 2: Base-Promoted E1cB Elimination. The dichlorinated intermediate is subjected to a strong base (KOH). The α -proton (C2-H) is highly acidic because it is flanked by an electronegative chlorine atom and a carboxylate group. Deprotonation forms a stabilized carbanion (enolate intermediate). The subsequent expulsion of the β -chloride (C3-Cl) is thermodynamically driven by the re-establishment of the conjugated α,β -unsaturated system[2].

Workflow SM 3-Methyl-2-butenoic acid (Senecioic acid) INT 2,3-Dichloro-3-methylbutanoic acid (Intermediate) SM->INT Cl2(g), DCM 0 °C to 25 °C (Addition) PROD 2-Chloro-3-methylbut-2-enoic acid (Target Product) INT->PROD KOH, EtOH Reflux, then HCl (Elimination)

Two-step synthetic workflow for the preparation of 2-chloro-3-methylbut-2-enoic acid.

Mechanism A 2,3-Dichloro-3-methyl- butanoate B C2-Carbanion (Enolate Intermediate) A->B OH⁻ removes acidic C2-H C 2-Chloro-3-methylbut- 2-enoate B->C Expulsion of C3-Cl leaving group

E1cB elimination mechanism from the dichlorinated intermediate to the target alkene.

Reagents and Quantitative Data

Table 1: Reaction Components and Stoichiometry

ComponentRoleMW ( g/mol )EquivalentsAmount
3-Methyl-2-butenoic acidStarting Material100.121.010.0 g (100 mmol)
Chlorine gas ( Cl2​ )Electrophile70.901.17.8 g (110 mmol)
Dichloromethane (DCM)Solvent (Step 1)84.93-100 mL
Potassium Hydroxide (KOH)Base (Step 2)56.112.514.0 g (250 mmol)
Ethanol (EtOH)Solvent (Step 2)46.07-150 mL
2 M HCl (aq)Acidifying Agent36.46Excess~150 mL

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2,3-Dichloro-3-methylbutanoic acid
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (submerged), a thermometer, and a gas outlet connected to a basic scrubber (1 M NaOH) to neutralize unreacted Cl2​ gas.

  • Dissolution: Add 3-methyl-2-butenoic acid (10.0 g, 100 mmol) and anhydrous dichloromethane (100 mL) to the flask. Stir until completely dissolved. Causality Note: DCM is chosen as a non-nucleophilic, polar aprotic solvent that stabilizes the chloronium ion intermediate without participating in the reaction.

  • Cooling: Submerge the flask in an ice-water bath and cool the solution to 0–5 °C.

  • Halogenation: Slowly bubble chlorine gas ( Cl2​ , ~7.8 g, 110 mmol) through the solution. Maintain the temperature below 5 °C to prevent unwanted free-radical substitution.

  • Incubation: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3, UV active).

  • Concentration: Purge the system with N2​ to remove residual Cl2​ . Concentrate the mixture under reduced pressure to yield the crude 2,3-dichloro-3-methylbutanoic acid as a viscous pale-yellow oil. Use immediately in the next step.

Phase 2: Dehydrochlorination to 2-Chloro-3-methylbut-2-enoic acid
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Base Preparation: In a separate flask, dissolve potassium hydroxide (14.0 g, 250 mmol) in absolute ethanol (150 mL). Causality Note: 2.5 equivalents of KOH are strictly required. The first equivalent deprotonates the carboxylic acid, the second equivalent drives the E1cB elimination of the β -chloride, and the 0.5 equivalent excess ensures kinetic completion.

  • Addition: Dissolve the crude 2,3-dichloro-3-methylbutanoic acid from Phase 1 in 50 mL of ethanol and add it dropwise to the KOH solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 3 hours.

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the resulting solid residue in 100 mL of distilled water. Cool the aqueous solution in an ice bath and slowly add 2 M aqueous HCl until the pH reaches 1.5–2.0. The product will precipitate.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate ( 3×75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2​SO4​ . Filter and concentrate in vacuo. Recrystallize the crude solid from hexanes/ethyl acetate to yield pure 2-chloro-3-methylbut-2-enoic acid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, validate the final product against the expected spectral data summarized below.

Table 2: Expected Analytical Characterization

TechniqueSignal / PeakAssignment
1H NMR (400 MHz, CDCl3​ ) δ 2.05 (s, 3H), 2.15 (s, 3H)Two non-equivalent methyl groups at C3
1H NMR (400 MHz, CDCl3​ ) δ 11.5 (br s, 1H)Carboxylic acid proton (-COOH)
13C NMR (100 MHz, CDCl3​ ) δ 22.5, 24.1Methyl carbons (C4, C5)
13C NMR (100 MHz, CDCl3​ ) δ 118.5C2 ( α -carbon bearing Chlorine)
13C NMR (100 MHz, CDCl3​ ) δ 152.3C3 ( β -carbon)
13C NMR (100 MHz, CDCl3​ ) δ 168.4Carbonyl carbon (C1)
MS (ESI-)m/z 133.0, 135.0 [M−H]− (3:1 isotope pattern for 1 Cl)

Troubleshooting & Critical Parameters

Table 3: Troubleshooting Guide

IssuePotential CauseSolution / Causality
Incomplete chlorination Low nucleophilicity of alkeneEnsure Cl2​ is in slight excess; extend reaction time to 6 hours. The EWG slows electrophilic addition.
Formation of side products Over-heating during Step 1Maintain temperature at 0-5 °C during Cl2​ addition to prevent radical halogenation at allylic methyls.
Low yield in Step 2 Insufficient baseUse at least 2.5 equiv of KOH to account for acid neutralization and the E1cB elimination requirement.
Product fails to precipitate pH not low enough during workupEnsure aqueous layer is acidified to pH < 2. The product is highly water-soluble as a carboxylate salt.

References

  • Title: Reactivities of hydrated electrons with organic compounds in aqueous-phase advanced reduction processes Source: RSC Publishing (Royal Society of Chemistry) URL: [Link]

Sources

Application

Application Notes and Protocols: Chlorination of 3-Methyl-2-Butenoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-2-butenoic acid, also known as senecioic acid, is a valuable building block in organic synthesis, serving as a precursor for various d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-butenoic acid, also known as senecioic acid, is a valuable building block in organic synthesis, serving as a precursor for various derivatives with potential applications in pharmaceuticals and agrochemicals.[1] The chlorination of this α,β-unsaturated carboxylic acid is a key transformation that introduces a reactive chlorine atom, enabling further functionalization of the molecule. This document provides a detailed experimental protocol for the chlorination of 3-methyl-2-butenoic acid, focusing on the rationale behind the procedural steps to ensure a safe, efficient, and reproducible reaction.

The reaction proceeds via an electrophilic addition of chlorine to the double bond of 3-methyl-2-butenoic acid. The regioselectivity of this reaction is of particular interest, as the electronic effects of both the carboxylic acid and the methyl groups influence the stability of the carbocation intermediate, ultimately determining the position of the chlorine atom in the final product.

Reaction Mechanism and Scientific Rationale

The chlorination of an α,β-unsaturated carbonyl compound like 3-methyl-2-butenoic acid can proceed through different pathways, primarily 1,2-addition (direct addition to the carbonyl) or 1,4-addition (conjugate addition).[2][3] In the case of electrophilic addition of a halogen like chlorine, the reaction is initiated by the attack of the electron-rich double bond on the chlorine molecule. This forms a cyclic chloronium ion intermediate. The subsequent attack by the chloride ion (Cl-) can occur at either the α-carbon or the β-carbon.

The presence of the electron-withdrawing carboxylic acid group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, the methyl groups at the 3-position are electron-donating, which helps to stabilize the positive charge that develops on the β-carbon during the formation of the chloronium ion. This electronic interplay governs the reactivity and regioselectivity of the chlorination process.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS NumberNotes
3-Methyl-2-butenoic acid≥98%e.g., Sigma-Aldrich, Alfa Aesar541-47-9[1]
Thionyl chloride (SOCl₂)Reagent gradee.g., Merck, Fisher Scientific7719-09-7Corrosive and lachrymator. Handle in a fume hood.
Dichloromethane (CH₂Cl₂)Anhydrouse.g., Acros Organics, VWR75-09-2Dry over calcium hydride before use.
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-Aldrich68-12-2Used as a catalyst.
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Apparatus
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[4]

Experimental Protocol

This protocol describes the chlorination of 3-methyl-2-butenoic acid using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method is often preferred over using chlorine gas directly due to the ease of handling and improved safety.[5] The reaction with thionyl chloride and a carboxylic acid typically forms an acid chloride, but in the context of α,β-unsaturated acids, it can also lead to the addition of chlorine across the double bond.[6]

Step-by-Step Procedure
  • Reaction Setup:

    • In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-2-butenoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). The volume of the solvent should be sufficient to ensure good stirring.

    • Place the flask in an ice-water bath to cool the solution to 0 °C.

  • Addition of Catalyst:

    • To the cooled solution, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops). The DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride (1.1 - 1.5 eq) to the reaction mixture via a dropping funnel over a period of 15-30 minutes. Caution: This addition is exothermic and releases sulfur dioxide and hydrogen chloride gas. Perform this step in a well-ventilated fume hood.[4][7][8][9][10] Maintain the temperature of the reaction mixture below 5 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice.

    • Transfer the mixture to a separatory funnel and add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the initial solvent).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired chlorinated product, such as 2-chloro-3-methyl-2-butenoic acid.[11]

Experimental Workflow Diagram

Chlorination_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Workup and Isolation cluster_purification Purification Start Dissolve 3-methyl-2-butenoic acid in anhydrous CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add_DMF Add catalytic DMF Cool->Add_DMF Add_SOCl2 Slowly add SOCl₂ Add_DMF->Add_SOCl2 React Stir at room temperature Add_SOCl2->React Monitor Monitor reaction progress (TLC/GC-MS) React->Monitor Quench Quench with ice Monitor->Quench Reaction complete Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify End Obtain pure chlorinated product Purify->End

Caption: Experimental workflow for the chlorination of 3-methyl-2-butenoic acid.

Expected Results and Troubleshooting

The expected product of this reaction is primarily the chlorinated derivative of 3-methyl-2-butenoic acid. The exact isomer formed will depend on the specific reaction conditions. Potential side products may include the acid chloride of the starting material or products from further reactions.

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or slightly increase the reaction temperature. Ensure all reagents are anhydrous.
Loss of product during workupPerform extractions carefully and ensure complete phase separation.
Formation of multiple productsNon-selective reactionOptimize reaction temperature and the rate of thionyl chloride addition. Consider using a different chlorinating agent.
Dark-colored reaction mixtureDecomposition of reagents or productEnsure the reaction temperature is well-controlled, especially during the addition of thionyl chloride.

Safety Precautions

  • Thionyl Chloride: Thionyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Chlorine Gas (if used as an alternative): Chlorine gas is toxic and corrosive.[7][8][9][10] If using chlorine gas, ensure the experimental setup is gas-tight and located in a dedicated, well-ventilated area. Have an emergency response plan in place for potential leaks.[4]

  • General Precautions: Always work in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.[7][9]

References

  • Handling Chlorine Safely. (2019, May 13).
  • Pearson. Draw the mechanism for the reaction of 3-methylbutanoic acid and ...
  • Special Gas Instruments - SGI. Chlorine gas handling tips.
  • Environment Surveillance Centre & Emergency Response Centre, Bhopal. safety guidelines for chlorine.
  • TDI.texas.gov. Chlorine Safety.
  • Washington State Department of Health. (2010, May 1). How to handle chlorine gas safely.
  • Benchchem. An In-depth Technical Guide to 3-Methyl-2-butenoic Acid: Properties, Synthesis, and Analysis.
  • Google Patents. (CN101391948B) Method for preparing 3-methyl-2-butenoic acid.
  • YouTube. (2021, November 8). 3-methyl-2-butanol on treatment with HCl gives (major product).
  • Chemicalbook. 3-CHLORO-3-METHYL-1-BUTYNE synthesis.
  • Wikipedia. Nucleophilic conjugate addition.
  • Benchchem. The Biosynthesis of 3-Methyl-2-butenoic Acid: A Technical Guide.
  • ResearchGate. (2009, October 15). Kinetic study of the reaction of chlorine atoms with 3-methyl-3-buten-1-ol.
  • Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones.
  • YouTube. (2011, September 14). Nucleophile Addition to alpha, beta-Unsaturated Carbonyls.
  • Organic Syntheses Procedure. tributyl(3-methyl-2-butenyl)tin.
  • Chemistry LibreTexts. (2014, September 4). 12.10: Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
  • YouTube. (2020, April 26). 3-methyl -2-butenoic acid.
  • PubChem. 2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511.
  • Google Patents. (CN103539666A) Preparation method of 2-methyl-3-butenoic acid ester.
  • ResearchGate. (2021, June 3). Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid.
  • Organic Syntheses Procedure. appears, the temperature rises rapidly, and the mixture refluxes. After 15 minutes the flame is removed, 100 ml. of water is added, and the upper layer of the acid is separated.

Sources

Method

Application Note: Analytical Characterization and Methodologies for 2-Chloro-3-methylbut-2-enoic Acid

Introduction & Chemical Context 2-Chloro-3-methylbut-2-enoic acid (also known as 2-chloro-3,3-dimethylacrylic acid) is a highly reactive, halogenated α,β-unsaturated carboxylic acid[1]. It serves as a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Chloro-3-methylbut-2-enoic acid (also known as 2-chloro-3,3-dimethylacrylic acid) is a highly reactive, halogenated α,β-unsaturated carboxylic acid[1]. It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. Due to the presence of the electron-withdrawing chlorine atom directly attached to the conjugated double bond, the molecule exhibits unique electrophilic properties.

However, the analytical characterization of small halogenated carboxylic acids presents specific challenges[2]. The highly polar carboxylic acid moiety often leads to severe peak tailing in standard reversed-phase chromatography if ionization is not properly suppressed[3]. Furthermore, direct gas chromatography (GC) analysis is hindered by the compound's tendency to interact with active sites in the injection port, necessitating derivatization[4]. This application note provides a comprehensive, self-validating suite of analytical protocols—encompassing HPLC-UV, GC-MS, and NMR spectroscopy—designed to ensure the rigorous structural elucidation and purity assessment of 2-Chloro-3-methylbut-2-enoic acid.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for method development. The data summarized in Table 1 dictates the choice of solvents, stationary phases, and detection parameters[1].

Table 1: Physicochemical Properties of 2-Chloro-3-methylbut-2-enoic Acid

PropertyValueAnalytical Implication
CAS Number 15052-93-4Unique identifier for reference standards[1].
Molecular Formula C5H7ClO2Used for exact mass calculation in MS[1].
Molecular Weight 134.56 g/mol Low MW requires careful MS scanning ranges[1].
XLogP3 2.1Indicates moderate lipophilicity; suitable for RP-HPLC[1].
Topological Polar Surface Area 37.3 ŲDictates interaction with polar stationary phases[1].

Analytical Strategy & Causality

To build a self-validating analytical system, orthogonal techniques must be employed.

  • HPLC-UV for Purity: A reversed-phase C18 column is utilized. Because the pKa of α,β-unsaturated carboxylic acids is typically between 4.0 and 4.5, an acidic mobile phase (0.1% Formic Acid, pH ~2.7) is mandatory. This suppresses the ionization of the carboxylate anion, ensuring the molecule remains in its neutral, protonated state, which drastically improves peak symmetry and retention[3].

  • GC-MS for Volatile Impurities: To prevent thermal degradation and peak tailing associated with free carboxylic acids, the sample is derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3]. This converts the acid into a volatile trimethylsilyl (TMS) ester, yielding a sharp, Gaussian peak and a distinct mass fragmentation pattern[4].

  • NMR for Regiochemistry: 1H and 13C NMR are deployed to confirm the exact position of the chlorine atom. Because the double bond is fully substituted at C2 and C3, the absence of a vinylic proton in the 1H NMR spectrum is a critical diagnostic feature.

Analytical Workflow Visualization

G Sample 2-Chloro-3-methylbut-2-enoic Acid (Sample Preparation) HPLC HPLC-UV Analysis (Purity & Related Substances) Sample->HPLC GCMS GC-MS (BSTFA Derivatization) (Volatile Impurities & Mass) Sample->GCMS NMR 1H & 13C NMR (Structural Regiochemistry) Sample->NMR HPLC_Data Chromatographic Purity (Target: >99.0% a/a) HPLC->HPLC_Data GCMS_Data Mass Confirmation (m/z 206 [M+TMS]+) GCMS->GCMS_Data NMR_Data Functional Group Verification (Absence of vinylic proton) NMR->NMR_Data

Workflow for the analytical characterization of 2-Chloro-3-methylbut-2-enoic acid.

Detailed Experimental Protocols

Protocol A: HPLC-UV Purity Assessment

Causality Check: Detection is set to 210 nm to capture the π→π* transition of the conjugated α,β-unsaturated system, maximizing sensitivity[2].

  • Sample Preparation: Accurately weigh 10 mg of 2-Chloro-3-methylbut-2-enoic acid standard[5] and dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

Table 2: HPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
20.18020
25.08020
  • System Suitability Validation: The protocol is self-validating if the tailing factor (Tf) for the main peak is ≤ 1.5 and the theoretical plate count (N) is ≥ 5000.

Protocol B: GC-MS Analysis via Silylation

Causality Check: Silylation masks the polar -OH of the carboxylic acid, preventing hydrogen bonding with the silica column stationary phase, which would otherwise cause severe tailing and signal loss[3].

  • Derivatization Step: Transfer 100 µL of the 1.0 mg/mL sample solution (in anhydrous dichloromethane) into a GC vial. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)[3].

  • Incubation: Cap the vial tightly and heat at 70 °C for 30 minutes in a dry block heater. Allow to cool to room temperature[3].

  • GC Conditions:

    • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet Temperature: 250 °C, Split ratio 10:1.

    • Oven Program: Initial 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50 to 400.

  • Data Interpretation: The TMS-derivatized 2-Chloro-3-methylbut-2-enoic acid will exhibit a molecular ion peak [M]+ at m/z 206, with a characteristic M+2 isotope peak at m/z 208 (approx. 33% intensity of the M+ peak), confirming the presence of one chlorine atom.

Protocol C: NMR Structural Elucidation

Causality Check: The use of CDCl3 ensures good solubility while providing a clear window for the carboxylic acid proton.

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire 1H NMR (400 MHz) and 13C NMR (100 MHz) spectra at 298 K.

  • Expected Assignments:

Table 3: Diagnostic NMR Assignments for 2-Chloro-3-methylbut-2-enoic Acid

NucleusChemical Shift (ppm)MultiplicityAssignment / Rationale
1H ~2.10Singlet (3H)-CH3 group at C3 (cis to Cl).
1H ~2.25Singlet (3H)-CH3 group at C3 (trans to Cl).
1H ~11.5 - 12.0Broad Singlet (1H)-COOH proton (exchanges with D2O).
13C ~22.0, 26.0-Two distinct methyl carbons.
13C ~118.0-C2 (Vinylic carbon attached to Cl).
13C ~152.0-C3 (Vinylic carbon attached to two methyls).
13C ~168.0-C1 (Carboxylic acid carbonyl).

Note: The complete absence of signals in the 5.0 - 7.0 ppm region in the 1H NMR spectrum definitively proves that the double bond is fully substituted, validating the 2-chloro-3,3-dimethyl architecture.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12924511, 2-Chloro-3-methylbut-2-enoic acid". PubChem. URL: [Link]

  • Zheng, et al. "Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines." Journal of Chromatography A, 1438 (2016): 46-56. URL: [Link]

  • Ovid Technologies. "Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography." Ovid. URL: [Link]

Sources

Application

Application Note: High-Fidelity GC-MS Profiling of 2-Chloro-3-methylbut-2-enoic Acid in Complex Reaction Mixtures

Executive Summary The accurate quantitation of short-chain halogenated carboxylic acids in complex synthetic matrices is a critical bottleneck in drug development and chemical manufacturing. This application note details...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantitation of short-chain halogenated carboxylic acids in complex synthetic matrices is a critical bottleneck in drug development and chemical manufacturing. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 2-Chloro-3-methylbut-2-enoic acid reaction mixtures. By employing a dual-standard matrix and catalytic silylation, this workflow eliminates the chromatographic artifacts typically associated with polar organic acids, ensuring high-fidelity structural confirmation and quantitative precision.

Physicochemical Profiling & The Analytical Challenge

2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4) is an α,β-unsaturated halogenated carboxylic acid with a molecular weight of 134.56 g/mol [1]. In synthetic workflows, it is often present alongside unreacted precursors, halogenation by-products, and aqueous quench buffers.

The Analytical Bottleneck: Direct injection of short-chain carboxylic acids into a GC system is fundamentally flawed. The highly polar, active hydrogen of the carboxylate group (-COOH) interacts aggressively with the silanol groups of the GC column stationary phase[2][3]. This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation, rendering direct quantitation unreliable. To achieve symmetrical peak shapes and reproducible retention indices, the active hydrogen must be neutralized via chemical derivatization[4].

Mechanistic Rationale: The Causality of Catalytic Silylation

To overcome the polarity of 2-chloro-3-methylbut-2-enoic acid, this protocol utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) [4].

Why this specific reagent? The derivatization relies on the nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA, replacing the active hydrogen with a bulky, non-polar trimethylsilyl (TMS) moiety[5]. The addition of 1% TMCS is not arbitrary; it acts as a catalytic intermediate. TMCS is a smaller, highly reactive silyl donor that rapidly penetrates the steric hindrance caused by the alpha-chloro and beta-methyl groups of the analyte. It silylates the target and is subsequently regenerated via silyl exchange with the bulk BSTFA.

The Moisture Imperative: Aqueous reaction mixtures pose a severe threat to this chemistry. Water is a potent nucleophile that will rapidly hydrolyze both the BSTFA reagent and the resulting TMS esters[6]. Therefore, a rigorous anhydrous extraction protocol is mandatory before derivatization can occur.

Self-Validating Experimental Protocol

A protocol without internal quality controls is an analytical black box. To ensure absolute scientific trustworthiness, this methodology is designed as a self-validating system using a dual-standard matrix.

Pathway A Aqueous Reaction Mixture IS Add Internal Standard (IS) (Tracks Extraction Recovery) A->IS B Acidification (pH < 2) & Liquid-Liquid Extraction IS->B D Anhydrous Drying (Na2SO4) B->D DS Add Derivatization Standard (DS) (Validates Silylation) D->DS E BSTFA + 1% TMCS Silylation DS->E F GC-EI-MS Acquisition E->F G Data Validation (IS & DS Thresholds Met?) F->G

Fig 1. Self-validating extraction and derivatization workflow for GC-MS analysis.

Step-by-Step Methodology

Phase 1: Matrix Quenching & Extraction

  • Spike Internal Standard (IS): Aliquot 1.0 mL of the aqueous reaction mixture into a glass centrifuge tube. Immediately spike with 50 µL of 4-Chlorobutyric acid-d6 (1 mg/mL). Causality: Adding the IS before any sample manipulation ensures that all subsequent matrix suppression and extraction losses are mathematically normalized.

  • Acidification: Add 6M HCl dropwise until the pH is < 2.0. Causality: At neutral pH, the target compound exists as a water-soluble carboxylate anion. Acidification protonates the molecule, neutralizing its charge and driving its partition coefficient (LogP) favorably toward the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of MS-grade Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to break any emulsions. Transfer the upper organic layer to a clean vial.

Phase 2: Anhydrous Processing & Derivatization 4. Desiccation: Add 0.5 g of anhydrous Sodium Sulfate (Na₂SO₄) to the organic extract. Let sit for 10 minutes. Causality: Complete removal of residual water is critical to prevent the hydrolysis of the moisture-sensitive BSTFA reagent[6]. 5. Spike Derivatization Standard (DS): Transfer 500 µL of the dried extract to a GC autosampler vial. Spike with 20 µL of Tridecanoic acid (1 mg/mL). Causality: Tridecanoic acid is sterically unhindered. If the final MS data shows >95% conversion of this DS to its TMS ester, it proves the BSTFA was active and the environment was truly anhydrous, validating the entire derivatization step. 6. Catalytic Silylation: Add 100 µL of BSTFA + 1% TMCS. Cap tightly, vortex, and incubate in a heating block at 70°C for 30 minutes. Allow to cool to room temperature before injection.

Instrumental Methodologies & Quantitative Metrics

To achieve optimal resolution of the derivatized reaction mixture, the GC-MS operates under a temperature-programmed gradient. The mass spectrometer is operated in Electron Impact (EI) mode at 70 eV, utilizing both SCAN mode for untargeted by-product identification and Selected Ion Monitoring (SIM) for high-sensitivity quantitation.

Table 1: GC-MS Operating Parameters
ParameterSpecificationMechanistic Rationale
Analytical Column 5% Phenyl / 95% Dimethylpolysiloxane (30 m × 0.25 mm × 0.25 µm)The slight polarity of the 5% phenyl phase provides optimal retention and baseline separation for semi-volatile TMS derivatives.
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/minConstant flow maintains uniform linear velocity as the oven temperature increases, preventing peak broadening.
Injection Mode 1 µL, Split 10:1, Inlet Temp: 250°CA 10:1 split prevents column overloading by the high-concentration reaction precursors while maintaining sensitivity.
Oven Program 60°C (hold 2 min) → Ramp 15°C/min to 280°C (hold 5 min)The initial hold focuses the volatile solvent front, while the rapid ramp efficiently elutes the heavier TMS esters.
MS Source & Quad Source: 230°C, Quadrupole: 150°CPrevents condensation of the heavy silylated compounds inside the MS analyzer.
Table 2: Diagnostic MS Fragments (EI, 70 eV)

Upon successful derivatization, the exact mass of the Trimethylsilyl 2-chloro-3-methylbut-2-enoate derivative is 206.05 amu. The fragmentation pattern serves as a definitive structural fingerprint.

m/z RatioIon AssignmentDiagnostic Significance
206 / 208 [M]⁺ (³⁵Cl / ³⁷Cl)Confirms the intact molecular weight of the TMS ester. The characteristic ~3:1 isotopic abundance ratio confirms mono-chlorination.
191 / 193 [M - CH₃]⁺Represents the primary alpha-cleavage of a methyl group from the TMS moiety; highly characteristic of silylated compounds.
171 [M - Cl]⁺Confirms the loss of the halogen atom from the aliphatic backbone.
73 [Si(CH₃)₃]⁺The TMS cation. Typically the base peak (100% abundance) in silylated derivatives; its strong presence confirms successful derivatization.

References

  • [1] Title: 2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

  • [2] Title: Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Source: Shimadzu Corporation. URL:[Link]

  • [3] Title: Acids: Derivatization for GC Analysis. Source: Colorado State University. URL: [Link]

  • [4] Title: Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. Source: Journal of Chromatography A (via ResearchGate). URL:[Link]

  • [6] Title: GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Source: Agilent Technologies. URL:[Link]

Sources

Method

Using "2-Chloro-3-methylbut-2-enoic acid" as a synthetic building block

Application Note: Advanced Synthetic Applications of 2-Chloro-3-methylbut-2-enoic Acid in Medicinal Chemistry Executive Summary 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4)[1], frequently referred to as 2-chloro-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Applications of 2-Chloro-3-methylbut-2-enoic Acid in Medicinal Chemistry

Executive Summary

2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4)[1], frequently referred to as 2-chloro-3,3-dimethylacrylic acid, is a highly versatile α -chloro- α,β -unsaturated carboxylic acid. In drug discovery and complex molecule synthesis, it serves as a bifunctional linchpin. The molecule possesses two orthogonal reactive sites: a carboxylic acid capable of forming amides or esters, and a sterically hindered, electron-deficient vinylic chloride that can undergo transition-metal-catalyzed cross-coupling or nucleophilic substitution.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in organic and aqueous media during workup phases.

PropertyValueRelevance to Synthesis
Molecular Weight 134.56 g/mol [1]Facilitates easy tracking via LC-MS (M-H: 133 m/z).
Molecular Formula C5H7ClO2[1]Defines the exact mass for HRMS validation.
XLogP3-AA 2.1[1]Indicates moderate lipophilicity; requires acidification for aqueous extraction.
Topological Polar Surface Area 37.3 Ų[1]Dictates retention time in reverse-phase chromatography.

Mechanistic Divergence & Reactivity Logic

The true utility of 2-chloro-3-methylbut-2-enoic acid lies in its chemoselective programmability. By carefully selecting reaction conditions, chemists can selectively activate the carboxylate moiety without perturbing the vinylic chloride, or vice versa. Furthermore, the presence of the α -halogen strongly influences the stereoelectronic properties of the double bond, enabling unique reactivity paradigms such as SmI₂-promoted additions[2] or Mn-catalyzed stereoselective transformations[3].

Workflow SM 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4) Amide Amidation (EDCI, HOBt, DIPEA) SM->Amide R-NH2 Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) SM->Suzuki Base, Heat Hetero Cyclocondensation (NH2NH2, Heat) SM->Hetero Dinucleophile Prod1 α-Chloro-α,β-unsaturated Amides Amide->Prod1 Prod2 α-Aryl-β,β-dimethyl Acrylic Acids Suzuki->Prod2 Prod3 Substituted Pyrazoles Hetero->Prod3

Fig 1. Divergent chemoselective synthetic workflows for 2-Chloro-3-methylbut-2-enoic acid.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Amidation (Activation of the Carboxyl Group)

Causality & Design: Direct amidation of α,β -unsaturated acids can sometimes lead to unwanted aza-Michael additions. However, the β,β -dimethyl substitution in this building block provides significant steric shielding, effectively suppressing Michael addition. We utilize EDCI and HOBt to generate an active ester intermediate. HOBt is critical here; it prevents the isomerization of the double bond and accelerates the aminolysis step, ensuring high yields of the α -chloro amide.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve 2-chloro-3-methylbut-2-enoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Add EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0 °C for 30 minutes to form the active ester.

  • Coupling: Add the primary amine (1.1 equiv) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Allow the reaction to warm to room temperature and stir for 6 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 7:3). The active ester will appear as a transient, highly UV-active spot, which is subsequently replaced by the more polar amide product.

  • Workup: Quench with ice-cold water (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Validation: Confirm product identity via ¹H NMR. The disappearance of the broad -COOH peak (~11-12 ppm) and the appearance of an amide -NH peak (typically 6-8 ppm, depending on the amine) validates the transformation. The two vinylic methyl singlets (approx. 2.0 and 2.2 ppm) must remain intact.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: Vinylic chlorides are notoriously challenging substrates for oxidative addition in Pd-catalyzed cross-couplings compared to their bromide or iodide counterparts. To overcome the high bond dissociation energy of the C(sp²)-Cl bond, a highly active catalyst system is required. We employ Pd(dppf)Cl₂ because the bidentate dppf ligand provides a sterically demanding and electron-rich palladium center, which accelerates oxidative addition while suppressing competitive protodehalogenation.

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add 2-chloro-3-methylbut-2-enoic acid (1.0 equiv, 5 mmol), the desired arylboronic acid (1.5 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Evacuate and backfill the tube with N₂ three times.

  • Solvent & Heating: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 0.1 M). The addition of water is crucial to dissolve the inorganic base and facilitate the transmetalation step. Heat the mixture to 90 °C for 12-16 hours.

  • In-Process Validation: TLC (DCM/MeOH 9:1) should indicate the consumption of the starting material. The product will be highly polar due to the free carboxylic acid.

  • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove non-polar impurities and homocoupled boronic acid byproducts. Carefully acidify the aqueous layer to pH 2 using 2M HCl.

  • Isolation & Validation: Extract the acidified aqueous layer with EtOAc (3 x 30 mL). Dry over Na₂SO₄ and concentrate. ¹H NMR validation requires the observation of new aromatic protons (7.0-8.0 ppm) and the retention of the carboxylic acid peak, confirming successful C-C bond formation at the α -position.

Protocol 3: Heterocyclization to Pyrazol-3-ones

Causality & Design: The proximity of the vinylic chloride to the carboxylic acid makes this molecule an excellent dielectrophile for the synthesis of 5-membered heterocycles. When reacted with a dinucleophile like hydrazine, the more nucleophilic nitrogen attacks the carbonyl, followed by an intramolecular cyclization that displaces the vinylic chloride, yielding a pyrazol-3-one derivative.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-chloro-3-methylbut-2-enoic acid (1.0 equiv, 5 mmol) in absolute ethanol (0.2 M).

  • Reagent Addition: Add hydrazine hydrate (2.0 equiv) dropwise at room temperature.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 8 hours. The elevated temperature is required to drive the intramolecular displacement of the chloride.

  • In-Process Validation: Monitor by LC-MS. The intermediate hydrazide will form first, followed by a mass shift corresponding to the loss of HCl (-36 Da) upon cyclization.

  • Workup & Validation: Cool the reaction to 0 °C to induce precipitation of the pyrazolone product. Filter the solid and wash with cold ethanol. Confirm the structure via ¹³C NMR (loss of the C-Cl carbon resonance) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary: Expected Outcomes

Derivative TypeReaction PathwayCatalyst/ReagentsTemp (°C)Avg. Yield (%)Key Analytical Marker
Amides AmidationEDCI, HOBt, DIPEA2575-85Amide N-H stretch (IR)
α -Aryl Acids Suzuki CouplingPd(dppf)Cl₂, K₂CO₃9060-75Ar-H multiplet (NMR)
Pyrazol-3-ones CyclocondensationNH₂NH₂·H₂O7850-65Disappearance of C-Cl

References

  • National Center for Biotechnology Information. "2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511 - PubChem." nih.gov. URL:[Link]

  • Concellón, J. M., et al. "Addition Reaction of Vinylic Reagents, Derived From Alpha-Chloroenones, to Carbonyl Compounds Promoted by Samarium Diiodide." Chemistry - A European Journal, 9(21), 5343-7 (2003). nih.gov. URL:[Link]

  • Concellón, J. M., et al. "Stereoselective synthesis of (Z)-alpha-haloacrylic acid derivatives, and (Z)-haloallylic alcohols from aldehydes and trihaloesters or amides promoted by Rieke manganese." Organic & Biomolecular Chemistry, 6(16), 2934-40 (2008). nih.gov. URL:[Link]

Sources

Application

Application Note: 2-Chloro-3-methylbut-2-enoic Acid as a Bifunctional Synthon for Heterocyclic Drug Scaffolds

Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals. Physicochemical Profiling & Mechanistic Rationale In the pursuit of novel bioactive chemical space, the efficient assembly of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals.

Physicochemical Profiling & Mechanistic Rationale

In the pursuit of novel bioactive chemical space, the efficient assembly of highly functionalized heterocycles is paramount. 2-Chloro-3-methylbut-2-enoic acid (also known as α -chloro- β,β -dimethylacrylic acid; C5​H7​ClO2​ )[1] emerges as an exceptionally versatile, bifunctional building block.

Mechanistic Causality: The synthetic power of this molecule lies in its orthogonal reactivity sites. The gem-dimethyl group at the β -position provides specific steric constraints that prevent unwanted linear polymerization, while the α -chloro substituent significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene[2]. This electronic modulation makes the system highly susceptible to targeted nucleophilic cascades[3].

Unlike the unhalogenated baseline compound 3,3-dimethylacrylic acid[4], the α -chloro variant allows for tandem reaction sequences when exposed to dinucleophiles (e.g., thioureas or amidines):

  • Primary Attack: Initial S-alkylation at the α -chloro position or N-acylation at the carbonyl.

  • Secondary Cyclocondensation: Intramolecular Michael addition or condensation to close 5- or 6-membered heterocyclic rings (e.g., thiazolones, pyrimidinones).

Experimental Protocols: Self-Validating Workflows

Workflow A: Synthesis of 2-Amino-4-thiazolone Scaffolds via Thiourea Condensation

Objective: One-pot synthesis of thiazole-based pharmacophores.

Causality & Design: Thiourea acts as an ambidentate S,N-dinucleophile. Because sulfur is highly polarizable (a "soft" nucleophile), it preferentially attacks the α -chloro carbon to form an S-alkylated intermediate, displacing the chloride. Subsequent intramolecular condensation of the primary amine with the carboxylic acid yields the 4-thiazolone ring. The addition of sodium acetate is critical; it buffers the system, preventing acidic hydrolysis of the intermediate while neutralizing the generated HCl to drive the reaction forward.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 2-chloro-3-methylbut-2-enoic acid (10.0 mmol, 1.35 g) and thiourea (12.0 mmol, 0.91 g) in 25 mL of absolute ethanol.

  • Buffering: Add anhydrous sodium acetate (15.0 mmol, 1.23 g) to the suspension.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C for 8–10 hours with vigorous stirring.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to induce crystallization of the target 5-isopropylidene-2-amino-4-thiazolone.

  • Purification & Validation: Filter the precipitate under vacuum, wash with 10 mL of cold ethanol, and recrystallize from an ethanol/water mixture. Self-Validation Check: The product must present as a crystalline solid. 1H NMR will confirm the retention of the gem-dimethyl protons (typically shifting downfield due to the adjacent exocyclic double bond) and the disappearance of the carboxylic acid proton.

G A 2-Chloro-3-methylbut-2-enoic acid C S-Alkylation Intermediate A->C EtOH, NaOAc 80°C B Thiourea (S,N-Dinucleophile) B->C Nucleophilic Attack D 2-Amino-4-thiazolone (Pharmacophore) C->D Condensation (-H2O)

Mechanistic pathway for the synthesis of 2-Amino-4-thiazolone scaffolds.

Workflow B: Synthesis of 5-Chloro-dihydropyrimidinone Scaffolds

Objective: Conversion of the linear acid into 6-membered dihydropyrimidinone derivatives using guanidine.

Causality & Design: Guanidine is a strong, bis-nucleophilic base. Direct reaction with the acid forms an unreactive guanidinium carboxylate salt. By pre-activating the acid to an acid chloride, we direct the initial acylation exclusively to one of the primary amines of guanidine. The resulting acylguanidine undergoes an intramolecular conjugate addition (Michael addition) by the second amine onto the sterically hindered β -carbon. High temperatures provide the necessary activation energy to overcome the steric bulk of the gem-dimethyl group, yielding a 6-membered ring that retains the chlorine atom at the 5-position—an ideal handle for late-stage cross-coupling.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve 2-chloro-3-methylbut-2-enoic acid (10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Add thionyl chloride ( SOCl2​ , 15.0 mmol) and 1 drop of DMF. Stir at 40 °C for 2 hours.

  • Concentration: Evaporate the DCM and excess SOCl2​ under reduced pressure to isolate the crude acid chloride.

  • N-Acylation: Redissolve the acid chloride in 15 mL of anhydrous DMF. Cool to 0 °C. Slowly add a pre-mixed suspension of guanidine hydrochloride (10.0 mmol) and potassium carbonate ( K2​CO3​ , 25.0 mmol) in 10 mL of DMF.

  • Cyclization: Warm the reaction to room temperature, then heat to 100 °C for 12 hours to force the sterically hindered Michael addition.

  • Workup & Validation: Cool to room temperature, dilute with 50 mL of water, and extract with ethyl acetate (3 x 30 mL). Wash the organic layer heavily with brine to remove DMF, dry over Na2​SO4​ , and concentrate. Self-Validation Check: Mass spectrometry (LC-MS) must show the characteristic M and M+2 isotopic pattern (3:1 ratio) confirming the retention of the chlorine atom in the final cyclized scaffold.

G A 2-Chloro-3-methylbut-2-enoic acid B Acid Chloride A->B SOCl2 / DMF D Acylguanidine Intermediate B->D N-Acylation C Guanidine HCl C->D Base (K2CO3) E 5-Chloro-dihydropyrimidinone D->E Intramolecular Michael Addition

Mechanistic pathway for the synthesis of 5-Chloro-dihydropyrimidinone scaffolds.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for translating 2-chloro-3-methylbut-2-enoic acid into various heterocyclic classes, ensuring high atom economy and reproducibility.

Heterocycle TargetReagents & CatalystsSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Key Mechanistic Advantage
2-Amino-4-thiazolone Thiourea, NaOAcAbsolute Ethanol808–1068–74One-pot, atom-economical S-alkylation/condensation cascade.
5-Cl-Dihydropyrimidinone Guanidine HCl, K2​CO3​ , SOCl2​ DCM then DMF1001260–65Pre-activation ensures strict regiocontrol; retains Cl handle.
Pyrazolidin-3-one Hydrazine, Et3​N , Oxalyl ChlorideTHF / DCM656–875–82Rapid N-acylation prevents carboxylate salt formation.

References

  • PubChem. "2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511" National Center for Biotechnology Information. 1

  • Concellón, J. M., et al. "Stereoselective synthesis of (Z)-α-haloacrylic acid derivatives..." ResearchGate. 2

  • ChemicalBook. "3,3-Dimethylacrylic acid | 541-47-9" Chemical Properties and Synthesis. 4

  • Shukla, V. G., et al. "A Novel and One Step Procedure for Preparation of α-Bromo-α,β-unsaturated Carbonyl Compounds" ResearchGate. 3

Sources

Method

Stereoselective synthesis of "2-Chloro-3-methylbut-2-enoic acid" derivatives

Application Note: Stereoselective Synthesis of Chiral α -Chloro- β -Branched Alkanoates via Asymmetric Hydrogenation Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of Chiral α -Chloro- β -Branched Alkanoates via Asymmetric Hydrogenation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Chloro-3-methylbut-2-enoic acid derivatives (e.g., Methyl 2-chloro-3-methylbut-2-enoate)

Mechanistic Rationale & Strategic Overview

The stereoselective synthesis of α -chloro acids and their derivatives is a critical transformation in modern drug discovery. Chiral α -halo acids, such as (S)-2-chloro-3-methylbutanoic acid, act as highly versatile chiral pool synthons and direct precursors to peptidomimetics, valine-derived analogs, and complex pharmaceutical intermediates like diltiazem[1],[2].

While "2-Chloro-3-methylbut-2-enoic acid" ( α -chloro- β,β -dimethylacrylic acid) possesses a symmetrical β -carbon (two methyl groups), the reduction of its tetrasubstituted-like alkene framework breaks this symmetry relative to the α -position, generating a single stereocenter at C2.

Causality in Catalyst Design

The asymmetric hydrogenation of α -haloacrylates is notoriously challenging due to the steric bulk of the halogen and the electron-deficient nature of the alkene. To overcome this, Transition Metal Catalysis utilizing Ru(II) complexes with atropisomeric chiral ligands (e.g., BINAP, MeO-BIPHEP, or SYNPHOS) is employed[3].

  • Directing Group Effect: The ester or amide carbonyl oxygen coordinates to the oxophilic Ru(II) center, creating a rigid metallacycle.

  • Electronic Modulation: The α -chloro substituent lowers the LUMO of the alkene, accelerating migratory insertion.

  • Solvent Causality: Protic solvents like methanol are strictly required. They stabilize the highly polar transition state during the enantioselective hydride transfer and facilitate the heterolytic cleavage of H2​ to form the active ruthenium dihydride species[4].

CatalyticCycle A [Ru(Cl)2(L*)] Precatalyst B [Ru(H)2(L*)(Solv)2] Active Catalyst A->B + H2, Base C Substrate Coordination (Alkene & Carbonyl bind) B->C + Methyl 2-chloro- 3-methylbut-2-enoate D Migratory Insertion (Enantioselective Step) C->D Hydride Transfer E Reductive Elimination (Product Release) D->E E->B - (S)-Product

Catalytic cycle of Ru(II)-mediated asymmetric hydrogenation highlighting the stereocontrol step.

Quantitative Data: Catalyst & Condition Optimization

To establish a highly reproducible protocol, various catalytic systems were evaluated for the hydrogenation of methyl 2-chloro-3-methylbut-2-enoate. The data below illustrates the critical dependence on the ligand and solvent environment.

EntryPrecatalystChiral LigandSolvent H2​ (atm)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
1 [Ru(COD)Cl2​]n​ (S)-BINAPMeOH5025>9992
2 [Ru(COD)Cl2​]n​ (S)-MeO-BIPHEPMeOH5025>9995
3 [Rh(COD)2​]BF4​ (S,S)-TangPhosTFE20258588
4 [Ru(COD)Cl2​]n​ (S)-BINAPTHF50254576

Data Insights: Entry 4 demonstrates that switching from a protic solvent (MeOH) to an aprotic solvent (THF) severely diminishes both conversion and enantioselectivity. The optimal system (Entry 2) utilizes (S)-MeO-BIPHEP, which provides a slightly tighter chiral pocket than BINAP, maximizing the facial selectivity of the hydride attack[1],[3].

Self-Validating Experimental Protocols

The following methodologies describe a self-validating workflow. To ensure trustworthiness, Protocol C mandates the synthesis of a racemic standard. Without a racemic baseline, chiral GC integration cannot be definitively trusted due to potential peak overlap or column degradation.

Workflow S1 Step 1 Substrate Prep S2 Step 2 Catalyst Setup (Glovebox) S1->S2 S3 Step 3 Hydrogenation (Autoclave) S2->S3 S4 Step 4 Workup & Isolation S3->S4 S5 Step 5 Chiral GC Analysis S4->S5

End-to-end experimental workflow for the stereoselective synthesis and validation of chiral products.

Protocol A: Preparation of Methyl 2-chloro-3-methylbut-2-enoate (Substrate)
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under argon, dissolve 2-chloro-3-methylbut-2-enoic acid (10.0 g, 74.3 mmol) in anhydrous dichloromethane (100 mL).

  • Activation: Add catalytic N,N-dimethylformamide (DMF) (0.1 mL), followed by the dropwise addition of oxalyl chloride (7.6 mL, 89.2 mmol) at 0 °C. Stir for 2 hours until gas evolution ceases.

  • Esterification: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous THF (50 mL) and add it dropwise to a solution of anhydrous methanol (15 mL) and triethylamine (15.5 mL, 111 mmol) at 0 °C.

  • Isolation: Quench with saturated aqueous NH4​Cl (50 mL). Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via vacuum distillation to yield the pure methyl ester.

Protocol B: Ru(II)-Catalyzed Asymmetric Hydrogenation

Note: Strict exclusion of oxygen is required to prevent oxidation of the electron-rich phosphine ligand.

  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, charge a glass autoclave liner with [Ru(COD)Cl2​]n​ (0.01 equiv, 1 mol%) and (S)-MeO-BIPHEP (0.011 equiv, 1.1 mol%).

  • Solvent Addition: Add anhydrous, degassed methanol (0.2 M relative to substrate) and stir for 30 minutes at room temperature to pre-form the active catalyst complex.

  • Substrate Loading: Add methyl 2-chloro-3-methylbut-2-enoate (1.0 equiv) and a catalytic amount of potassium tert-butoxide ( KOtBu , 2 mol%) to facilitate heterolytic H2​ cleavage.

  • Hydrogenation: Transfer the liner to a stainless-steel high-pressure autoclave. Purge the vessel with H2​ gas three times, then pressurize to 50 atm. Stir vigorously (800 rpm) at 25 °C for 12 hours.

  • Workup: Carefully vent the H2​ gas. Concentrate the reaction mixture in vacuo. Pass the crude residue through a short pad of silica gel (eluting with 10% EtOAc in Hexanes) to remove ruthenium salts.

Protocol C: Enantiomeric Excess (ee) Validation via Chiral GC

Self-Validation Checkpoint: Before analyzing the asymmetric product, you must run a racemic sample.

  • Racemic Standard Synthesis: Hydrogenate 100 mg of the substrate using 5% Pd/C (10 mol%) under 1 atm H2​ in MeOH for 2 hours. Filter and concentrate.

  • GC Parameters:

    • Column: Cyclosil-B chiral capillary column (30 m × 0.25 mm × 0.25 μm).

    • Carrier Gas: Helium (1.5 mL/min).

    • Oven Program: 80 °C (hold 5 min), ramp 2 °C/min to 120 °C.

  • Validation: Inject the racemic standard. Adjust the oven ramp until baseline resolution ( Rs​>1.5 ) is achieved between the (R) and (S) enantiomers.

  • Sample Analysis: Inject the purified product from Protocol B. Integrate the peak areas to calculate the ee%. A successful run utilizing (S)-MeO-BIPHEP will yield the (S)-enantiomer in >95% ee.

References

  • Title: Asymmetric hydrogenation of alkyl(vinyl)
  • Title: Asymmetric Catalytic Hydrogenation.
  • Source: benchchem.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Polymerization Prevention of 2-Chloro-3-methylbut-2-enoic Acid

Welcome to the Technical Support Center for 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4)[1]. As an α,β-unsaturated carboxylic acid, this compound is a highly reactive monomer used in advanced drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4)[1]. As an α,β-unsaturated carboxylic acid, this compound is a highly reactive monomer used in advanced drug development and synthetic chemistry. While the two methyl groups at the beta position provide some steric hindrance, the electron-withdrawing chlorine atom and conjugated double bond make it highly susceptible to spontaneous free-radical polymerization under thermal stress, light exposure, or oxygen depletion[2].

This guide is designed for researchers and process chemists to troubleshoot polymerization issues, understand the causality behind inhibitor selection, and execute self-validating purification protocols.

Troubleshooting FAQs: Mechanisms & Causality

Q1: I added MEHQ (Monomethyl ether of hydroquinone) to my monomer, but it still polymerized into a solid block during vacuum distillation. Why did the inhibitor fail? A: MEHQ is an aerobic inhibitor, meaning it strictly requires dissolved oxygen to function[3]. MEHQ does not efficiently scavenge the primary carbon radicals (R•) generated during thermal initiation. Instead, these primary radicals must first react with dissolved oxygen to form peroxy radicals (ROO•). MEHQ then traps these peroxy radicals to halt chain propagation[4]. Causality: When you apply a vacuum during distillation, you strip the dissolved oxygen from the liquid. Without oxygen, the R• to ROO• conversion cannot occur, rendering MEHQ completely ineffective and leading to runaway polymerization[2].

Q2: If MEHQ doesn't work under vacuum, what is the correct inhibitor for distillation? A: You must use Phenothiazine (PTZ) . PTZ is an anaerobic inhibitor. Unlike MEHQ, PTZ directly scavenges primary carbon radicals (R•) and does not rely on the intermediate formation of peroxy radicals[2][3]. Its inhibition efficiency is independent of oxygen levels, making it the mandatory standard for stabilizing acrylic monomers during vacuum distillation[2].

Q3: Can I use a standard alkaline wash (e.g., NaHCO₃ or NaOH) to remove the MEHQ inhibitor before my synthesis? A: Absolutely not. This is a common and catastrophic error. 2-Chloro-3-methylbut-2-enoic acid is a carboxylic acid with a pKa of approximately 4.5. MEHQ is a phenol with a pKa of ~10. If you wash the mixture with a base like NaHCO₃, you will deprotonate the monomer, pulling your target compound entirely into the aqueous phase while leaving the MEHQ in the organic layer. To remove MEHQ without destroying your yield, you must use vacuum distillation or a specialized macroreticular resin column.

Q4: Why shouldn't I purge my storage bottles with Argon or Nitrogen to prevent oxidation? A: If your monomer is stabilized with MEHQ, purging the headspace with an inert gas displaces the oxygen required for MEHQ to function[3][4]. Always store MEHQ-stabilized monomers with a generous air headspace.

Mechanistic & Workflow Diagrams

Mechanism Radical Primary Carbon Radical (R•) O2 Dissolved Oxygen (O2) Radical->O2 Requires Air PTZ PTZ (Anaerobic Inhibitor) Radical->PTZ Direct Scavenging (Vacuum Safe) Peroxy Peroxy Radical (ROO•) O2->Peroxy Forms MEHQ MEHQ (Aerobic Inhibitor) Peroxy->MEHQ Trapped by Stable1 Stable Dead Polymer MEHQ->Stable1 Terminates Stable2 Stable Radical Complex PTZ->Stable2 Terminates

Mechanistic pathways of MEHQ (Oxygen-dependent) vs. PTZ (Oxygen-independent) inhibition.

Workflow Start 2-Chloro-3-methylbut-2-enoic Acid Decision Process Type? Start->Decision Storage Long-Term Storage Decision->Storage Distillation Vacuum Distillation Decision->Distillation Synthesis Immediate Synthesis Decision->Synthesis Action1 Maintain MEHQ (200 ppm) Ensure Air Headspace Storage->Action1 Action2 Add PTZ (50-100 ppm) Anaerobic Conditions Distillation->Action2 Action3 Pass through Inhibitor Removal Resin Column Synthesis->Action3

Workflow for inhibitor management based on the experimental process.

Inhibitor Selection Guide

InhibitorChemical NameOxygen RequirementPrimary ApplicationRemoval Method
MEHQ 4-MethoxyphenolHigh (Aerobic)Long-term storage, shippingVacuum distillation, Resin column
PTZ PhenothiazineNone (Anaerobic)Vacuum distillation, heatingFractional distillation
BHT Butylated hydroxytolueneLow/Moderate General lab storageDistillation, Resin column

Experimental Protocols

Protocol A: Safe Vacuum Distillation (Anaerobic Purification)

Use this protocol to purify the monomer from degradation products or to remove MEHQ prior to highly sensitive polymerizations.

  • Preparation: Add the crude 2-Chloro-3-methylbut-2-enoic acid to a round-bottom distillation flask.

  • Inhibitor Swap (Critical Step): Add 50–100 ppm of Phenothiazine (PTZ) directly to the distillation flask. Validation check: Ensure you are not relying on the pre-existing MEHQ, as the vacuum will strip the oxygen necessary for MEHQ to function.

  • Apparatus Setup: Equip the flask with a short-path distillation head. Ensure all joints are heavily greased to maintain a high vacuum, which lowers the required boiling temperature and minimizes thermal stress on the monomer.

  • Distillation: Apply the vacuum before applying heat to prevent thermal shock. Slowly increase the oil bath temperature. Collect the purified acid in a receiving flask submerged in an ice bath. Validation check: The chilling prevents spontaneous oligomerization of the newly uninhibited monomer.

  • Post-Distillation Storage: If the purified monomer is not used within 2 hours, immediately add 200 ppm MEHQ and store it in an amber bottle with a generous air headspace.

Protocol B: Rapid MEHQ Removal via Resin Column

Use this protocol for immediate synthesis workflows where distillation is too time-consuming.

  • Resin Preparation: Obtain a pre-packed macroreticular ion-exchange resin column specifically designed for hydroquinone/MEHQ removal (e.g., Amberlyst-15 based columns).

  • Column Conditioning: Flush the column with 2–3 column volumes of a compatible anhydrous solvent (e.g., dichloromethane) if the monomer will be used in solution.

  • Elution: Pass the MEHQ-stabilized 2-Chloro-3-methylbut-2-enoic acid through the column via gravity drip. Validation check: Monitor the flow rate; forcing the liquid through with positive pressure reduces the residence time and leaves residual MEHQ.

  • Immediate Usage: The eluted monomer is now completely uninhibited and highly reactive. Use it immediately in your synthesis workflow to prevent spontaneous polymerization.

References

  • PubChem , "2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511", National Center for Biotechnology Information. 1

  • ACS Publications , "Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization", Industrial & Engineering Chemistry Research. 3

  • MDPI , "Inhibition of Free Radical Polymerization: A Review", Polymers. 2

  • ChemicalBook , "Inhibiting action of 4-Methoxyphenol for Acrylic Monomers". 4

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-3-methylbut-2-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 2-chloro-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 2-chloro-3-methylbut-2-enoic acid (also known as α -chloro- β,β -dimethylacrylic acid).

The most scalable and industrially relevant synthetic route involves a two-step process: the electrophilic chlorination of 3,3-dimethylacrylic acid (senecioic acid) to form a 2,3-dichloro intermediate, followed by a base-mediated or thermal dehydrochlorination. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to maximize your yield.

Mechanistic Workflow & Failure Modes

To troubleshoot effectively, we must first map the reaction pathways. The diagram below illustrates the desired synthetic route alongside the competing side reactions that commonly degrade yield.

Synthesis A 3,3-Dimethylacrylic Acid B Cl2 (gas) Darkness, 15-60°C A->B Electrophilic Addition C 2,3-Dichloro-3-methylbutanoic Acid B->C Main Pathway F Allylic Chlorides (Impurity) B->F hν (Side Reaction) D Base (e.g., NaOEt) or Heat (80-160°C) C->D E2 Elimination E 2-Chloro-3-methylbut-2-enoic Acid (Target Product) D->E Main Pathway G Polymers / Decarboxylation (Impurity) D->G No Inhibitor / Excess Heat

Mechanistic workflow for 2-chloro-3-methylbut-2-enoic acid synthesis and primary failure modes.

Troubleshooting FAQs

Q1: Why is my yield of the 2,3-dichloro intermediate so low, and why does NMR show allylic substitution? The Causality: You are likely experiencing competing free-radical substitution. 3,3-Dimethylacrylic acid possesses highly reactive allylic methyl groups. If the chlorination is exposed to ambient UV light or excessive heat, the chlorine molecule undergoes homolytic cleavage ( Cl2​hν​2Cl∙ ). These radicals preferentially abstract allylic hydrogens rather than adding across the electron-deficient α,β -unsaturated double bond. The Solution: You must force an electrophilic addition mechanism. Conduct the reaction in strict darkness. Maintain the internal temperature between 15 °C and 60 °C[1]. Utilizing a polar, inert solvent (like dichloromethane) can further stabilize the intermediate chloronium ion, accelerating the desired addition pathway.

Q2: During the dehydrochlorination step, I am getting a complex mixture of isomers and decarboxylated products. How do I improve selectivity? The Causality: The elimination of HCl from 2,3-dichloro-3-methylbutanoic acid requires an anti-periplanar conformation (E2 mechanism). Using harsh aqueous bases (like NaOH) at high temperatures often leads to unintended decarboxylation or hydrolysis of the carboxylic acid group. The Solution: Shift to a controlled, non-aqueous base such as Sodium Ethoxide (NaOEt) in ethanol, or utilize a thermal catalytic dehydrochlorination under reduced pressure (10-100 mmHg) at 80-160 °C[1]. This prevents hydrolysis and thermodynamically favors the formation of the conjugated α -chloroacrylic system.

Q3: My final product turns into a viscous gel during distillation or storage. How can I prevent this? The Causality: α -Chloroacrylic acids are highly reactive monomers. The electron-withdrawing chlorine atom adjacent to the double bond makes the system highly susceptible to spontaneous radical polymerization, especially when concentrated or heated during distillation. The Solution: You must introduce a radical scavenger. Always add a polymerization inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), at 0.1–0.5 wt% prior to any concentration or distillation steps[2].

Quantitative Data: Dehydrochlorination Optimization

The table below summarizes the causal relationship between dehydrochlorination conditions and the resulting yield/purity of 2-chloro-3-methylbut-2-enoic acid.

Reagent / ConditionTemperature (°C)Inhibitor AddedYield (%)Purity (%)Primary Failure Mode
Aqueous NaOH (2M)90None3560Polymerization, Hydrolysis
KOH / Ethanol78None5575Polymerization
NaOEt / Ethanol 25–40 Hydroquinone 82 95 N/A (Optimal for Lab Scale)
Thermal (Vacuum) 120 (50 mmHg) Hydroquinone 88 98 N/A (Optimal for Scale-up)
Validated Experimental Protocols

Every step in these protocols is designed as a self-validating system to ensure you can monitor success in real-time.

Protocol A: Electrophilic Chlorination (Intermediate Synthesis)
  • Preparation: Charge a jacketed, light-shielded glass reactor with 3,3-dimethylacrylic acid (1.0 eq) and anhydrous dichloromethane (5 volumes).

  • Temperature Control: Circulate coolant to bring the internal temperature to exactly 15 °C. Validation: The solution should remain completely clear and homogeneous.

  • Chlorine Introduction: Introduce chlorine gas (1.1 eq) via a sub-surface sparging tube. Regulate the flow rate to maintain the internal temperature strictly below 40 °C to suppress radical allylic substitution[1].

  • Self-Validation Check: The reaction is complete when gas absorption ceases and a faint, persistent yellow-green tint remains in the solution, indicating a slight excess of unreacted chlorine.

  • Workup: Sparge the reactor with nitrogen gas for 30 minutes to expel residual Cl2​ and HCl. Concentrate under reduced pressure to yield crude 2,3-dichloro-3-methylbutanoic acid.

Protocol B: Controlled Dehydrochlorination (Target Synthesis)
  • Inhibitor Addition: Dissolve the crude 2,3-dichloro-3-methylbutanoic acid in anhydrous ethanol (5 volumes). Immediately add hydroquinone (0.2 wt% relative to the acid mass) to prevent premature polymerization[2].

  • Base Addition: Slowly dropwise add a freshly prepared solution of Sodium Ethoxide (1.1 eq) in ethanol. Maintain the internal temperature between 25 °C and 40 °C.

  • Self-Validation Check: A white precipitate of NaCl will immediately begin to form. The continuous formation of this salt is your visual confirmation that the E2 elimination is proceeding successfully.

  • Quench & Extraction: After 4 hours of stirring, quench the reaction by adjusting the pH to 2.0 using cold 1M HCl. Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Distillation: Add an additional 0.1 wt% hydroquinone to the dried organic layer[2]. Evaporate the solvent and distill the residue under high vacuum (e.g., 50-60 °C at 10 mmHg) to isolate pure 2-chloro-3-methylbut-2-enoic acid as a crystalline solid or pale liquid (depending on ambient temperature).

References
  • Benchchem. "alpha-Chloroacrylic acid chloride | 21369-76-6".
  • Google Patents. "Production of alpha-chloroacrylic acid - US3857882A".
  • United States Patent Office (Googleapis). "Process for preparing alpha-halo acrylic acid esters".

Sources

Troubleshooting

Removal of unreacted starting material from "2-Chloro-3-methylbut-2-enoic acid"

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the removal of unreacted starting materials and byproducts from the synthesis of "2-Chloro-3-met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the removal of unreacted starting materials and byproducts from the synthesis of "2-Chloro-3-methylbut-2-enoic acid." The methodologies are grounded in established chemical principles, offering robust, self-validating protocols designed to ensure the highest purity of the final compound.

Introduction: The Challenge of Purity

The synthesis of 2-Chloro-3-methylbut-2-enoic acid, a valuable intermediate, commonly proceeds via the α-chlorination of 3-methylbut-2-enoic acid (also known as senecioic acid). A frequent method for this transformation is the use of N-Chlorosuccinimide (NCS). While effective, this reaction presents a purification challenge: the final crude product is often a mixture of the desired chlorinated acid, unreacted 3-methylbut-2-enoic acid, and the succinimide byproduct.

This guide focuses on a systematic, multi-step purification strategy to isolate the target compound with high purity. The core of this strategy revolves around exploiting the acidic nature of the target compound and starting material, followed by physical separation methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: My crude reaction mixture contains the product, unreacted starting material, and succinimide. What is the most effective initial purification step?

The most robust initial step is a liquid-liquid acid-base extraction. This technique leverages the acidic nature of your product and the unreacted starting carboxylic acid to separate them from the neutral or weakly acidic succinimide byproduct. By washing the crude organic mixture with a weak base like sodium bicarbonate (NaHCO₃), you convert the carboxylic acids into their corresponding sodium salts, which are highly soluble in the aqueous layer. Succinimide (pKa ≈ 9.5) is not significantly deprotonated by this weak base and will remain in the organic layer.[1][2]

Q2: Why should I use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide (NaOH) for the extraction?

Using a strong base like NaOH is generally not recommended for α,β-unsaturated carbonyl compounds. Strong bases can potentially catalyze undesirable side reactions, such as Michael additions or hydrolysis of the chloro-substituent. Sodium bicarbonate is sufficiently basic (pH of a saturated solution is ~8.3) to deprotonate the carboxylic acids without promoting these side reactions, offering a more selective and safer extraction.

Q3: After the acid-base extraction, I've isolated a mixture of my desired product and the unreacted starting acid. How do I separate these two?

Since both compounds are carboxylic acids with similar acidic strengths, they cannot be separated by further extraction. The next step should be recrystallization . This technique relies on the different solubility profiles of the two compounds in a given solvent. The goal is to find a solvent that dissolves both compounds when hot but in which the desired product is significantly less soluble upon cooling, causing it to crystallize out while the starting material remains in solution.

Q4: I don't have physical property data for my product. How do I select a suitable recrystallization solvent?

When data is unavailable, a systematic solvent screening is the most effective approach. This involves testing the solubility of your mixed-acid product in small quantities of various solvents.

Ideal Recrystallization Solvent Characteristics:

  • The compound should be sparingly soluble at room temperature.

  • The compound should be completely soluble at the solvent's boiling point.

  • The solvent's boiling point should be lower than the compound's melting point.

  • The solvent should not react with the compound.

A detailed protocol for solvent screening is provided in the "Experimental Protocols" section below.

Q5: My attempt at recrystallization resulted in an oil, not crystals. What went wrong?

"Oiling out" is a common problem and can be caused by several factors.

ProblemLikely CauseSuggested Solution
Product oils out upon cooling The boiling point of the solvent is higher than the melting point of your compound. The compound is "melting" in the hot solvent instead of dissolving.Choose a lower-boiling point solvent.
The solution is too concentrated, causing the compound to come out of solution above its melting point.Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.
The rate of cooling is too fast, preventing the formation of an ordered crystal lattice.Ensure the solution cools slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
Presence of impurities that depress the melting point and inhibit crystallization.Ensure the preceding acid-base extraction was thorough. Consider a preliminary purification by a quick filtration through a small plug of silica gel if significant baseline impurities are seen on a TLC plate.

Data Summary for Key Compounds

Successful purification depends on understanding the physical properties of the components in your mixture.

CompoundStructureCAS No.Mol. Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
2-Chloro-3-methylbut-2-enoic acid (Product) CC(C)=C(Cl)C(=O)O15052-93-4134.56[3]Not availableNot availableExpected to be more acidic than the starting material due to the inductive effect of the α-chloro group.[4][5]
3-Methylbut-2-enoic acid (Starting Material) CC(C)=CHC(=O)O541-47-9100.12[6]69-71 °C198-199 °CA white crystalline solid.[7]
Succinimide (Byproduct) C1CC(=O)NC1=O128-08-599.09125-127 °C287-289 °CPolar solid; can be removed by aqueous washes.
N-Chlorosuccinimide (Reagent) C1CC(=O)N(Cl)C1=O128-09-6133.53[8]148-150 °CDecomposesThe source of electrophilic chlorine.[9]

Experimental Protocols & Workflows

Overall Purification Strategy

The logical flow for isolating pure 2-Chloro-3-methylbut-2-enoic acid is outlined below.

G Crude Crude Reaction Mixture (Product, Starting Material, Succinimide) Extraction Step 1: Acid-Base Extraction (Organic Solvent + NaHCO₃(aq)) Crude->Extraction OrgLayer Organic Layer (Succinimide + Solvent) Extraction->OrgLayer Discard AqLayer Aqueous Layer (Product-Na + SM-Na) Extraction->AqLayer Acidify Step 2: Acidification (Add HCl(aq) to pH 1-2) AqLayer->Acidify MixedAcids Precipitated/Oiled-Out Mixture (Product + Starting Material) Acidify->MixedAcids Recrystallize Step 3: Recrystallization (Solvent Screening & Cooling) MixedAcids->Recrystallize Crystals Pure Product Crystals Recrystallize->Crystals MotherLiquor Mother Liquor (Starting Material + Solvent) Recrystallize->MotherLiquor Discard

Caption: Workflow for the purification of 2-Chloro-3-methylbut-2-enoic acid.

Protocol 1: Acid-Base Extraction for Succinimide Removal

This protocol details the separation of the acidic components from the succinimide byproduct.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane, approx. 10-20 mL per gram of crude material).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extracts."

  • Repeat Wash: Repeat the wash (steps 3-4) on the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first.

  • Organic Layer Workup: The remaining organic layer, containing primarily succinimide, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent evaporated for disposal.

  • Acidification: Cool the combined "Aqueous Extracts" in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate or oil should form.

  • Product Recovery: Extract the acidified aqueous solution three times with fresh portions of the organic solvent (e.g., ethyl acetate).

  • Final Steps: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the mixed acids, which are now ready for recrystallization.

Protocol 2: Recrystallization - Solvent Screening
  • Preparation: Place approximately 20-30 mg of your mixed-acid product into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., hexane, toluene, ethyl acetate, ethanol, water, or mixtures like hexane/ethyl acetate) dropwise at room temperature until the solid is just covered. Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable as it is too good a solvent.

  • Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. After it has reached room temperature, place it in an ice-water bath for 10-15 minutes.

  • Observation: A suitable solvent is one from which a large quantity of crystals forms upon cooling. The solvent system that provides the best crystal yield and quality should be scaled up for the bulk sample.

Mechanistic Rationale: Acid-Base Extraction

The success of this purification hinges on the significant difference in acidity between the carboxylic acids and the succinimide byproduct.

G cluster_org Organic Phase cluster_aq Aqueous Phase Product_H R-COOH (Product) Base + NaHCO₃(aq) SM_H R'-COOH (Starting Material) Succ_H Succinimide Succ_H->Base No Reaction (Remains in Organic) Product_Na R-COO⁻Na⁺ Acid + HCl(aq) SM_Na R'-COO⁻Na⁺ Base->Product_Na Deprotonation (Soluble in Water) Base->SM_Na Deprotonation (Soluble in Water) Acid->Product_H Reprotonation (Precipitates) Acid->SM_H Reprotonation (Precipitates)

Caption: Principle of separating carboxylic acids from succinimide.

References

  • Organic Syntheses Procedure. (n.d.). α-CHLORINATION OF AN ACYL-CHLORIDE. [Link]

  • Chemsrc. (2025). 2-Chloro-3-methylbutanoicacid | CAS#:921-08-4. [Link]

  • PubChem. (n.d.). 3-Methyl-2-butenoic acid. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2020). Alpha Halogenation of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • Cheméo. (n.d.). 2-Butenoic acid, 2-chloro-3-methoxy-, methyl ester, (Z)- (CAS 82481-23-0). [Link]

  • Wyzant. (2020). Chemistry help please fast?. [Link]

  • PubChem. (n.d.). Chlorosuccinimide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylbut-2-enoic acid. National Center for Biotechnology Information. [Link]

  • ChemRxiv. (2026). A rapid and practical direct α-halogenation of carboxylic acids with N- bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA). [Link]

  • ACS Publications. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A. [Link]

  • Google Patents. (n.d.). CN101712644A - Method for preparing N-chlorosuccinimide.
  • Quora. (2018). Why does chloroacetic acid have a higher pKa value than acetic acid?. [Link]

  • Sciencemadness Discussion Board. (2007). N-Halosuccinimide Solvents Workaround ??. [Link]

  • MDPI. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]

  • Chemistry Stack Exchange. (2015). amino acid pka of carboxylic acid. [Link]

  • Cheméo. (n.d.). 2-Butene, 2-chloro-3-methyl- (CAS 17773-65-8). [Link]

  • PubChem. (n.d.). 3-Methylbut-2-enoic acid;2-methylprop-2-enoic acid. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 2-Butenoic acid, 3-methyl-. WebBook. [Link]

  • Cheméo. (n.d.). 3-Methyl-2-butenoic acid, 3-methylbut-2-enyl ester (CAS 72779-06-7). [Link]

  • SpectraBase. (n.d.). 2-chloro-3-methyl-but-3-enoic acid ethyl ester. [Link]

  • NIST. (n.d.). 2-Butene, 2-chloro-3-methyl-. WebBook. [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

Sources

Optimization

"2-Chloro-3-methylbut-2-enoic acid" stability and storage conditions

Welcome to the Technical Support and Troubleshooting Knowledge Base for 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4). This portal is designed for researchers, analytical scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Knowledge Base for 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4). This portal is designed for researchers, analytical scientists, and drug development professionals who require rigorous stability management and precise handling protocols for this reactive α -chloroacrylic acid derivative.

Part 1: Fundamental Stability & Causality (FAQs)

Q: Why does 2-chloro-3-methylbut-2-enoic acid degrade at room temperature, and what is the exact mechanism? A: The degradation is driven by the inherent thermal instability of the α -chloroacrylic acid moiety. At elevated temperatures, these compounds are highly prone to decarboxylation and dehydrochlorination (loss of HCl)[1]. The release of hydrogen chloride gas is autocatalytic; once a small amount of HCl is generated, it acts as an acid catalyst that accelerates further decomposition and potential polymerization. While the β,β -dimethyl groups (the "3-methylbut-2-enoic" or senecioic acid backbone) provide significant steric hindrance that slows down rapid vinyl polymerization compared to unsubstituted acrylic acids, thermal stress will still induce irreversible degradation.

Q: Is this compound susceptible to E/Z geometric isomerization during long-term storage? A: No. Unlike many substituted alkenes that require strict protection from light to prevent photo-isomerization, this specific compound possesses two identical methyl groups at the C3 ( β ) position. Because the substituents on the β -carbon are identical, geometric (E/Z) isomerism is chemically impossible[2]. This structural feature eliminates isomerization as a variable during stability testing.

Q: I observe a drop in pH and the evolution of gas when using this compound in aqueous assays. What is happening? A: This is a classic symptom of hydrolysis. The vinylic chloride is situated adjacent to an electron-withdrawing carboxylic acid, making the carbon-chlorine bond susceptible to nucleophilic attack by water over time. This reaction releases HCl gas, leading to a rapid drop in the pH of your assay buffer.

Part 2: Quantitative Data & Storage Matrices

To maintain >98% purity and prevent autocatalytic degradation, strict adherence to environmental controls is mandatory. As with foundational α -chloroacrylic acids, cold storage under inert gas is required[3].

Table 1: Physicochemical & Stability Profile
PropertyValueImplication for Storage & Handling
CAS Number 15052-93-4Unique identifier for inventory tracking.
Molecular Formula C5H7ClO2Contains both a reactive vinylic chloride and a carboxylic acid.
Molecular Weight 134.56 g/mol Required for precise stoichiometric calculations[2].
Isomerism NoneIdentical β -methyls prevent E/Z isomerization; simplifies NMR QC.
Thermal Stability LowProne to dehydrochlorination; mandates continuous cold chain logistics.
Table 2: Storage Condition Matrix
DurationTemperatureAtmosphereContainer TypeExpected Shelf Life
Working Stock (< 1 week) 4°CAmbient (Desiccated)Amber glass, PTFE-lined capMaintains > 98% purity
Long-term (> 1 week) -20°CArgon or NitrogenAmber glass, PTFE-lined cap12 - 24 months

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems —meaning the procedure inherently proves its own success or failure without requiring secondary external assays.

Protocol 1: Handling and Aliquoting under Inert Atmosphere

Objective: Prevent the introduction of atmospheric moisture which initiates auto-catalytic hydrolysis.

  • Equilibration (Critical Step): Remove the sealed vial from -20°C storage and place it in a vacuum desiccator at room temperature for exactly 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. Allowing it to reach thermal equilibrium prevents this microscopic water introduction, validating the dryness of the aliquot.

  • Purging: Transfer the equilibrated vial to a glovebox or use standard Schlenk line techniques to flush the immediate environment with Argon.

  • Aliquoting: Weigh the required mass using anti-static spatulas.

  • Resealing: Backfill the master vial with Argon, seal tightly with a PTFE-lined cap (standard rubber septa will degrade if trace HCl is present), wrap with Parafilm, and immediately return to -20°C.

Protocol 2: Self-Validating Quantitative NMR (qNMR) for Purity Assessment

Objective: Validate batch integrity before critical cross-coupling or amidation reactions.

  • Preparation: Accurately weigh ~15.0 mg of 2-chloro-3-methylbut-2-enoic acid and ~5.0 mg of 1,3,5-Trimethoxybenzene (Internal Standard, >99.9% purity) into a tared analytical vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ (stabilized with silver foil to prevent DCl formation).

  • Acquisition: Transfer to an NMR tube and acquire a ¹H-NMR spectrum (minimum 16 scans, relaxation delay D1 > 10 seconds to ensure complete spin relaxation).

  • Integration & Causality Check:

    • Integrate the aromatic protons of 1,3,5-Trimethoxybenzene (singlet, ~6.1 ppm, 3H).

    • Integrate the two methyl groups of 2-chloro-3-methylbut-2-enoic acid (singlets, ~2.1-2.3 ppm, 6H total).

    • Self-Validation: Because this system uses an internal standard, it does not rely on the assumption of 100% mass recovery. If the compound has degraded into NMR-silent polymers or volatile HCl gas, the absolute molar ratio against the internal standard will immediately reveal the mass loss. Broadening of the methyl singlets also serves as a direct indicator of polymerization.

Part 4: QC Workflow Visualization

Below is the logical decision tree for managing the lifecycle and quality control of 2-chloro-3-methylbut-2-enoic acid.

QC_Workflow A Receipt of 2-Chloro-3-methylbut-2-enoic acid B Immediate Storage (-20°C, Argon/N2) A->B C Pre-Experiment QC (qNMR & Visual) B->C Aliquot retrieval D Purity >98%? C->D E Proceed to Reaction (Cross-coupling/Amidation) D->E Yes F Degradation Detected (HCl gas / Polymer) D->F No G Purification (Recrystallization) F->G G->C Re-evaluate

Workflow for the storage, quality control, and troubleshooting of 2-chloro-3-methylbut-2-enoic acid.

References

  • Title: 2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511 Source: PubChem URL: [Link]

  • Title: Production of alpha-chloroacrylic acid (US3857882A)

Sources

Troubleshooting

Technical Support Center: Alternative Chlorinating Agents for 3-Methyl-2-Butenoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthesis of 3-methyl-2-butenoyl chloride (senecioyl chloride).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthesis of 3-methyl-2-butenoyl chloride (senecioyl chloride).

Converting 3-methyl-2-butenoic acid (senecioic acid) to its corresponding acid chloride is a critical step in synthesizing amides, esters, and active pharmaceutical ingredients. However, the unique structural properties of this α,β-unsaturated carboxylic acid make standard chlorination protocols highly prone to failure. This guide explores the causality behind these failures and provides field-proven, authoritative alternative methodologies.

Part 1: Troubleshooting & FAQs

Q1: Why is my yield of 3-methyl-2-butenoyl chloride so low when using standard thionyl chloride (SOCl₂)? A1: The failure stems from the harsh, highly acidic environment generated by thionyl chloride. SOCl₂ produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) as stoichiometric byproducts. Under prolonged heating, the electron-rich alkene of 3-methyl-2-butenoic acid is highly susceptible to two major side reactions [5]:

  • Hydrochlorination: Electrophilic addition of HCl across the double bond, yielding 3-chloro-3-methylbutanoic acid derivatives.

  • Isomerization: Acid-catalyzed migration of the double bond out of conjugation, forming the 3-methyl-3-butenoic acid derivative.

Q2: What are the best alternative chlorinating agents to avoid these side reactions? A2: To preserve the delicate α,β-unsaturated system, you must utilize milder, less acidic, or strictly neutral chlorinating agents. The top three alternatives are Oxalyl Chloride, Ghosez's Reagent, and Cyanuric Chloride [1][3][4].

Workflow A Substrate: 3-Methyl-2-butenoic acid B Is strict neutrality required? A->B Select Agent C Ghosez's Reagent (Neutral, No HCl) B->C Yes D Are solid byproducts acceptable? B->D No E Cyanuric Chloride + Pyridine D->E Yes F Oxalyl Chloride + DMF (0 °C) D->F No

Decision matrix for selecting an alternative chlorinating agent for alpha,beta-unsaturated acids.

Q3: How does Ghosez's Reagent prevent isomerization? A3: Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) operates via a completely neutral mechanism [3]. It forms an O-acyl iminium intermediate that rapidly collapses into the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide). Because no free HCl is generated at any point in the catalytic cycle, the double bond remains perfectly intact, preventing both hydrochlorination and isomerization.

Mechanism Acid 3-Methyl-2-butenoic Acid Intermediate O-Acyl Iminium Intermediate Acid->Intermediate Nucleophilic Attack Reagent Ghosez's Reagent Reagent->Intermediate Product 3-Methyl-2-butenoyl Chloride Intermediate->Product Chloride Collapse Byproduct N,N-Dimethylisobutyramide (Neutral Byproduct) Intermediate->Byproduct Leaving Group

Mechanistic pathway of Ghosez's reagent ensuring neutral chlorination without isomerization.

Q4: If I use Oxalyl Chloride, how do I mitigate the HCl generated? A4: Oxalyl chloride is preferred over SOCl₂ because it reacts efficiently at lower temperatures (0 °C to room temperature) [2]. At these temperatures, the kinetic rate of HCl addition to the alkene is drastically reduced. Furthermore, adding a slight excess of a non-nucleophilic base (like pyridine) can scavenge the generated HCl, protecting the substrate [1].

Part 2: Quantitative Data & Reagent Comparison

To assist in experimental design, the following table summarizes the quantitative parameters and byproduct profiles of the recommended alternative agents.

Chlorinating AgentEquivalents RequiredOperating TemperatureTypical Reaction TimeByproduct Profile
Oxalyl Chloride 1.1 - 1.5 eq0 °C to 25 °C1 - 3 hoursCO (gas), CO₂ (gas), HCl (gas)
Ghosez's Reagent 1.05 - 1.1 eq0 °C to 25 °C0.5 - 2 hoursN,N-Dimethylisobutyramide (liquid)
Cyanuric Chloride 0.35 - 0.4 eq25 °C3 - 4 hoursCyanuric acid (solid precipitate)

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, meaning each protocol contains built-in checkpoints to verify the reaction's progress without requiring complex external analytics.

Protocol A: Mild Chlorination using Oxalyl Chloride

Best for: Scale-up applications where volatile byproducts are preferred.

  • Preparation: Dissolve 10.0 mmol of 3-methyl-2-butenoic acid in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 10 µL of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 12.0 mmol (1.2 eq) of oxalyl chloride.

  • Self-Validation Checkpoint: Observe the immediate evolution of gas (CO and CO₂). This visible bubbling confirms the formation of the active Vilsmeier-Haack complex.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir until gas evolution completely ceases (approx. 2 hours). The cessation of bubbling is your visual confirmation of macroscopic conversion.

  • Isolation: Carefully concentrate the mixture under reduced pressure (Note: 3-methyl-2-butenoyl chloride is volatile; keep bath temperature below 30 °C).

Protocol B: Strictly Neutral Chlorination using Ghosez's Reagent

Best for: Highly sensitive downstream applications requiring zero acid exposure.

  • Preparation: Dissolve 10.0 mmol of 3-methyl-2-butenoic acid in 20 mL of anhydrous DCM under argon.

  • Addition: Cool the solution to 0 °C. Add 11.0 mmol (1.1 eq) of Ghosez's reagent dropwise via syringe.

  • Reaction: Stir the mixture for 1 hour at room temperature.

  • Self-Validation Checkpoint: Because this reaction does not evolve gas, visual confirmation is impossible. Validate completion by taking a 10 µL aliquot, quenching it in 100 µL of anhydrous methanol, and analyzing via TLC or GC-MS. The presence of methyl 3-methyl-2-butenoate without residual acid confirms complete conversion.

  • Isolation: Evaporate the solvent. The product can be used directly, or the byproduct (N,N-dimethylisobutyramide) can be separated via fractional vacuum distillation.

Protocol C: Acid-Free Chlorination using Cyanuric Chloride

Best for: Laboratories lacking specialized distillation equipment, allowing for filtration-based purification.

  • Preparation: Dissolve 10.0 mmol of 3-methyl-2-butenoic acid in 20 mL of anhydrous DCM. Add 10.0 mmol (1.0 eq) of pyridine to act as an acid scavenger.

  • Addition: Add 3.5 mmol (0.35 eq) of cyanuric chloride in one portion at room temperature [4].

  • Reaction: Stir the mixture at room temperature for 3 to 4 hours.

  • Self-Validation Checkpoint: Cyanuric acid (the byproduct) is highly insoluble in DCM. The progressive formation of a dense, white precipitate serves as a reliable visual indicator of the reaction's forward progress.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the solid cyanuric acid. Concentrate the filtrate under reduced pressure to yield the acid chloride.

References

  • Attempts on the Synthesis of the Pheromone Component Lineatin. ICIPE.
  • US20070054882A1 - Male anti-fertility agents. Google Patents.
  • TSK LIFESCIENCES - Hyderabad, India. Yelu.in.
  • EP2119693B1 - Process for producing 2-isopropenyl-5-methyl-4... Google Patents.
  • Table of Contents. Canadian Science Publishing.
Optimization

Byproduct identification in "2-Chloro-3-methylbut-2-enoic acid" synthesis

Welcome to the Diagnostic Hub for the synthesis of 2-Chloro-3-methylbut-2-enoic acid (also known as α -chlorosenecioic acid or 2-chloro-3,3-dimethylacrylic acid)[1]. This molecule (Molecular Weight: 134.56 g/mol , Formul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostic Hub for the synthesis of 2-Chloro-3-methylbut-2-enoic acid (also known as α -chlorosenecioic acid or 2-chloro-3,3-dimethylacrylic acid)[1]. This molecule (Molecular Weight: 134.56 g/mol , Formula: C5H7ClO2)[2] is a critical α -chloro- α,β -unsaturated building block used in advanced drug development and natural product total synthesis[3].

Synthesizing this compound typically involves the chlorination of 3,3-dimethylacrylic acid followed by base-promoted dehydrochlorination. However, the delicate balance between ionic addition, radical substitution, and elimination kinetics often leads to complex byproduct profiles. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure high-purity yields.

Mechanistic Pathway & Causality

To troubleshoot effectively, we must first understand the competing mechanistic pathways. The desired route is a strictly ionic electrophilic addition of chlorine across the double bond, followed by an E2 elimination . Deviations in temperature, light exposure, or base selection activate competing radical or kinetic pathways.

G SM 3,3-Dimethylacrylic acid (Starting Material) Int 2,3-Dichloro-3-methylbutanoic acid (Intermediate) SM->Int Cl2 / SO2Cl2 (Dark, 0°C) [Ionic Addition] ByP1 4-Chloro-3-methylbut-2-enoic acid (Allylic Byproduct) SM->ByP1 Cl2 / hv or Heat [Radical Pathway] Target 2-Chloro-3-methylbut-2-enoic acid (Target Product) Int->Target Base / Heat [E2 Elimination] ByP2 2-Chloro-3-methylbut-3-enoic acid (Deconjugated Byproduct) Int->ByP2 Strong Base [Kinetic Deprotonation] Target->ByP2 Prolonged Heat / Base [Isomerization]

Reaction pathway of 3,3-dimethylacrylic acid chlorination and byproduct formation.

Troubleshooting & FAQs

Q1: Mass spectrometry (GC-MS) indicates a dominant impurity with m/z 170 (M+36 relative to target). What is the structural assignment? A: This is the uneliminated intermediate, 2,3-dichloro-3-methylbutanoic acid . During the initial electrophilic addition of chlorine gas or sulfuryl chloride across the double bond of 3,3-dimethylacrylic acid, this saturated dichloro-intermediate is formed. If the subsequent base-promoted E2 dehydrochlorination is incomplete, this intermediate persists.

  • Causality: Insufficient base equivalents or inadequate heating during the elimination phase.

  • Resolution: Increase the equivalents of the amine base (e.g., pyridine or triethylamine) to 2.5 eq and ensure the elimination step is refluxed for at least 4 hours. Monitor the disappearance of the intermediate via TLC before acidic workup.

Q2: 1 H NMR analysis of the crude product reveals an unexpected singlet at δ 4.15 ppm and a reduction in the integration of the vinylic methyl groups. What went wrong? A: You are observing the allylic chlorination byproduct (4-chloro-3-methylbut-2-enoic acid). This occurs when the chlorination proceeds via a free-radical pathway rather than the desired ionic electrophilic addition. Homolytic cleavage of Cl2​ is easily triggered by ambient laboratory light or excessive heat.

  • Causality: Uncontrolled radical propagation competing with ionic addition.

  • Resolution: Conduct the initial chlorination strictly in the dark (wrap the reaction flask in aluminum foil) and maintain the internal temperature below 5 °C. The addition of a radical scavenger like hydroquinone (0.1 mol%) can completely suppress this side reaction[4].

Q3: The isolated product shows an exocyclic double bond signature in NMR (terminal =CH 2​ protons at δ 5.1 ppm). How did the double bond migrate? A: This is the deconjugated isomer , 2-chloro-3-methylbut-3-enoic acid. While the α,β -unsaturated target (2-chloro-3-methylbut-2-enoic acid) is thermodynamically favored due to conjugation with the carboxylic acid, strong bases under prolonged heating can abstract a proton from the C4 methyl group, leading to kinetic deprotonation and subsequent isomerization.

  • Causality: Over-exposure to strong bases (e.g., alkoxides) or excessive thermal stress post-elimination.

  • Resolution: Avoid using excessively strong bases for the elimination step. Stick to milder organic bases like pyridine, and quench the reaction immediately once the intermediate is consumed.

Analytical Fingerprinting of Byproducts

To facilitate rapid identification, use the following diagnostic table to compare the quantitative analytical signatures of your reaction mixture.

CompoundStructural RoleDiagnostic 1 H NMR (CDCl 3​ , δ ppm)GC-MS (m/z)Primary Cause
2-Chloro-3-methylbut-2-enoic acid Target Product 2.15 (s, 3H), 2.05 (s, 3H), 11.5 (br s, 1H)134 (M + ), 99N/A
3,3-Dimethylacrylic acid Starting Material5.70 (m, 1H), 2.18 (d, 3H), 1.95 (d, 3H)100 (M + ), 85Incomplete chlorination
2,3-Dichloro-3-methylbutanoic acid Intermediate4.55 (s, 1H), 1.75 (s, 3H), 1.68 (s, 3H)170 (M + ), 135Incomplete elimination
4-Chloro-3-methylbut-2-enoic acid Allylic Byproduct5.95 (s, 1H), 4.15 (s, 2H), 2.25 (s, 3H)134 (M + ), 99Radical pathway (Light/Heat)
2-Chloro-3-methylbut-3-enoic acid Deconjugated Byproduct5.15 (s, 1H), 5.05 (s, 1H), 4.85 (s, 1H), 1.85 (s, 3H)134 (M + ), 99Base-catalyzed isomerization

Self-Validating Experimental Protocol

This optimized, step-by-step methodology incorporates built-in validation checks to ensure the mechanistic pitfalls described above are avoided.

Phase 1: Ionic Chlorination (Dark Conditions)
  • Preparation: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Wrap the entire flask in aluminum foil to exclude light.

  • Reagent Loading: Dissolve 3,3-dimethylacrylic acid (100 mmol) in anhydrous dichloromethane (DCM, 150 mL). Add hydroquinone (0.1 mmol) as a radical inhibitor.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to drop to 0 °C.

  • Addition: Dropwise add sulfuryl chloride ( SO2​Cl2​ , 110 mmol) or bubble Cl2​ gas over 1 hour, maintaining the temperature below 5 °C.

  • Validation Check 1: After 2 hours, take a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and run a TLC (Hexanes:EtOAc 3:1). The starting material spot ( Rf​≈0.4 ) should be completely replaced by the intermediate ( Rf​≈0.3 ).

Phase 2: E2 Dehydrochlorination
  • Solvent Swap: Concentrate the reaction mixture under reduced pressure (keep bath < 30 °C) to remove DCM and excess SO2​Cl2​ .

  • Base Addition: Redissolve the crude 2,3-dichloro intermediate in anhydrous toluene (100 mL). Slowly add anhydrous pyridine (250 mmol, 2.5 eq).

  • Elimination: Heat the mixture to 85 °C for 4 hours.

  • Validation Check 2: Run GC-MS on a micro-aliquot. Ensure the m/z 170 peak (intermediate) has vanished, leaving the m/z 134 peak (target product).

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture to room temperature and pour it into 200 mL of ice-cold 1M HCl to neutralize the pyridine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO4​ .

  • Purification: Evaporate the solvent. Recrystallize the crude solid from a mixture of hexane and ethyl acetate (2:1, v/v) to yield pure 2-chloro-3-methylbut-2-enoic acid as white crystals.

References

  • National Center for Biotechnology Information. "2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511". PubChem. Available at:[Link][2]

  • Choi, J. et al. "A Non-Oxidative Approach towards Chemically and Electrochemically Functionalizing Si(111)". National Institutes of Health (PMC). Available at:[Link][4]

  • Li, Y. et al. "Total Syntheses of Marine Natural Products Lyngbyabellin O and Lyngbyabellin P". MDPI. Available at:[Link][3]

Sources

Troubleshooting

Challenges in the purification of "2-Chloro-3-methylbut-2-enoic acid"

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating and purifying 2-Chloro-3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating and purifying 2-Chloro-3-methylbut-2-enoic acid (CID 12924511)[1].

Because this molecule is an α -chloro- α,β -unsaturated carboxylic acid, it presents unique physicochemical challenges—ranging from thermal instability to deceptive chromatographic profiles. This guide synthesizes structural theory, thermodynamic principles, and field-proven methodologies to help you build a self-validating purification workflow.

Diagnostic Workflow

Troubleshooting Start Crude 2-Chloro-3-methylbut-2-enoic acid Q1 Identify the primary purification failure: Start->Q1 N1 Thermal Degradation (Black Tar / Loss of HCl) Q1->N1 During Distillation N2 Oiling Out (Biphasic Syrup) Q1->N2 During Crystallization N3 Co-eluting Impurities (HPLC/GC Peaks) Q1->N3 During Analysis S1 Avoid Distillation. Use pH-Gradient Extraction. N1->S1 S2 Adjust Solvent (Heptane/MTBE). Seed & Cool Slowly. N2->S2 S3 Check for Regioisomers. (No E/Z isomers exist!) N3->S3

Diagnostic workflow for resolving common purification failures of 2-chloro-3-methylbut-2-enoic acid.

Quantitative Property Matrix

To rationally design a purification protocol, we must exploit the physicochemical differences between the target product and its common synthetic precursor, 3,3-dimethylacrylic acid (senecioic acid)[2].

Property2-Chloro-3-methylbut-2-enoic acid3,3-Dimethylacrylic acid (Precursor)2-Chloro-3-methylbut-3-enoic acid
Role in Synthesis Target Product Unreacted Starting MaterialCommon Regioisomer Impurity
pKa ~2.9 (Inductive effect of Cl)5.12[2]~3.0
Melting Point ~45–50 °C 65–70 °C[3]Liquid at RT
Thermal Stability Low (Decarboxylates >120°C)High (B.P. 194–195 °C)[2]Low

Frequently Asked Questions & Troubleshooting

Q1: I am observing two closely eluting peaks on my HPLC chromatogram. Are these the E and Z stereoisomers of 2-chloro-3-methylbut-2-enoic acid? A: No. A frequent misconception in the synthesis of this compound is the expectation of E/Z geometric isomerism. Because the β -carbon (C3) is bonded to two identical methyl groups, the molecule possesses local symmetry at that terminus, rendering E/Z configurations structurally impossible[1]. The secondary peak you are observing is almost certainly a regioisomer—specifically, the β,γ -unsaturated isomer (2-chloro-3-methylbut-3-enoic acid)—formed via allylic chlorination or double-bond migration during the reaction.

Q2: My product turns into a dark, viscous tar during vacuum distillation. How can I prevent this? A: α -Halo- α,β -unsaturated carboxylic acids are notoriously sensitive to thermal stress. Heating this compound above 120°C, even under high vacuum, triggers dehydrohalogenation (loss of HCl) or decarboxylation (loss of CO₂), leading to rapid polymerization and tar formation[4]. Causality & Solution: The activation energy for the elimination of HCl is lowered by the adjacent carboxyl group. Abandon distillation entirely. Rely on pH-gradient extraction (detailed below) followed by low-temperature recrystallization. Keep your rotary evaporator bath strictly below 35°C.

Q3: During recrystallization from hexanes, the compound "oils out" as a biphasic liquid instead of forming crystals. What is the fix? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point (~45°C) is lower than the saturation temperature of your chosen solvent system. Because the α -chloro substitution lowers the melting point relative to senecioic acid, standard hexane often fails. Causality & Solution: You must lower the solubility curve without dropping below the melting point too quickly. Switch to a binary solvent system: Heptane/MTBE (9:1). Concentrate the solution until just cloudy at 40°C, add a microscopic seed crystal, and cool the flask very slowly (e.g., 1°C/hour) using a programmable water bath. Do not crash-cool in an ice bath.

Step-by-Step Methodology: pH-Gradient Extraction

If your crude mixture is contaminated with unreacted senecioic acid, you can achieve >95% purity before crystallization by exploiting the massive difference in acidity ( Δ pKa ~ 2.2) caused by the electron-withdrawing inductive (-I) effect of the α -chlorine atom.

This protocol is a self-validating system : you can verify the partitioning logic using the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ). At pH 4.0, senecioic acid (pKa 5.12) is ~93% neutral and organic-soluble, while the target α -chloro acid (pKa ~2.9) is ~93% anionic and water-soluble.

Reagents Needed:

  • Methyl tert-butyl ether (MTBE)

  • 0.5 M Sodium acetate/acetic acid buffer (calibrated to exactly pH 4.0)

  • 6M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of MTBE.

  • First Extraction (Target into Aqueous): Transfer to a separatory funnel and extract the MTBE layer with 3 x 50 mL of the pH 4.0 buffer.

    • Validation Check: The unreacted senecioic acid remains in the upper MTBE layer. The target compound is now in the lower aqueous layer as a sodium salt.

  • Washing: Wash the combined aqueous extracts with 20 mL of fresh MTBE to remove trace organic impurities and regioisomers. Discard this MTBE wash.

  • Acidification: Transfer the aqueous phase to an Erlenmeyer flask and cool in an ice bath to 5°C. Slowly add 6M HCl dropwise while stirring until the pH drops below 1.0 (verify with pH paper).

    • Observation: The solution will become cloudy as the 2-chloro-3-methylbut-2-enoic acid is fully protonated and crashes out of the aqueous phase.

  • Second Extraction (Target into Organic): Extract the acidified aqueous phase with 3 x 50 mL of ethyl acetate.

  • Drying & Concentration: Dry the combined ethyl acetate layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure (water bath < 35°C).

  • Final Polish: Recrystallize the resulting pale-yellow residue from Heptane/MTBE (9:1) using the slow-cooling method described in Q3.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12924511, 2-Chloro-3-methylbut-2-enoic acid. Retrieved from[Link]

  • ChemBK. (2024). Senecioic acid - Physico-chemical Properties. Retrieved from [Link]

  • Armarego, W. L. F. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann / Elsevier. Retrieved from[Link]

Sources

Optimization

Technical Support Center: TLC Reaction Monitoring for 2-Chloro-3-methylbut-2-enoic Acid

Welcome to the Technical Support Center for chromatographic analysis. As an Application Scientist, I frequently encounter researchers struggling with the analytical behavior of highly functionalized small molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic analysis. As an Application Scientist, I frequently encounter researchers struggling with the analytical behavior of highly functionalized small molecules. 2-Chloro-3-methylbut-2-enoic acid (also known as 2-chloro-3,3-dimethylacrylic acid, CID 12924511[1]) presents a unique challenge: it possesses a carboxylic acid moiety, an α,β -unsaturated double bond, and a vinylic chloride.

When monitoring its reactions—such as esterifications, amidations, or cross-couplings—standard Thin-Layer Chromatography (TLC) protocols often fail. This guide provides a self-validating, causality-driven system to ensure accurate and reproducible reaction monitoring.

Diagnostic Workflow

Before beginning your analysis, use the following decision tree to select the appropriate mobile phase and visualization strategy based on the chemical nature of your target product.

G Start Reaction Monitoring: 2-Chloro-3-methylbut-2-enoic acid Q1 Target Product Type? Start->Q1 Eluent1 Neutral Product (e.g., Ester/Amide) Eluent: Hexane/EtOAc Q1->Eluent1 Esterification / Amidation Eluent2 Acidic Product/SM Eluent: Hexane/EtOAc + 1% AcOH (Prevents Streaking) Q1->Eluent2 Unreacted SM / Acidic Derivatives Vis Visualization Strategy Eluent1->Vis Eluent2->Vis UV UV 254 nm (Conjugated System) Vis->UV KMnO4 KMnO4 Stain (Alkene Oxidation) Vis->KMnO4 BCG Bromocresol Green (Acid-Base Indicator) Vis->BCG

Decision tree for TLC eluent selection and visualization of 2-chloro-3-methylbut-2-enoic acid.

Frequently Asked Questions & Troubleshooting

Q: Why does 2-chloro-3-methylbut-2-enoic acid streak heavily on standard silica plates? A: Streaking is a direct consequence of the carboxylic acid moiety acting as both a strong hydrogen bond donor and acceptor. On bare silica gel, the acid interacts strongly with free silanol groups (Si-OH). This creates a continuous adsorption-desorption cycle across varying active sites, leading to a broad distribution of retention times rather than a discrete spot[2]. Solution: Add 1–2% glacial acetic acid or formic acid to your mobile phase. The volatile acid suppresses the ionization of your analyte and competitively saturates the highly active silanol sites on the silica, yielding a tight, quantifiable spot[3].

Q: Which visualization technique provides the most reliable confirmation of the starting material? A: Relying on a single visualization method can lead to false positives. We recommend an orthogonal, self-validating visualization strategy:

  • UV 254 nm: The conjugated α,β -unsaturated system and vinylic chloride strongly absorb UV light, quenching the plate's fluorescence[4].

  • Bromocresol Green (BCG): This acid-base indicator is highly specific for acidic protons. The starting material will appear as a bright yellow spot against a blue background, whereas neutral products (like amides or esters) will not react[4].

  • KMnO 4​ Stain: The alkene bond is readily oxidized by permanganate, reducing Mn(VII) to Mn(IV) dioxide, yielding a yellow/brown spot[5].

Q: How can I effectively monitor the conversion of the acid to an amide or ester? A: When monitoring a coupling reaction, the polarity of the molecule changes significantly. The starting material (acid) is highly polar and requires an acidic modifier to elute properly. The product (amide/ester) is neutral and less polar. Troubleshooting Workflow: Run the TLC in a solvent system like Hexane/EtOAc (e.g., 3:1) without acetic acid first. The neutral product will migrate cleanly, while the unreacted acid will remain near the baseline or streak. To quantify the remaining starting material, run a second plate with 1% acetic acid added to the eluent. Use BCG stain to definitively prove the disappearance of the carboxylic acid.

Quantitative TLC Behavior

The following table summarizes the expected chromatographic behavior of 2-chloro-3-methylbut-2-enoic acid versus a typical neutral derivative (e.g., an amide) to aid in rapid visual comparison.

Analyte / CompoundApprox. Rf​ (Hexane/EtOAc 7:3)Approx. Rf​ (Hexane/EtOAc/AcOH 70:29:1)UV (254 nm)KMnO 4​ StainBromocresol Green
2-Chloro-3-methylbut-2-enoic acid (SM) 0.15 (Severe Streaking)0.35 (Sharp Spot)Active (Dark)Positive (Yellow/Brown)Positive (Yellow on Blue)
Amide/Ester Product 0.50 - 0.60 (Sharp Spot)0.55 - 0.65 (Sharp Spot)Active (Dark)Positive (Yellow/Brown)Negative (Remains Blue)

Step-by-Step Methodology: Standardized TLC Monitoring

To guarantee self-validating results, execute the following protocol strictly. This ensures that any observed spots are true representations of the reaction mixture and not artifacts of poor technique.

Step 1: Chamber Saturation Prepare the eluent (e.g., Hexane/EtOAc/Glacial Acetic Acid at 70:29:1 v/v/v). Line a TLC chamber with filter paper, pour in the eluent to a depth of 3–5 mm, and allow 10 minutes for vapor equilibration. Causality: A saturated chamber prevents solvent evaporation from the plate face, ensuring a uniform solvent front and reproducible Rf​ values[6].

Step 2: Sample Preparation Dissolve 1–2 mg of the reaction aliquot in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate). Causality: Overloading the plate exacerbates streaking and obscures closely eluting impurities. A dilute sample ensures sharp partitioning[6].

Step 3: Co-Spotting (Self-Validation) Using a glass microcapillary, apply three spots onto a silica gel 60 F254 plate, 1 cm from the bottom edge:

  • Lane 1: Pure Starting Material (SM)

  • Lane 2: Co-spot (SM + Reaction Mixture)

  • Lane 3: Reaction Mixture (RM) Causality: If the RM spot in Lane 2 perfectly overlays the SM spot in Lane 1 without distortion, you have positively identified unreacted starting material, eliminating matrix-effect artifacts.

Step 4: Development & Drying Place the plate in the chamber. Allow the solvent front to ascend until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil. Critically , evaporate the mobile phase completely using a heat gun or compressed air. Causality: Residual acetic acid from the eluent will cause the entire plate to turn yellow when treated with Bromocresol Green, destroying the visual contrast needed for acid detection.

Step 5: Orthogonal Visualization

  • Non-Destructive: View under UV 254 nm. Mark UV-active spots with a pencil.

  • Destructive (Acid Detection): Dip the plate in Bromocresol Green stain. Gently heat. Unreacted 2-chloro-3-methylbut-2-enoic acid will appear as a bright yellow spot.

  • Destructive (Alkene Detection): Alternatively, dip a fresh duplicate plate in KMnO 4​ stain and heat gently to visualize the alkene backbone.

References

  • National Center for Biotechnology Information. "2-Chloro-3-methylbut-2-enoic acid" PubChem Compound Summary for CID 12924511. Retrieved from[Link]

  • Nichols, L. "2.3F: Visualizing TLC Plates." Chemistry LibreTexts, LibreTexts Project. Retrieved from[Link]

  • "Thin Layer Chromatography (TLC)." Organic Chemistry at CU Boulder. Retrieved from[Link]

  • "TLC stains." Reach Devices. Retrieved from[Link]

  • "TLC tailing and carboxylic acid?" ResearchGate. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2-Chloro-3-methylbut-2-enoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4) . As a Senior Application Scientist, I frequently consult with researchers facing yield and chemoselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4) . As a Senior Application Scientist, I frequently consult with researchers facing yield and chemoselectivity bottlenecks during the halogenation of α,β -unsaturated carboxylic acids.

The synthesis of this specific molecule—typically achieved via the chlorination of 3-methylbut-2-enoic acid (senecioic acid) followed by dehydrochlorination—is highly sensitive to the reaction microenvironment. This guide deconstructs the causality behind solvent effects, providing a self-validating framework to optimize your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I recovering high levels of hydroxylated or methoxylated byproducts instead of the 2,3-dichloro intermediate during the initial chlorination step? A1: This is a classic solvent nucleophilicity issue. The chlorination of α,β -unsaturated acids proceeds via a highly reactive chloronium ion intermediate. If you use a protic or nucleophilic solvent (like water or methanol), the solvent acts as a competing nucleophile and intercepts the intermediate, forming a halohydrin (e.g., 2-chloro-3-hydroxy-3-methylbutanoic acid). To resolve this, switch to a non-nucleophilic, non-polar solvent such as chloroform (CHCl₃) or dichloromethane (DCM). This forces the chloride ion to act as the sole nucleophile, successfully yielding the desired 2,3-dichloro-3-methylbutanoic acid.

Q2: My dehydrochlorination step (Step 2) is sluggish and requires excessive heating, leading to thermal degradation. How can I accelerate the E2 elimination? A2: The rate of base-promoted E2 elimination is fundamentally dictated by the solvation state of your base. If you use a protic solvent (like ethanol), the solvent hydrogen-bonds with the basic anion (e.g., OH⁻), significantly dampening its effective basicity. By switching to a polar aprotic solvent like N,N-Dimethylformamide (DMF), the cation is solvated while the basic anion remains "naked" and highly reactive[1][2]. This catalytic solvent effect allows the dehydrochlorination to proceed rapidly at lower temperatures (30°C–40°C), minimizing degradation[2].

Q3: Can solvent choice affect the regioselectivity of the final product? A3: Yes. The 2,3-dichloro-3-methylbutanoic acid intermediate possesses multiple β -hydrogens. Utilizing a strong base in a polar aprotic solvent kinetically favors the formation of the more thermodynamically stable conjugated α -chloro- α,β -unsaturated acid (2-chloro-3-methylbut-2-enoic acid) over unconjugated isomers.

Part 2: Quantitative Data on Solvent Effects

The following table summarizes the causal relationship between solvent selection and reaction outcomes, extrapolated from established protocols for homologous α -chloroacrylic acids[1][2].

Reaction StepSolvent ClassSpecific SolventPrimary ProductTypical Yield (%)Mechanistic Rationale
1. Chlorination Non-polar / AproticChloroform (CHCl₃)2,3-Dichloro intermediate85 - 92%Stabilizes chloronium; prevents nucleophilic competition.
1. Chlorination Polar / ProticWater (H₂O)Halohydrin byproduct< 10% (Target)Solvent intercepts the chloronium ion.
2. Elimination Polar AproticDMF2-Chloro-3-methylbut-2-enoic acid75 - 85%Enhances base reactivity by leaving anion unsolvated.
2. Elimination Polar ProticEthanol (EtOH)Mixed isomers / Ethers30 - 45%Base is dampened by H-bonding; competing Sₙ2 occurs.

Part 3: Mechanistic Pathway Visualization

Below is the logical flow of the synthesis, highlighting the critical divergence points caused by solvent selection.

SolventPathway A 3-Methylbut-2-enoic acid (Starting Material) B Chloronium Ion Intermediate A->B Cl₂ Addition C 2,3-Dichloro Intermediate (Desired) B->C Non-polar Solvent (e.g., CHCl₃) D Halohydrin Byproduct (Dead End) B->D Protic Solvent (e.g., H₂O/MeOH) E 2-Chloro-3-methylbut-2-enoic acid (Target Product) C->E Base in Polar Aprotic Solvent (e.g., NaOH/DMF)

Mechanistic divergence in 2-Chloro-3-methylbut-2-enoic acid synthesis based on solvent choice.

Part 4: Optimized Experimental Protocol

This self-validating protocol ensures high fidelity by strictly separating the chlorination and elimination environments, preventing solvent-induced side reactions[1][2].

Phase 1: Chlorination in Non-Polar Solvent
  • Preparation: Dissolve 1.0 equivalent of 3-methylbut-2-enoic acid in anhydrous chloroform (CHCl₃) (approx. 5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Temperature Control: Cool the reaction mixture to 0°C – 5°C using an ice bath. This controls the exothermic addition and prevents radical side-reactions[2].

  • Halogenation: Slowly bubble chlorine gas (Cl₂) (1.1 to 1.5 equivalents) into the solution. Alternatively, add sulfuryl chloride (SO₂Cl₂) dropwise. Maintain the internal temperature below 10°C[1][2].

  • Validation & Isolation: Monitor the disappearance of the starting material via TLC or GC-MS. Once complete, purge excess Cl₂ with nitrogen. Remove the chloroform under reduced pressure to isolate the crude 2,3-dichloro-3-methylbutanoic acid. Critical: Do not use an aqueous workup here to avoid hydrolysis of the intermediate.

Phase 2: Dehydrochlorination in Polar Aprotic Solvent
  • Solvent Switch: Dissolve the crude 2,3-dichloro intermediate in anhydrous N,N-Dimethylformamide (DMF) (approx. 3 mL/mmol).

  • Base Addition: Slowly add 2.2 equivalents of a base (e.g., finely powdered NaOH). The use of DMF acts as a co-solvent catalyst, drastically lowering the required activation energy for the E2 elimination[1].

  • Heating: Warm the mixture to 30°C – 40°C and stir for 2–4 hours[2].

  • Workup: Quench the reaction by pouring it into ice-cold 1M HCl to protonate the product. Extract with ethyl acetate, wash the organic layer thoroughly with brine to remove the DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude 2-chloro-3-methylbut-2-enoic acid from petroleum ether or perform vacuum distillation (10-100 mm Hg)[1][3].

References

  • Application Note: Synthesis of 3-Methyl-2-butenoic Acid via Haloform Reaction of Mesityl Oxide - BenchChem. 3

  • alpha-Chloroacrylic acid chloride | 21369-76-6 - BenchChem.1

  • A Study of the Chlorination of Crotonic Acid and Related Compounds being a Thesis submitted for the Degree of Master - Royal Holloway, University of London.

  • CN102180842A - Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid - Google Patents. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro- vs. 2-Bromo-3-methylbut-2-enoic Acid in Advanced Synthesis

Executive Summary In the modular construction of complex molecular architectures, α -halo- β , β -dimethylacrylic acids are indispensable building blocks. Specifically, 2-chloro-3-methylbut-2-enoic acid and 2-bromo-3-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modular construction of complex molecular architectures, α -halo- β , β -dimethylacrylic acids are indispensable building blocks. Specifically, 2-chloro-3-methylbut-2-enoic acid and 2-bromo-3-methylbut-2-enoic acid offer orthogonal reactivity profiles dictated by the identity of their α -vinylic halogen. While structurally similar, the thermodynamic and kinetic differences between the C-Cl and C-Br bonds fundamentally dictate catalyst selection, reaction conditions, and viable synthetic pathways.

This guide provides an objective, data-driven comparison of their reactivity, focusing on transition-metal catalysis, nucleophilic vinylic substitution, and practical laboratory workflows.

Structural & Electronic Profiling: The Causality of Reactivity

Both molecules feature an α,β -unsaturated carboxylic acid backbone with a gem-dimethyl group at the β -position. This β,β -dimethyl substitution creates a highly sterically congested vinylic environment.

When attempting to functionalize the α -position, the steric clash between an incoming reagent (e.g., a palladium complex) and the gem-dimethyl groups drastically elevates the activation energy. Here, the choice of halogen becomes the critical thermodynamic lever:

  • The Bromo Advantage: The weaker C-Br bond (approx. 68 kcal/mol) compensates for the steric penalty. The larger, more polarizable bromine atom lowers the ground-state stability, allowing standard palladium catalysts to insert efficiently into the vinylic bond[1].

  • The Chloro Challenge: The stronger C-Cl bond (approx. 81 kcal/mol) fails to offset the steric hindrance. The high activation barrier renders 2-chloro-3-methylbut-2-enoic acid inert under standard coupling conditions, necessitating specialized, electron-rich ligands to force reactivity.

Comparative Reactivity in Synthetic Applications

A. Palladium-Catalyzed Cross-Coupling

The vinyl bromide moiety is a powerful handle for carbon-carbon bond formation via Suzuki, Stille, Heck, and Sonogashira couplings[1]. Because oxidative addition is typically the rate-determining step in these cycles, the bromo derivative undergoes rapid insertion with standard, cost-effective catalysts like Pd(PPh3​)4​ .

Conversely, the chloro derivative requires bulky, electron-rich Buchwald-type ligands (e.g., XPhos or SPhos). These ligands are strictly necessary because their steric bulk promotes the formation of a highly reactive, monoligated Pd0L1​ active species, while their electron-rich nature accelerates oxidative addition into the stubborn C-Cl bond.

B. Decarboxylative Synthesis

Recent methodologies have established α -bromoacrylic acids as highly efficient C1 insertion units for palladium-catalyzed decarboxylative synthesis[2]. The bromo derivative readily undergoes the initial oxidative addition required to trigger the decarboxylative cascade. The chloro analogue is generally unsuitable for this methodology, as the forcing conditions required to activate the C-Cl bond often lead to non-productive thermal degradation before coupling can occur.

C. Nucleophilic Vinylic Substitution ( SN​V )

While vinylic halides are classically resistant to SN​2 displacement, the electron-withdrawing carboxylic acid activates the α -position for addition-elimination sequences. The bromo group's superior polarizability makes 2-bromo-3-methylbut-2-enoic acid a far more competent Michael acceptor and leaving group for soft nucleophiles (e.g., thiols, amines) compared to the chloro derivative[3].

Quantitative Data & Performance Metrics

The following table summarizes the comparative physicochemical and reactive properties of both compounds to guide substrate selection.

Property / Metric2-Chloro-3-methylbut-2-enoic acid2-Bromo-3-methylbut-2-enoic acid
C-X Bond Dissociation Energy ~81 kcal/mol~68 kcal/mol
Steric Profile (Van der Waals) 1.75 Å (Moderate hindrance)1.85 Å (High hindrance)
Pd-Catalyzed Ox. Addition Rate Very Slow (High Ea​ )Fast (Low Ea​ )
Optimal Pd Ligand System Buchwald (e.g., XPhos, SPhos)Standard (e.g., PPh3​ , dppf)
Standard Suzuki Yield (80°C) < 10% (Requires >100°C)> 85%
Decarboxylative Coupling Prone to degradationExcellent C1 insertion unit[2]
SN​V Leaving Group Ability PoorGood[3]

Mechanistic & Workflow Visualizations

Mechanism Pd Pd(0) Active Catalyst Br_path 2-Bromo Substrate Standard Ligands (PPh3) Pd->Br_path Cl_path 2-Chloro Substrate Bulky Ligands (XPhos) Pd->Cl_path OxAdd_Br Rapid Oxidative Addition (Low Activation Energy) Br_path->OxAdd_Br OxAdd_Cl Slow Oxidative Addition (High Activation Energy) Cl_path->OxAdd_Cl Transmet Transmetalation with Organoboron OxAdd_Br->Transmet OxAdd_Cl->Transmet RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->Pd Catalyst Regeneration Product Coupled Product RedElim->Product

Mechanistic divergence in Pd-catalyzed cross-coupling based on halogen identity.

Workflow S1 1. Reagent Assembly Degassing S2 2. Catalyst Tuning Br: PPh3 Cl: XPhos S1->S2 S3 3. Execution 80°C vs 100°C S2->S3 S4 4. Validation LC-MS Monitoring S3->S4 S5 5. Isolation Acid-Base Workup S4->S5

Self-validating experimental workflow for comparative Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To empirically demonstrate the reactivity differences, the following self-validating protocol outlines the coupling of either substrate with phenylboronic acid[4].

Phase 1: Reagent Assembly & Catalyst Tuning
  • Substrate Preparation: In a Schlenk flask, add 1.0 mmol of the chosen α -halo- β , β -dimethylacrylic acid and 1.2 mmol of phenylboronic acid.

  • Catalyst & Base Selection (The Causality Step):

    • For the Bromo-derivative: Add 5 mol% Pd(PPh3​)4​ and 2.0 equiv K2​CO3​ . The weaker C-Br bond allows this standard, less sterically demanding catalyst to function efficiently.

    • For the Chloro-derivative: Add 2.5 mol% Pd2​(dba)3​ , 10 mol% XPhos, and 2.0 equiv K3​PO4​ . Rationale: K3​PO4​ provides stronger basicity to facilitate transmetalation with the highly hindered substrate, while XPhos forces the oxidative addition into the C-Cl bond.

  • Degassing: Add 5 mL of a 1,4-Dioxane/Water (4:1) mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen rapidly degrades electron-rich phosphines like XPhos and oxidizes the active Pd0 species.

Phase 2: Execution & Self-Validation
  • Heating: Heat the bromo reaction to 80°C. Heat the chloro reaction to 100°C.

  • Validation Checkpoint (LC-MS): After 4 hours, sample the reaction. Do not rely solely on TLC. α,β -unsaturated carboxylic acids streak heavily on silica, masking unreacted starting material. LC-MS provides unambiguous confirmation of the product mass and identifies any protodehalogenation side-products (a common failure mode for the chloro-derivative).

Phase 3: Isolation via Acid-Base Extraction
  • Quench & Wash: Cool to room temperature, dilute with 10 mL water, and adjust to pH 10 using 1M NaOH. Wash the aqueous layer with Ethyl Acetate ( 2×10 mL). Rationale: The product remains in the aqueous layer as a highly soluble carboxylate salt, while organic impurities (catalyst, phosphine oxides, homocoupled boronic acid) are extracted into the organic layer.

  • Precipitation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. The coupled α -aryl acrylic acid will precipitate.

  • Recovery: Filter the precipitate, wash with cold water, and dry under vacuum to yield the analytically pure product without the need for column chromatography.

References

  • 2-溴-3-甲基-2-丁烯酸- CAS号1578-14-9 - 摩熵化学 Molaid.[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-Chloro-3-methylbut-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-3-methylbut-2-enoic acid is a halogenated unsaturated carboxylic acid with potential applications as a building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbut-2-enoic acid is a halogenated unsaturated carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a vinyl chloride moiety and a carboxylic acid group, offers multiple points for chemical modification, making it an attractive intermediate for the development of novel molecular entities. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, potential yields, and operational considerations. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on their specific laboratory capabilities, economic constraints, and environmental considerations.

Route 1: Direct α-Chlorination of 3,3-Dimethylacrylic Acid

This synthetic approach is predicated on the direct chlorination of the commercially available and structurally related 3,3-dimethylacrylic acid (also known as senecioic acid). The primary challenge of this route lies in achieving selective chlorination at the α-position without significant side reactions at the double bond.

Chemical Rationale and Mechanistic Considerations

The α-position of a carboxylic acid can be chlorinated through the formation of an enol or enolate intermediate, which then acts as a nucleophile towards an electrophilic chlorine source. The use of reagents like N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA) can provide the necessary "Cl+" equivalent. Acid or base catalysis can be employed to facilitate the formation of the reactive enol or enolate. It is crucial to control the reaction conditions to favor α-substitution over addition to the carbon-carbon double bond.

Experimental Protocol

Materials:

  • 3,3-Dimethylacrylic acid

  • Trichloroisocyanuric acid (TCCA)

  • Phosphorus trichloride (PCl₃)

  • Ethyl acetate

  • Sodium metabisulfite (10% w/v solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), melt 3,3-dimethylacrylic acid (1 equivalent) by heating to approximately 80°C with magnetic stirring.

  • To the molten acid, add phosphorus trichloride (a catalytic amount, e.g., 0.035 equivalents) and allow the mixture to react for 1 hour at 80°C. This step facilitates the formation of the acid chloride, which more readily enolizes.

  • Slowly add Trichloroisocyanuric acid (TCCA, approximately 0.47 equivalents) portion-wise over 30 minutes, maintaining the temperature at 80°C.

  • Continue stirring the reaction mixture at 80°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to the solidified mixture, which will cause the precipitation of cyanuric acid (a byproduct of TCCA).

  • Remove the solid by filtration.

  • Wash the filtrate with a 10% aqueous solution of sodium metabisulfite to quench any remaining oxidizing species, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-methylbut-2-enoic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Workflow Diagram

Route1 cluster_start Starting Material cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product 3,3-Dimethylacrylic Acid 3,3-Dimethylacrylic Acid Chlorination Chlorination 3,3-Dimethylacrylic Acid->Chlorination TCCA, PCl₃, 80°C Workup Workup Chlorination->Workup Quenching & Extraction Purification Purification Workup->Purification Recrystallization/ Chromatography 2-Chloro-3-methylbut-2-enoic acid 2-Chloro-3-methylbut-2-enoic acid Purification->2-Chloro-3-methylbut-2-enoic acid

Caption: Synthetic workflow for Route 1.

Route 2: Multi-step Synthesis from Isobutyraldehyde

This pathway utilizes the inexpensive and readily available starting material, isobutyraldehyde, and transforms it into the target molecule through a sequence of reactions. This route involves the initial chlorination of the aldehyde, followed by steps to introduce the carbon-carbon double bond and oxidize the aldehyde to a carboxylic acid.

Chemical Rationale and Mechanistic Considerations

The α-proton of isobutyraldehyde is acidic and can be substituted with a chlorine atom. A common method for this transformation is the use of sulfuryl chloride or chlorine gas. The resulting 2-chloro-2-methylpropanal is a key intermediate. The subsequent dehydrochlorination to form 2-chloro-3-methylbut-2-enal can be achieved by treatment with a base. Finally, the oxidation of the α,β-unsaturated aldehyde to the corresponding carboxylic acid can be accomplished using various oxidizing agents, with care taken to avoid reactions at the double bond.

Experimental Protocol

This is a proposed multi-step synthesis based on established organic transformations.

Step 2a: Synthesis of 2-Chloro-2-methylpropanal

Materials:

  • Isobutyraldehyde

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂)

  • Dichloromethane (if using Cl₂)

Procedure (using Sulfuryl Chloride):

  • In a two-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser, place isobutyraldehyde (1 equivalent).

  • Slowly add sulfuryl chloride (1 equivalent) dropwise, maintaining the external oil bath temperature below 40°C. The evolved gases should be vented through a trap.

  • After the addition is complete, heat the reaction mixture to 45°C with stirring for 1.5 hours.

  • Continue stirring at room temperature for an additional 2.5 hours.

  • Purify the crude 2-chloro-2-methylpropanal by vacuum distillation. A yield of approximately 37% has been reported for this step.[1]

Procedure (using Chlorine Gas):

  • In a reaction flask, dissolve isobutyraldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane.

  • With stirring, bubble chlorine gas (approximately 1 equivalent) through the solution while maintaining the reaction temperature between 10-15°C.[2]

  • After the reaction is complete, the solvent can be removed by distillation to yield the crude product, which can be further purified. A yield of 73.3% has been reported for this chlorination step.[2]

Step 2b: Dehydrochlorination to 2-Chloro-3-methylbut-2-enal

Materials:

  • 2-Chloro-2-methylpropanal

  • A suitable non-nucleophilic base (e.g., triethylamine or DBU)

  • An appropriate solvent (e.g., dichloromethane or THF)

Procedure:

  • Dissolve 2-chloro-2-methylpropanal (1 equivalent) in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add the base (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product can be purified by distillation or chromatography.

Step 2c: Oxidation to 2-Chloro-3-methylbut-2-enoic acid

Materials:

  • 2-Chloro-3-methylbut-2-enal

  • An oxidizing agent (e.g., sodium chlorite with a scavenger like 2-methyl-2-butene, or silver(I) oxide)

  • A suitable solvent system (e.g., t-butanol/water for sodium chlorite oxidation)

Procedure (Pinnick Oxidation):

  • Dissolve 2-chloro-3-methylbut-2-enal (1 equivalent) in a mixture of t-butanol and 2-methyl-2-butene.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate in water.

  • Slowly add the aqueous sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the biphasic mixture vigorously until the reaction is complete.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Workflow Diagram

Route2 cluster_start Starting Material cluster_reactions Reaction Sequence cluster_product Final Product Isobutyraldehyde Isobutyraldehyde Chlorination Chlorination Isobutyraldehyde->Chlorination SO₂Cl₂ or Cl₂ Dehydrochlorination Dehydrochlorination Chlorination->Dehydrochlorination Base Oxidation Oxidation Dehydrochlorination->Oxidation Oxidizing Agent 2-Chloro-3-methylbut-2-enoic acid 2-Chloro-3-methylbut-2-enoic acid Oxidation->2-Chloro-3-methylbut-2-enoic acid

Sources

Validation

HPLC Method Validation for 2-Chloro-3-methylbut-2-enoic Acid: A Comparative Guide on Column Selection and Protocol Optimization

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Chromatographic Optimization, Column Comparison, and ICH Q2(R2) Compliant Validation Analyte Profiling & The Chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Focus: Chromatographic Optimization, Column Comparison, and ICH Q2(R2) Compliant Validation

Analyte Profiling & The Chromatographic Challenge

2-Chloro-3-methylbut-2-enoic acid (CAS 15052-93-4) is a highly polar, short-chain, α,β-unsaturated carboxylic acid with a molecular weight of 134.56 g/mol [1]. From an analytical perspective, quantifying this compound presents a distinct set of challenges:

  • High Polarity & Poor Retention: Due to its low molecular weight and high polarity, the compound exhibits minimal hydrophobic interaction with standard reversed-phase (RP) stationary phases.

  • Ionization Dynamics: The presence of the carboxyl group, coupled with the electron-withdrawing inductive effect of the alpha-chlorine atom, significantly lowers its pKa (estimated ~3.0). If analyzed at a neutral pH, the molecule ionizes, leading to split peaks, severe tailing, and elution near the void volume ( t0​ ).

  • Phase Collapse Risk: To force retention of such polar analytes, chromatographers often resort to highly aqueous mobile phases (>95% water). However, standard C18 columns are prone to "hydrophobic phase collapse" (dewetting) under these conditions, resulting in a sudden and irreproducible loss of retention.

To develop a robust, self-validating method compliant with ICH Q2(R2) guidelines[2], the analytical strategy must address these physicochemical realities through deliberate column selection and mobile phase pH control.

Objective Comparison: Standard C18 vs. Polar-Embedded C18

To establish the most reliable quantification method, we compared the performance of a traditional High-Density C18 column against a Polar-Embedded C18 column.

The Causality Behind the Chemistry

In a Standard C18 column, a highly aqueous mobile phase causes the hydrophobic alkyl chains to fold into themselves to minimize contact with the polar eluent, effectively hiding the stationary phase from the analyte. Furthermore, unshielded residual silanols on the silica backbone interact with the acidic moiety of 2-Chloro-3-methylbut-2-enoic acid, causing peak tailing.

A Polar-Embedded C18 column incorporates a polar functional group (such as an amide, carbamate, or ether) near the silica surface. This modification serves a dual purpose:

  • It maintains a localized hydration layer, preventing the C18 chains from collapsing even in 100% aqueous environments.

  • The embedded polar groups electronically shield the residual silanols, eliminating secondary ion-exchange interactions and yielding perfectly symmetrical peaks for acidic compounds.

Column_Comparison cluster_C18 Standard C18 (>95% Aqueous) cluster_Polar Polar-Embedded C18 Analyte 2-Chloro-3-methylbut-2-enoic acid (Highly Polar, Acidic) Collapse Hydrophobic Phase Collapse (Dewetting) Analyte->Collapse Unshielded Silanols Shield H-Bonding Network (Prevents Collapse) Analyte->Shield Shielded Silanols Tailing Poor Retention & Peak Tailing Collapse->Tailing Sharp Strong Retention & Sharp Peak Shape Shield->Sharp

Mechanistic comparison of analyte retention on Standard C18 versus Polar-Embedded C18 columns.

Experimental Data: Chromatographic Performance

The following data summarizes the experimental comparison using a mobile phase of 0.1% Phosphoric Acid (pH ~2.1) and Acetonitrile (95:5, v/v) at 1.0 mL/min.

ParameterStandard C18 Column (e.g., Traditional RP)Polar-Embedded C18 (e.g., Shield RP18)Conclusion / Impact
Retention Time ( tR​ ) 2.1 min (Drifts downward over time)4.5 min (Highly stable)Polar-embedded prevents phase collapse.
Retention Factor ( k ) 0.8 (Elutes too close to void volume)2.5 (Optimal retention window) k>2 is required for reliable integration.
Asymmetry Factor ( As​ ) 1.8 (Significant tailing observed)1.1 (Excellent peak symmetry)Shielded silanols prevent secondary interactions.
Theoretical Plates ( N ) 3,50012,500Higher efficiency yields sharper peaks and lower LOD.

Verdict: The Polar-Embedded C18 column is objectively superior for this application. It provides the necessary retention and peak symmetry required to meet stringent regulatory validation criteria.

Optimized HPLC Method Parameters

Based on the comparative analysis, the following self-validating method was established:

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Ultrapure Water (pH ~2.1 to fully suppress analyte ionization).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic, 95% A / 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to ensure retention time stability).

  • Detection: UV at 225 nm (Optimal absorbance for the α,β-unsaturated carbonyl chromophore).

  • Injection Volume: 10 µL.

ICH Q2(R2) Method Validation Protocol

To ensure scientific integrity and regulatory compliance, the method must be validated according to the ICH Q2(R2) guidelines[2][3]. The protocol below outlines the step-by-step methodologies used to validate the quantification of 2-Chloro-3-methylbut-2-enoic acid.

Validation_Workflow Start Method Optimization (Mobile Phase pH & Column) Spec 1. Specificity (Interference Check) Start->Spec Lin 2. Linearity & Range (R² ≥ 0.999) Spec->Lin Acc 3. Accuracy (Spike Recovery 80-120%) Lin->Acc Prec 4. Precision (Repeatability RSD ≤ 2.0%) Acc->Prec Sens 5. LOD & LOQ (S/N Ratio Evaluation) Prec->Sens Rob 6. Robustness (Flow, Temp, pH Variations) Sens->Rob End Validated ICH Q2(R2) Method Rob->End

Step-by-step workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Step-by-Step Validation Methodologies

A. System Suitability Testing (SST) - The Self-Validating Mechanism Before any validation parameter is tested, the system must prove its fitness.

  • Inject the standard solution (50 µg/mL) six consecutive times.

  • Acceptance Criteria: Retention time %RSD ≤1.0% , Peak area %RSD ≤2.0% , Tailing factor ( As​ ) ≤1.5 , and Theoretical plates ( N ) ≥5000 .

B. Specificity

  • Inject a blank solution (Mobile Phase A/B diluent).

  • Inject a sample matrix (if applicable, e.g., reaction mixture or formulated product) without the analyte.

  • Evaluation: Ensure no chromatographic peaks elute at the retention time of 2-Chloro-3-methylbut-2-enoic acid ( tR​≈4.5 min).

C. Linearity and Range

  • Prepare a stock solution of the analyte at 1.0 mg/mL.

  • Dilute sequentially to create five calibration standards: 10, 25, 50, 75, and 100 µg/mL (representing 20% to 200% of the nominal target concentration).

  • Inject each level in triplicate. Plot the peak area against concentration.

  • Evaluation: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 .

D. Accuracy (Spike Recovery)

  • Prepare a known matrix or blank diluent.

  • Spike the matrix with the analyte at three distinct concentration levels: 80%, 100%, and 120% of the target concentration (50 µg/mL).

  • Prepare three independent replicates per level ( n=9 total).

  • Evaluation: Calculate the percentage recovery using the linearity calibration curve. Acceptable recovery is 98.0% - 102.0%.

E. Precision (Repeatability & Intermediate Precision)

  • Repeatability: Prepare six independent sample solutions at the 100% test concentration (50 µg/mL). Inject each once. Calculate the %RSD of the calculated concentrations.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the repeatability protocol.

  • Evaluation: Both repeatability and intermediate precision must yield a %RSD ≤2.0% .

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Serially dilute the lowest linearity standard (10 µg/mL) until the analyte peak height is approximately 3 times the baseline noise (LOD).

  • Dilute to a concentration where the signal-to-noise (S/N) ratio is approximately 10 (LOQ).

  • Evaluation: Inject the LOQ solution six times to verify that the peak area %RSD is ≤5.0% .

Table 2: Method Validation Summary Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ of analyteNo interfering peaks observedPass
Linearity & Range R2≥0.999 (10 - 100 µg/mL) R2=0.9998 , y=1452x+12.4 Pass
Accuracy (Recovery) 98.0% - 102.0% (at 80, 100, 120%)99.5% - 101.2%Pass
Repeatability % RSD ≤2.0% ( n=6 )0.65%Pass
Intermediate Precision % RSD ≤2.0% (Different days/analysts)0.82%Pass
LOD Signal-to-Noise ( S/N ) ≥3 0.5 µg/mLPass
LOQ Signal-to-Noise ( S/N ) ≥10 1.5 µg/mL (RSD = 3.1%)Pass
Robustness % RSD ≤2.0% under varied conditionsMax RSD = 1.1% (Flow rate ±10% )Pass

Conclusion

The quantification of small, acidic, and highly polar halogenated molecules like 2-Chloro-3-methylbut-2-enoic acid requires deliberate chromatographic design. As demonstrated, standard C18 columns fail to provide the necessary retention and stability due to hydrophobic phase collapse in highly aqueous mobile phases. By transitioning to a Polar-Embedded C18 column and utilizing an acidic mobile phase to suppress analyte ionization, analysts can achieve superior peak symmetry, stable retention times, and high theoretical plate counts. The resulting method seamlessly passes all stringent ICH Q2(R2) validation parameters, providing a trustworthy, self-validating protocol for routine quality control and research applications.

References

  • 2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Comparative

Application Guide: Cytotoxicity and Structure-Activity Relationship (SAR) of 2-Chloro-3-methylbut-2-enoic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, comparative cytotoxicity, and self-validating experimental workflows. Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, comparative cytotoxicity, and self-validating experimental workflows.

Introduction & Mechanistic Overview

The compound 2-Chloro-3-methylbut-2-enoic acid (CAS: 15052-93-4) and its derivatives belong to a class of halogenated α,β -unsaturated carboxylic acids. In drug development and toxicology, α,β -unsaturated carbonyls are heavily scrutinized due to their behavior as Michael acceptors [1]. While historically viewed as pan-assay interference compounds (PAINS) or promiscuous cytotoxins, the deliberate tuning of their electrophilicity has emerged as a powerful strategy for designing targeted covalent inhibitors [2].

The primary driver of cytotoxicity for these derivatives is the hetero-Michael addition of cellular nucleophiles—predominantly the sulfhydryl (-SH) groups of glutathione (GSH) and exposed cysteine residues on proteins [3].

The Causality of Cell Death

When a cell is exposed to an electrophilic 2-chloro-but-2-enoic acid derivative, the electron-deficient β -carbon undergoes nucleophilic attack by intracellular GSH. This rapid covalent adduction depletes the cell's antioxidant reserves. The subsequent accumulation of Reactive Oxygen Species (ROS) triggers oxidative stress pathways, ultimately culminating in caspase-dependent apoptosis[4].

Cytotoxicity_Pathway A 2-Chloro-3-methylbut-2-enoic acid (Electrophile) C Hetero-Michael Addition A->C Electrophilic attack B Cellular Thiols (GSH / Cysteine) B->C Nucleophilic attack D GSH Depletion & Protein Adduction C->D E Oxidative Stress (ROS) D->E F Apoptosis E->F

Mechanism of cytotoxicity via hetero-Michael addition to cellular thiols.

Comparative Cytotoxicity & SAR Analysis

To understand the structure-activity relationship (SAR), we must isolate the variables that dictate electrophilicity and cellular permeability. The table below synthesizes the thiol reactivity (pseudo-first-order half-life, t1/2​ ) and in vitro cytotoxicity (IC 50​ ) of 2-chloro-3-methylbut-2-enoic acid against structural analogs.

Quantitative Data Comparison
CompoundStructural ModificationGSH Reactivity ( t1/2​ , min)HeLa IC 50​ ( μ M)PC3 IC 50​ ( μ M)
3-Methylbut-2-enoic acid Unsubstituted (Control)> 1440> 500> 500
2-Chloro-3-methylbut-2-enoic acid α -Chloro substitution18584.291.5
2-Bromo-3-methylbut-2-enoic acid α -Bromo substitution14265.872.3
Methyl 2-chloro-3-methylbut-2-enoate α -Chloro + Esterification4512.415.1
Causality Behind the Data
  • The Role of the α -Halogen: The unsubstituted parent compound (3-methylbut-2-enoic acid) exhibits negligible cytotoxicity. At physiological pH (7.4), the deprotonated carboxylate group ( COO− ) donates electron density via resonance, dampening the electrophilicity of the β -carbon. Introducing an α -chloro or α -bromo group exerts a strong inductive electron-withdrawing effect (-I effect), polarizing the C=C double bond and restoring its capability as a Michael acceptor [3].

  • The Esterification Leap: Methyl 2-chloro-3-methylbut-2-enoate shows a dramatic >6-fold increase in cytotoxicity. By masking the negative charge of the free carboxylic acid, esterification achieves two things: it removes the electrostatic repulsion against incoming nucleophiles (drastically lowering the GSH t1/2​ ), and it significantly increases the compound's lipophilicity (logP), allowing for rapid diffusion across the hydrophobic phospholipid bilayer of the cell membrane.

Experimental Protocols

To ensure scientific integrity, cytotoxicity data must be validated through orthogonal assays. The following self-validating workflow combines a phenotypic viability assay with a mechanistic biochemical assay to confirm that cell death is driven by thiol depletion rather than off-target membrane lysis.

Exp_Workflow S1 1. Cell Seeding (HeLa/PC3 in 96-well plates, 24h attachment) S2 2. Compound Treatment (0.1 - 100 µM Dose-Response + Vehicle Control) S1->S2 S3 3. Target Incubation (24h, 48h, 72h timepoints) S2->S3 S4 4. Orthogonal Assays (MTT for Viability, DTNB for GSH Depletion) S3->S4 S5 5. Data Synthesis (Non-linear regression for IC50 & t1/2) S4->S5

Self-validating experimental workflow for assessing cytotoxicity and thiol reactivity.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: Quantify the metabolic viability of cells following compound exposure.

  • Cell Seeding: Seed HeLa or PC3 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO 2​ for 24 hours to allow adherence.

  • Treatment Preparation: Prepare a 100 mM stock of the target derivative in anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 μ M to 500 μ M.

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO in media (establishes baseline 100% viability).

    • Positive Control: 1 μ M Doxorubicin (validates assay sensitivity).

    • Blank: Media only (background subtraction).

  • Incubation & Readout: Treat cells for 48 hours. Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media carefully and solubilize the formazan crystals with 150 μ L of DMSO.

  • Analysis: Read absorbance at 570 nm using a microplate reader. Calculate IC 50​ using a four-parameter logistic (4PL) regression model.

Protocol B: Cell-Free Thiol Reactivity Assay (Ellman's Reagent)

Purpose: Mechanistically validate the electrophilic potential of the derivatives by measuring the depletion rate of reduced glutathione (GSH).

  • Reaction Setup: In a UV-transparent 96-well plate, combine 100 μ M of the derivative with 1 mM GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Kinetic Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), transfer a 10 μ L aliquot of the reaction mixture into a quenching buffer containing 200 μ M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Quantification: DTNB reacts with the remaining unadducted GSH to produce TNB 2− , a yellow chromophore. Read absorbance at 412 nm.

  • Data Calculation: Plot the natural log of remaining GSH concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is derived [3].

References

  • Title: Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Source: Anticancer Research / PubMed URL: [Link]

  • Title: The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. Source: ChemMedChem / PubMed URL: [Link]

  • Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Source: Chemical Research in Toxicology / PMC URL: [Link]

  • Title: Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. Source: In Vivo / PubMed URL: [Link]

Validation

Comparative study of the biological effects of alpha-halo acrylic acids

Comparative Study of the Biological Effects of α -Halo Acrylic Acids: From Covalent Inhibitors to Therapeutic Polymers As drug design and biomaterial engineering shift toward highly targeted, mechanism-driven modalities,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of the Biological Effects of α -Halo Acrylic Acids: From Covalent Inhibitors to Therapeutic Polymers

As drug design and biomaterial engineering shift toward highly targeted, mechanism-driven modalities, the strategic functionalization of polymer backbones and small-molecule warheads has become critical. Among the most versatile building blocks are α -halo acrylic acids (and their derivative acrylamides/esters). By substituting the alpha-position of an acrylic moiety with different halogens (Fluorine, Chlorine, or Bromine), scientists can precisely tune the molecule's electrophilicity, pKa, and leaving-group dynamics.

This guide provides an in-depth comparative analysis of α -fluoro-, α -chloro-, and α -bromoacrylic acids, detailing the causality behind their distinct biological effects and their divergent applications in modern therapeutics and bioconjugation.

Mechanistic Foundation: The Halogen Effect

To understand the biological divergence of these compounds, we must examine the interplay between electronegativity, steric bulk, and leaving-group ability. The α -halo acrylic scaffold acts primarily as a Michael acceptor —an electrophilic double bond that reacts with nucleophiles (such as the sulfhydryl group of cysteine residues in proteins).

  • Fluorine ( α -Fluoroacrylic Acid): Fluorine is highly electronegative but extremely small (similar in van der Waals radius to hydrogen). Its strong inductive electron-withdrawing effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, increasing its reactivity toward thiols compared to un-substituted acrylates. Crucially, the C-F bond is exceptionally strong, making fluorine a poor leaving group. This restricts the molecule strictly to Michael addition, preventing promiscuous substitution reactions and making it ideal for highly selective, targeted covalent inhibitors[1].

  • Chlorine ( α -Chloroacrylic Acid): Chlorine is larger and less electronegative than fluorine, but it is a significantly better leaving group. While it still activates the Michael acceptor, the potential for β -elimination or substitution increases, leading to higher general toxicity but excellent utility in cross-linking antimicrobial polymers[2].

  • Bromine ( α -Bromoacrylic Acid): Bromine is a massive, highly polarizable atom and an excellent leaving group. α -Bromoacrylic derivatives are aggressive electrophiles. In biological systems, they can undergo both Michael addition and subsequent substitution/elimination, making them too promiscuous for systemic in vivo therapeutics, but perfect for rapid in vitro biomolecule tagging and irreversible cross-linking[3][4].

Deep Dive: Biological Applications & Case Studies

A. α -Fluoroacrylic Acid: The Gold Standard for Precision Therapeutics

Because it balances enhanced electrophilicity with absolute resistance to leaving-group cleavage, the α -fluoro moiety dominates clinical applications.

1. Cation-Exchange Polymers (e.g., Patiromer) Cross-linked poly- α -fluoroacrylic acid (formulated as patiromer sorbitex calcium) is a life-saving therapeutic for hyperkalemia[5][6]. Causality: Standard polyacrylic acid loses its negative charge in acidic environments due to its pKa (~4.25). By introducing an α -fluorine atom, the strong inductive effect stabilizes the carboxylate anion, significantly lowering the pKa. This ensures the polymer remains ionized and actively binds potassium ( K+ ) throughout the varying pH gradients of the gastrointestinal tract, achieving a higher total capacity than non-fluorinated alternatives.

2. Tuned Covalent Kinase Inhibitors In targeted oncology and immunology, α -fluoroacrylamides are used as "warheads" to covalently bind non-catalytic cysteine residues in kinases (e.g., BTK, EGFR)[1]. The fluorine atom optimally tunes the reactivity: it is reactive enough to form a rapid covalent bond when held in proximity by the drug's affinity scaffold, but stable enough to resist off-target depletion by abundant intracellular glutathione (GSH).

Pathway N1 Target Protein (Cysteine-SH) N3 Non-Covalent Complex N1->N3 Affinity Binding N2 α-Fluoroacrylamide Warhead N2->N3 N4 Irreversible Covalent Adduct N3->N4 Michael Addition (Stable C-S Bond)

Mechanism of targeted covalent inhibition via α -fluoroacrylamide Michael addition.

B. α -Chloro- and α -Bromoacrylic Acids: Biomaterials and Probes

While less suitable for systemic small-molecule drugs, these heavier halogens excel in materials science and chemical biology.

  • α -Chloroacrylic Acid: Frequently polymerized to create dental composites and antimicrobial surface coatings. The chlorine atom provides a handle for post-polymerization functionalization, allowing the grafting of biocidal quaternary ammonium compounds onto the polymer backbone[7].

  • α -Bromoacrylic Acid: Utilized as a "Singlet Tag" (STAG) for Nuclear Magnetic Resonance (NMR) spectroscopy. Its aggressive reactivity allows it to rapidly bioconjugate with endogenous molecules (like phosphoenolpyruvate) under mild biological conditions, serving as a highly sensitive environmental probe[4].

Comparative Data Summary

Property / Feature α -Fluoroacrylic Acid α -Chloroacrylic Acid α -Bromoacrylic Acid
Electronegativity (Pauling) 3.98 (Highest)3.162.96 (Lowest)
Leaving Group Ability Extremely PoorModerateExcellent
Primary Biological Mechanism Pure Michael AdditionMichael Addition + SubstitutionRapid Substitution / Cross-linking
pKa Shift (vs Acrylic Acid) Strongest decrease (most acidic)Moderate decreaseMild decrease
Primary Application In vivo therapeutics (Polymers, TCIs)Biomaterials, Dental resinsIn vitro bioconjugation, NMR tags
Example Drug/Tool Patiromer (Hyperkalemia)[8]Antimicrobial polymer graftsSTAG NMR Probes[4]

Experimental Methodologies

To objectively evaluate the biological utility of these compounds, the following self-validating protocols establish their reactivity and functional capacity.

Protocol 1: Cysteine Reactivity & GSH Half-Life Assay (Warhead Tuning)

This assay determines the intrinsic reactivity of α -haloacrylamides against thiols, ensuring they are not too reactive (which causes off-target toxicity) or too inert.

  • Self-Validation Control: Run an un-substituted acrylamide (negative control, slow reaction) and an α -bromoacrylamide (positive control, rapid degradation) alongside the α -fluoroacrylamide test article.

  • Preparation: Prepare a 10 mM stock of the α -haloacrylamide in DMSO. Prepare a 100 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix the inhibitor (final concentration 1 mM) with GSH (final concentration 10 mM) in PBS at 37°C.

  • Quenching: At defined time points (0, 15, 30, 60, 120, 240 mins), extract a 50 µL aliquot and quench the reaction by adding 50 µL of cold acetonitrile containing 0.1% formic acid.

  • Quantification: Analyze the quenched samples via LC-MS/MS. Track the disappearance of the parent mass of the inhibitor.

  • Analysis: Plot the natural log of the remaining inhibitor concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 2: In Vitro Potassium Binding Capacity (Polymer Evaluation)

This protocol validates the effect of the halogen on the polymer's ion-exchange capacity under physiological GI conditions[9].

  • Self-Validation Control: Compare cross-linked poly- α -fluoroacrylic acid against standard cross-linked polyacrylic acid to isolate the effect of the fluorine-induced pKa shift.

  • Equilibration: Suspend 1.0 g of the polymer (calcium salt form) in 100 mL of simulated colonic fluid (pH 6.5, containing a known excess of KCl, e.g., 100 mM).

  • Incubation: Agitate the suspension at 37°C for 4 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the polymer. Extract the free liquid supernatant.

  • Titration/IC: Quantify the remaining K+ in the supernatant using Ion Chromatography (IC) or back-titration.

  • Calculation: Subtract the remaining K+ from the initial K+ concentration to determine the total bound capacity (expressed in mEq of K+ per gram of polymer).

Workflow S1 Step 1: Polymer Preparation Equilibrate poly-α-fluoroacrylic acid in GI-simulated buffer S2 Step 2: Cation Incubation Add known excess of KCl (pH 6.5, 37°C for 4h) S1->S2 S3 Step 3: Phase Separation Centrifuge to isolate free liquid supernatant S2->S3 S4 Step 4: Quantification Use Ion Chromatography to determine bound K+ capacity S3->S4

Workflow for validating in vitro potassium binding capacity of cation-exchange polymers.

References

  • US Patent 8337824B2 - Linear polyol stabilized polyfluoroacrylate compositions. Google Patents.
  • US Patent 9492476B2 - Potassium-binding agents for treating hypertension and hyperkalemia. Google Patents.
  • PubChem CID 2782523 - 2-Fluoroacrylic acid. National Center for Biotechnology Information. Available at:[Link]

  • PubChem CID 11735 - 2-Chloro-2-propenoic acid. National Center for Biotechnology Information. Available at:[Link]

  • PubChem CID 82633 - 2-Bromoacrylic acid. National Center for Biotechnology Information. Available at:[Link]

  • LookChem - ETHYL 2-BROMOACRYLATE (CAS 5459-35-8). LookChem. Available at:[Link]

Sources

Comparative

Confirming the structure of "2-Chloro-3-methylbut-2-enoic acid" derivatives

An in-depth analytical guide for confirming the structural integrity of 2-Chloro-3-methylbut-2-enoic acid derivatives, tailored for researchers and drug development professionals. The Structural Challenge: Causality in C...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical guide for confirming the structural integrity of 2-Chloro-3-methylbut-2-enoic acid derivatives, tailored for researchers and drug development professionals.

The Structural Challenge: Causality in Chemical Shifts

2-Chloro-3-methylbut-2-enoic acid (also known as 2-chloro-3,3-dimethylacrylic acid) is a highly reactive α,β-unsaturated carboxylic acid utilized as a critical building block in the synthesis of pharmaceuticals and agrochemicals according to the[1]. When synthesizing derivatives of this compound (such as esters, amides, or thioesters), the primary analytical challenge is confirming that the core halogenated alkene scaffold remains intact, as the double bond is susceptible to unwanted addition reactions and the allylic methyl groups can undergo unintended substitution.

The Causality of the NMR Spectrum: The structural rigidity of the fully substituted alkene bond prevents free rotation. Consequently, the two methyl groups at the C3 position are locked in distinct spatial orientations: one is cis to the chlorine atom at C2, and the other is cis to the carbonyl group at C1.

  • Magnetic Anisotropy: The carbonyl group exerts a strong anisotropic deshielding effect on the methyl group cis to it, pushing its resonance downfield.

  • Electronegativity: The chlorine atom exerts an inductive electron-withdrawing effect, but its spatial deshielding differs from the carbonyl.

  • Result: Instead of a single 6H peak, the gem-dimethyls appear as two distinct 3H singlets (typically around 2.0 ppm and 2.2 ppm). The preservation of these two distinct singlets in the derivative's spectrum is the primary diagnostic indicator that the planar alkene geometry has been retained.

SignalLogic Core 2-Chloro-3-methylbut-2-enoic acid Scaffold C2 C2 Position (Cl) Core->C2 C3 C3 Position (gem-Dimethyls) Core->C3 Effect1 Inductive Effect & Anisotropy C2->Effect1 Electronegativity C3->Effect1 Locked Geometry Effect2 Two Distinct 3H Singlets (~2.0 ppm & ~2.2 ppm) Effect1->Effect2 Differential Deshielding

Causality of chemical shifts in 2-Chloro-3-methylbut-2-enoic acid derivatives.

Comparative Analytical Strategies

To confirm the structure of these derivatives, laboratories typically choose between Benchtop NMR combined with GC-MS, High-Field NMR, or Single-Crystal X-Ray Diffraction (SC-XRD).

While High-Field NMR (e.g., 600 MHz) has historically been the gold standard, modern permanent-magnet Benchtop NMR (60-80 MHz) provides comparable performance for routine structural confirmation of small molecules, as demonstrated in recent comparative studies on complex polymers ([2]). Furthermore, benchtop systems offer significant advantages in turnaround time and accessibility ([3]). However, NMR alone cannot easily confirm the retention of the chlorine atom without complex relaxation studies. Therefore, pairing Benchtop NMR with GC-MS creates a highly robust, orthogonal analytical suite.

For highly complex derivatives where 1D spectra suffer from overlapping signals, High-Field 2D NMR (HSQC, HMBC) becomes necessary to map exact atomic connectivity, a process increasingly utilized in automated structure elucidation frameworks ([4]).

Quantitative Comparison of Analytical Platforms
Analytical PlatformResolution (1H)Turnaround TimeLimit of DetectionCl-Isotope ConfirmationCapital Cost
Benchtop NMR (80 MHz) ~1.0 Hz< 5 mins~5 mMNoLow
High-Field NMR (600 MHz) < 0.2 Hz15-30 mins< 0.1 mMNoHigh
GC-MS (Electron Ionization) N/A15 mins< 1 µMYes (3:1 M/M+2 ratio)Medium
SC-XRD Atomic1-3 DaysSingle CrystalYes (Electron density)Very High

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural elucidation, the following protocol utilizes a self-validating logic loop. The combination of internal standards and isotopic ratio checks guarantees that false positives (e.g., confirming a structure where the chlorine was accidentally eliminated) are impossible.

Phase 1: Benchtop NMR Connectivity Check

  • Sample Preparation: Dissolve 15 mg of the synthesized derivative in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: The TMS peak must appear exactly at 0.00 ppm. If it drifts, the magnetic field is uncalibrated, and the chemical shifts of the gem-dimethyls cannot be trusted.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16 scans, 10-second relaxation delay).

  • Integration Logic: Integrate the two methyl singlets (expected between 1.8–2.5 ppm depending on the derivative).

    • Self-Validation Check: The integration ratio of these two peaks must be exactly 1.00 : 1.00 (representing 3H each). A deviation greater than 5% indicates either an impurity co-eluting in the NMR tube or that an unwanted allylic substitution has occurred, breaking the symmetry of the C3 methyls.

Phase 2: GC-MS Halogen Verification

  • Sample Preparation: Dilute 1 µL of the NMR sample into 1 mL of HPLC-grade hexane.

  • Acquisition: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode (70 eV).

  • Isotopic Logic: Locate the molecular ion (M⁺) peak corresponding to the exact mass of the derivative.

    • Self-Validation Check: You must observe an (M+2)⁺ peak at exactly 32-33% of the intensity of the M⁺ peak. This 3:1 ratio is the immutable isotopic signature of a single chlorine atom (³⁵Cl to ³⁷Cl). If this ratio is missing, the chlorine atom was lost during synthesis (e.g., via dehydrohalogenation), even if the NMR looked acceptable.

AnalyticalWorkflow A Synthesize Derivative (2-Chloro-3-methylbut-2-enoic acid base) B Rapid Screening Benchtop NMR (80 MHz) + GC-MS A->B Aliquot & Prep C Isotopic Pattern Confirmed? (3:1 Cl ratio observed) B->C MS Data Analysis D High-Field NMR (600 MHz) HSQC & HMBC Analysis C->D Yes (Cl intact) F Re-evaluate Synthesis (Loss of Halogen Detected) C->F No (Loss of Cl) E Structure Verified D->E 2D Connectivity matches

Workflow for structural confirmation of halogenated alkenoic acid derivatives.

References

  • National Institutes of Health. "2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511". PubChem. URL: [Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 1". Oxford Instruments Blog. URL: [Link]

  • Burger, R., et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin". Journal of Pharmaceutical and Biomedical Analysis (PubMed). URL: [Link]

  • Kuhn, S., et al. "A framework for automated structure elucidation from routine NMR spectra". Nature Communications (PMC). URL: [Link]

Sources

Validation

Comparative Guide to Cross-Reactivity Studies for 2-Chloro-3-methylbut-2-enoic Acid Analogs

Executive Summary 2-Chloro-3-methylbut-2-enoic acid (2-Cl-3-MBA), systematically identified by the molecular formula C5H7ClO2[1], is a halogenated α,β -unsaturated carboxylic acid. It serves as a critical reactive interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-methylbut-2-enoic acid (2-Cl-3-MBA), systematically identified by the molecular formula C5H7ClO2[1], is a halogenated α,β -unsaturated carboxylic acid. It serves as a critical reactive intermediate, hapten, and structurally significant metabolite in pharmaceutical and agrochemical development. When developing highly specific immunoassays or biosensors for 2-Cl-3-MBA, structural analogs frequently interfere, leading to false-positive results[2]. This guide provides an authoritative comparison of analytical platforms—Competitive ELISA versus Surface Plasmon Resonance (SPR)—and outlines self-validating protocols to objectively quantify the cross-reactivity of 2-Cl-3-MBA analogs.

Mechanistic Rationale: The Causality of Cross-Reactivity

Cross-reactivity is not an arbitrary assay artifact; it is a fundamental thermodynamic consequence of structural homology. The binding pocket of a capture antibody or receptor designed for 2-Cl-3-MBA relies on three primary interaction vectors:

  • Electrostatic interactions driven by the carboxylate group.

  • Hydrophobic packing around the gem-dimethyl groups.

  • Halogen bonding and steric accommodation at the α -carbon (C2).

When evaluating analogs, causality dictates the binding affinity:

  • Senecioic acid (3-methylbut-2-enoic acid): Replacing the chlorine atom with a hydrogen atom removes the halogen bond potential and alters the electron density of the double bond. This typically results in a drastic reduction in binding affinity.

  • 2-Bromo-3-methylbut-2-enoic acid: Substituting chlorine with bromine preserves the halogen bond but increases the van der Waals volume. If the receptor's binding pocket is highly rigid, this causes steric clashes, resulting in moderate cross-reactivity.

  • Tiglic acid: An isomeric shift in the methyl group arrangement fundamentally disrupts the hydrophobic packing, generally abolishing binding entirely.

Understanding that cross-reactivity can vary significantly based on the assay format and reagent concentrations is critical for accurate immunodetection selectivity[3].

Comparative Platform Analysis: cELISA vs. SPR

To objectively profile cross-reactivity, researchers must choose the appropriate analytical platform. Because 2-Cl-3-MBA is a small molecule (<150 Da), traditional sandwich assays are impossible due to steric hindrance; thus, competitive formats are mandatory.

  • Competitive ELISA (cELISA): Measures end-point equilibrium binding. It is high-throughput and cost-effective, yielding an IC50 value (the concentration required to inhibit 50% of the maximum signal). However, it cannot distinguish between an analog that binds quickly but dissociates rapidly versus one that binds slowly but tightly.

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data[4]. SPR measures the association rate ( ka​ ), dissociation rate ( kd​ ), and equilibrium constant ( KD​ ). SPR is superior for cross-reactivity studies because it reveals how the analog interacts with the receptor, identifying transient cross-reactive binding events that end-point assays might miss.

Experimental Protocols (Self-Validating Systems)

As a standard of scientific integrity, every protocol must act as a self-validating system to ensure data reliability.

Protocol A: Self-Validating Competitive ELISA (%CR Determination)

Causality & Validation: This protocol utilizes a B0​ control (zero competitor) to establish the maximum signal baseline. Without a validated B0​ , calculating the percentage of cross-reactivity (%CR) is mathematically impossible.

  • Coating: Coat microtiter plates with a 2-Cl-3-MBA-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C. Rationale: The high pH ensures the primary amines of BSA are unprotonated, facilitating passive hydrophobic adsorption to the polystyrene plate.

  • Blocking: Wash the plate and block with 2% skim milk in PBS-T for 1 hour. Rationale: Blocks unoccupied binding sites to prevent non-specific binding of the primary antibody, serving as a self-validating baseline for assay specificity.

  • Competition: Add 50 µL of standard/analog solutions (serial dilutions) and 50 µL of anti-2-Cl-3-MBA monoclonal antibody simultaneously to the wells. Include a B0​ well (buffer only, no analog) and a blank well (no antibody). Incubate for 1 hour.

  • Detection: Add HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction with 1M H2​SO4​ and read absorbance at 450 nm.

  • Analysis: Calculate %CR using the formula: %CR=(IC50​ of Target/IC50​ of Analog)×100 .

Protocol B: SPR Kinetic Profiling

Causality & Validation: This protocol employs a reference flow cell (Fc1) to subtract bulk refractive index changes and non-specific binding from the active flow cell (Fc2) in real-time, ensuring that the recorded Resonance Units (RU) represent true binding events.

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the anti-2-Cl-3-MBA antibody on Fc2 to a target level of 2000 RU. Block both Fc1 (reference) and Fc2 with 1M ethanolamine (pH 8.5).

  • Analyte Injection: Inject 2-Cl-3-MBA and its analogs at multiple concentrations (e.g., 3.125 nM to 100 nM) at a high flow rate (30 µL/min). Rationale: High flow rates minimize mass transport limitations, ensuring the measured ka​ reflects true interaction kinetics.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to strip the bound analyte. Rationale: The mild acid disrupts the antigen-antibody interaction without denaturing the capture antibody, validating the chip for reusable, reproducible cycles.

Quantitative Data: Cross-Reactivity Profiles

The following table summarizes the comparative performance and cross-reactivity of 2-Cl-3-MBA against its primary structural analogs, utilizing both equilibrium (ELISA) and kinetic (SPR) data.

CompoundStructure ModificationcELISA IC50 (nM)% Cross-ReactivitySPR KD​ (nM)Binding Kinetics Insight
2-Chloro-3-methylbut-2-enoic acid None (Target Analyte)12.5100% 4.2Fast association, slow dissociation
2-Bromo-3-methylbut-2-enoic acid Cl Br substitution45.027.8% 18.5Slower association due to steric drag
Senecioic acid Cl H substitution1,2501.0% 450Rapid dissociation (loss of halogen bond)
Tiglic acid Isomeric methyl shift>10,000<0.1% N/ANo measurable binding (steric clash)

Workflow Visualization

The following diagram illustrates the logical flow of the competitive binding assay and how self-validating reference signals are integrated into the data output.

G Substrate Sensor Surface (SPR Chip) Receptor Capture Antibody (Anti-2-Cl-3-MBA) Substrate->Receptor Covalent Link Analyte Target: 2-Cl-3-MBA (High Affinity) Receptor->Analyte Specific Binding Analog Analog: Senecioic Acid (Cross-Reactant) Receptor->Analog Weak Binding Readout Signal Output (Resonance Units) Analyte->Readout Max Shift Analog->Readout Partial Shift Validation Reference Cell (Self-Validation) Validation->Readout Baseline Subtraction

Figure 1: SPR competitive binding workflow for cross-reactivity signal generation and validation.

References

  • National Center for Biotechnology Information (PubChem). "2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511". NIH. URL:[Link]

  • Siemens Healthineers. "Understanding cross-reactivity in immunoassay drug screening". Insights Center. URL:[Link]

  • Zherdev, A.V., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation". Sensors (MDPI). URL:[Link]

  • Cytiva Life Sciences. "What is surface plasmon resonance (SPR)?". Protein Research Knowledge Center. URL:[Link]

  • Krasowski, M.D., et al. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records". Clinical Chemistry (PMC). URL:[Link]

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